Nintedanib esylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethanesulfonic acid;methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O4.C2H6O3S/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38;1-2-6(3,4)5/h4-14,19,33,38H,15-18,20H2,1-3H3;2H2,1H3,(H,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMRDZZRAFJOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)O.CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215873 | |
| Record name | Nintedanib esylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656247-18-6 | |
| Record name | Nintedanib esylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656247186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nintedanib esylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-3-[[[4-[methyl[(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-,methyl ester, (3Z)-, ethanesulfonate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NINTEDANIB ESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42F62RTZ4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical and Physical Properties of Nintedanib Esylate
For Researchers, Scientists, and Drug Development Professionals
Nintedanib esylate, the ethanesulfonate salt of nintedanib, is a small molecule tyrosine kinase inhibitor.[1][2] It is utilized in the treatment of idiopathic pulmonary fibrosis (IPF), certain types of non-small-cell lung cancer, and other fibrosing interstitial lung diseases.[3][4] The therapeutic efficacy of nintedanib is rooted in its ability to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) involved in angiogenesis and fibrosis.[1][3] This document provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.
Chemical and Physical Properties
This compound is a bright yellow, crystalline powder.[5][6] Its physicochemical properties are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented in the table below.
| Property | Value |
| Chemical Name | Methyl (3Z)-3-[({4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate ethanesulfonate[7] |
| Molecular Formula | C₃₁H₃₃N₅O₄・C₂H₆O₃S[8][9] |
| Molecular Weight | 649.76 g/mol [8][9] |
| CAS Number | 656247-18-6[9] |
| Appearance | Bright yellow powder[5] |
| Melting Point | >233°C (with decomposition)[5]; a range of 244-251°C has also been reported[6] |
| Solubility | - Water: Soluble. A saturated solution has a concentration of 2.8 mg/mL with a pH of 5.7. Solubility is strongly pH-dependent, increasing at acidic pH (<3).[5][10]- Organic Solvents: Highest solubility in methanol and N-methylpyrrolidone.[5][10]- Co-solvents: Best solubility in propylene glycol.[5][10]- DMSO: 25 g/L[6]; 101 mg/mL (155.44 mM)[11] |
| pKa | Strongest Basic: 7.23; Strongest Acidic: 10.86 (Predicted by Chemaxon)[3][7] |
| Partition Coefficient | - Log P (n-octanol/water) of free base: 3.6[5]- Log D (apparent partition coefficient): 3.0 at pH 7.4; ≤ 1 for pH < 5[5][10] |
| Crystal Structure | This compound hemihydrate crystallizes in the triclinic space group P-1.[12] |
| Hygroscopicity | Information on hygroscopicity is not extensively detailed in the provided search results, but the existence of a hemihydrate form suggests it can absorb water.[12] |
| Stability | The active substance is sensitive to extreme oxidative conditions and high temperatures. It is considered photostable. |
Experimental Protocols
The determination of the physicochemical properties of an active pharmaceutical ingredient (API) like this compound follows standardized methodologies, often guided by pharmacopeias.
1. Melting Point Determination (Capillary Method)
This method is a standard technique for determining the melting point of a crystalline solid.[13]
-
Apparatus: A melting point apparatus with a heating block (e.g., metal block), a high-accuracy thermometer or temperature sensor, and glass capillary tubes (typically 0.8-1.2 mm internal diameter).[14]
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2.5-3.5 mm.[14] The packing should be compact.
-
Procedure:
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The apparatus is heated at a controlled rate. For a preliminary, approximate measurement, a faster heating rate (e.g., 10°C/min) can be used.[13]
-
For an accurate determination, the temperature is brought to about 5°C below the expected melting point.[14]
-
The heating rate is then reduced to a constant rate, typically 1°C/min, as specified by most pharmacopeias.[15]
-
The temperatures are recorded at the onset of melting (the point at which the substance begins to collapse) and at the completion of melting (the "clear point," where no solid remains).[14] The range between these two temperatures is the melting range.
-
2. Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
-
Materials: this compound, selected solvent (e.g., water, pH-adjusted buffers, organic solvents), flasks, a constant temperature shaker or agitator, and an analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry).
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent in a flask.
-
The flask is sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After agitation, the suspension is allowed to stand to let undissolved solids settle.
-
A sample of the supernatant is carefully withdrawn and filtered (using a filter that does not adsorb the compound) to remove any undissolved particles.
-
The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as RP-HPLC with UV detection.[16] This concentration represents the solubility of the compound in that solvent at that temperature.
-
3. Purity and Assay Determination (RP-HPLC Method)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and reliable method for assessing the purity and quantifying the amount of this compound.[17][18]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.
-
Chromatographic Conditions (Example):
-
Column: A C18 column (e.g., YMC Triart C18, 250 mm x 4.6 mm, 5 µm particle size) is frequently used.[18][19]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile.[17][18] For instance, a mobile phase of phosphate buffer (pH 2.8) and acetonitrile (48:52 v/v) has been reported.[17]
-
Flow Rate: Typically around 1.0 mL/min.[16]
-
Column Temperature: Maintained at a constant temperature, for example, 35°C.[18]
-
Detection: UV detection at a wavelength where this compound has significant absorbance, such as 287 nm.[16]
-
-
Procedure:
-
Standard Preparation: A standard solution of known concentration of this compound is prepared in a suitable solvent.
-
Sample Preparation: A sample of the test material is accurately weighed and dissolved in the same solvent to a known concentration.
-
Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system.
-
Quantification: The purity and assay are calculated by comparing the peak area of the nintedanib peak in the sample chromatogram to that of the standard chromatogram. Impurities are identified as separate peaks and their percentage can be determined based on their area relative to the main peak.
-
Mechanism of Action and Signaling Pathways
Nintedanib is a multi-targeted inhibitor that competitively binds to the ATP-binding pocket of several receptor tyrosine kinases, thereby blocking intracellular signaling.[1][10] The primary targets are:
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)
-
Fibroblast Growth Factor Receptors (FGFR 1-3)
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β) [4]
Inhibition of these receptors disrupts downstream signaling cascades, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for the proliferation, migration, and survival of fibroblasts and endothelial cells.[20] This action reduces fibrosis and angiogenesis.[1][20] Additionally, nintedanib inhibits non-receptor tyrosine kinases like Src, Lck, and Lyn.[3]
Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR, blocking downstream signaling.
Caption: A typical workflow for purity and assay analysis of Nintedanib by RP-HPLC.
References
- 1. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C33H39N5O7S | CID 135476717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 5. This compound | 656247-18-6 [chemicalbook.com]
- 6. Nintedanib - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound - Analytica Chemie [analyticachemie.in]
- 9. scbt.com [scbt.com]
- 10. tga.gov.au [tga.gov.au]
- 11. This compound | VEGFR | FGFR | PDGFR | TargetMol [targetmol.com]
- 12. cambridge.org [cambridge.org]
- 13. thinksrs.com [thinksrs.com]
- 14. thinksrs.com [thinksrs.com]
- 15. mt.com [mt.com]
- 16. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. Development and validation of this compound RP-HPLC method [wisdomlib.org]
- 19. researchgate.net [researchgate.net]
- 20. publications.ersnet.org [publications.ersnet.org]
Nintedanib Esylate's Core Mechanism in Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nintedanib esylate, a multi-targeted tyrosine kinase inhibitor, represents a significant advancement in the therapeutic landscape for fibrotic diseases, most notably idiopathic pulmonary fibrosis (IPF). Its efficacy lies in the simultaneous blockade of key signaling pathways implicated in the pathogenesis of fibrosis. This technical guide provides an in-depth exploration of nintedanib's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and cellular processes.
Molecular Targets and Inhibitory Profile
Nintedanib functions as a competitive inhibitor at the ATP-binding pocket of several receptor tyrosine kinases (RTKs), thereby preventing their autophosphorylation and the initiation of downstream signaling cascades.[1][2] Its primary targets are the receptors for vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and platelet-derived growth factor (PDGF).[3] Additionally, it exhibits inhibitory activity against non-receptor tyrosine kinases such as Src.[2]
Quantitative Data: Kinase Inhibition
The inhibitory potency of nintedanib against its principal targets has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.
| Target Kinase | IC50 (nM) |
| VEGFR-1 | 34[4] |
| VEGFR-2 | 13[4] |
| VEGFR-3 | 13[4] |
| FGFR-1 | 69[4] |
| FGFR-2 | 37[4] |
| FGFR-3 | 108[4] |
| PDGFRα | 59[4] |
| PDGFRβ | 65[4] |
| Flt-3 | 26[5] |
| Src | 156 |
| Lck | 22[2] |
| Lyn | 195 |
Table 1: In vitro IC50 values of nintedanib against key receptor and non-receptor tyrosine kinases.
Core Anti-Fibrotic Mechanisms
The therapeutic effect of nintedanib in fibrosis stems from its multifaceted impact on the key cellular players and signaling pathways driving the fibrotic process.
Inhibition of Fibroblast Proliferation and Migration
Fibroblasts are central to the development of fibrosis, and their excessive proliferation and migration lead to the accumulation of extracellular matrix (ECM). Nintedanib effectively curtails these processes.
-
Inhibition of Proliferation: In response to stimulation by growth factors like PDGF, FGF, and VEGF, lung fibroblasts from IPF patients exhibit a significant pro-proliferative effect.[6] Nintedanib has been shown to inhibit this proliferation in a concentration-dependent manner.[7] At a concentration of 70 nM, which is achievable with standard clinical dosing, nintedanib inhibited PDGF-stimulated proliferation of IPF human lung fibroblasts by 65% and serum-stimulated proliferation by 22%.[7]
-
Inhibition of Migration: Nintedanib also impedes fibroblast migration. In scratch wound healing assays, TGF-β1 treatment significantly accelerates wound closure by promoting fibroblast migration.[8] Pre-treatment with nintedanib abrogates this effect, demonstrating its ability to suppress the migratory capacity of fibroblasts.[8]
Attenuation of Myofibroblast Differentiation
The differentiation of fibroblasts into myofibroblasts, characterized by the expression of α-smooth muscle actin (α-SMA), is a critical step in fibrosis as myofibroblasts are the primary source of excessive ECM deposition. Nintedanib has been demonstrated to prevent this transdifferentiation.[8] It achieves this by downregulating the expression of key pro-fibrotic markers, including α-SMA and the transcription factor Snail, at both the mRNA and protein levels.[8]
Reduction of Extracellular Matrix Deposition
A hallmark of fibrosis is the excessive accumulation of ECM components, particularly collagen. Nintedanib interferes with this process at multiple levels.
-
Inhibition of Collagen Secretion: Transforming growth factor-beta (TGF-β) is a potent stimulator of collagen secretion by fibroblasts.[9] High concentrations of nintedanib (1 µM) have been shown to significantly prevent TGF-β-induced collagen secretion in fibroblasts from both IPF patients and non-fibrotic controls.[9]
-
Modulation of Matrix Metalloproteinases (MMPs) and their Inhibitors (TIMPs): Nintedanib has been observed to enhance the expression of pro-MMP-2, an enzyme involved in the degradation of ECM, while inhibiting the expression of its inhibitor, TIMP-2.[6] This dual action suggests that nintedanib may also promote the degradation of the existing fibrotic matrix.
Quantitative Data: Cellular Effects
| Cellular Process | Stimulus | Cell Type | Nintedanib Concentration | Effect |
| Proliferation | PDGF | IPF Human Lung Fibroblasts | 70 nM | 65% inhibition[7] |
| Proliferation | Fetal Calf Serum | IPF Human Lung Fibroblasts | 70 nM | 22% inhibition[7] |
| Collagen Secretion | TGF-β1 | IPF Human Lung Fibroblasts | 1 µM | Significant prevention[9] |
| Collagen Secretion | TGF-β1 | Non-fibrotic Human Lung Fibroblasts | 1 µM | Significant prevention[9] |
Table 2: Summary of the in vitro effects of nintedanib on key cellular processes in fibrosis.
Modulation of Key Signaling Pathways
Nintedanib exerts its anti-fibrotic effects by intercepting critical intracellular signaling cascades downstream of its target receptors.
PDGF, FGF, and VEGF Signaling
By blocking the activation of PDGFR, FGFR, and VEGFR, nintedanib inhibits the downstream signaling pathways that promote fibroblast proliferation, migration, and survival.[2] These pathways include the Ras-MEK-ERK and the PI3K-Akt signaling cascades.[2]
References
- 1. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biovendor.com [biovendor.com]
- 8. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-fibrotic effects of nintedanib in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Nintedanib Esylate: A Comprehensive Technical Guide to Target Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib is a potent small molecule tyrosine kinase inhibitor (TKI) that functions as a multi-targeted agent against key receptors implicated in angiogenesis and fibrosis.[1][2] Initially developed as an anti-cancer agent, its efficacy in inhibiting pathways involved in fibroblast proliferation and extracellular matrix deposition has led to its approval for the treatment of idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases (ILDs).[3][4] This technical guide provides an in-depth overview of the target receptor binding affinity of Nintedanib esylate, detailing its interaction with various kinases, the experimental protocols used to determine these affinities, and the signaling pathways it modulates.
Core Mechanism of Action
Nintedanib competitively binds to the intracellular adenosine triphosphate (ATP) binding pocket of several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[3][5] This binding action inhibits the autophosphorylation of these receptors, thereby blocking downstream signaling cascades that are crucial for the proliferation, migration, and transformation of fibroblasts and endothelial cells.[1][5] The primary targets of Nintedanib are the vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[1] Additionally, it has been shown to inhibit other kinases such as Fms-like tyrosine kinase-3 (Flt-3), Lymphocyte-specific protein tyrosine kinase (Lck), Lyn, and Src.[1][5]
Target Receptor Binding Affinity
The inhibitory activity of Nintedanib has been quantified against a range of kinases, with the half-maximal inhibitory concentration (IC50) being a key parameter for its potency. The following tables summarize the reported IC50 values for Nintedanib against its principal targets.
Table 1: Nintedanib IC50 Values for Primary RTK Targets
| Target Receptor | IC50 (nM) |
| VEGFR1 | 34[5] |
| VEGFR2 | 13[6] |
| VEGFR3 | 13[6] |
| FGFR1 | 69[5] |
| FGFR2 | 37[5] |
| FGFR3 | 108[5] |
| PDGFRα | 59[5] |
| PDGFRβ | 65[5] |
Table 2: Nintedanib IC50 Values for Other Kinase Targets
| Target Kinase | IC50 (nM) |
| Flt-3 | 26[5] |
| Lck | Data not consistently reported in nM |
| Lyn | Data not consistently reported in nM |
| Src | Data not consistently reported in nM |
Note: While Lck, Lyn, and Src are established targets, specific IC50 values from standardized enzymatic assays are not as consistently reported in the public domain as those for the primary RTKs.
A broader kinase screen revealed that at a concentration of 100 nM, nintedanib bound to 50 kinases. At therapeutically relevant concentrations (approximating the maximum plasma concentration or Cmax of 64 nM), nintedanib is projected to bind to 44 kinases.[7]
Signaling Pathways Modulated by Nintedanib
Nintedanib's therapeutic effects are a consequence of its ability to simultaneously inhibit multiple signaling pathways crucial for pathogenesis in fibrosis and cancer.
Nintedanib's inhibition of key receptor tyrosine kinases.
Experimental Protocols
The binding affinities and inhibitory activities of Nintedanib are determined through a variety of in vitro and cell-based assays. Below are generalized methodologies for key experiments.
Kinase Activity Assays (Enzymatic Assays)
These assays directly measure the ability of Nintedanib to inhibit the enzymatic activity of purified kinases.
Workflow for a typical in vitro kinase activity assay.
Methodology:
-
Reagents: Purified recombinant kinase, a generic tyrosine kinase substrate (e.g., poly-Glu,Tyr), ATP (often radiolabeled with ³³P or in a system with a phosphospecific antibody), and serially diluted Nintedanib.
-
Assay Plate Preparation: The kinase, substrate, and Nintedanib are pre-incubated in a multi-well plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved by measuring incorporated radioactivity or through an ELISA-based method using a phosphospecific antibody.
-
Data Analysis: The percentage of inhibition for each Nintedanib concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Receptor Phosphorylation Assays
These assays assess the ability of Nintedanib to inhibit the autophosphorylation of its target receptors within a cellular context.
Workflow for a cell-based receptor phosphorylation assay.
Methodology:
-
Cell Culture: Cells endogenously expressing or engineered to overexpress the target receptor (e.g., human umbilical vein endothelial cells for VEGFR2) are cultured.
-
Serum Starvation: Cells are serum-starved to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of Nintedanib.
-
Ligand Stimulation: The specific ligand for the receptor of interest (e.g., VEGF for VEGFR, PDGF for PDGFR) is added to stimulate receptor autophosphorylation.
-
Cell Lysis and Analysis: Cells are lysed, and the levels of phosphorylated receptor are quantified using methods such as ELISA with a phosphospecific antibody or by Western blotting.[5]
-
Data Analysis: The inhibition of receptor phosphorylation at different Nintedanib concentrations is used to calculate the IC50 value.
Conclusion
This compound is a multi-targeted tyrosine kinase inhibitor with potent activity against VEGFR, FGFR, and PDGFR, as well as other kinases involved in pathological angiogenesis and fibrosis. Its mechanism of action, centered on the competitive inhibition of ATP binding and subsequent blockade of downstream signaling, is well-supported by extensive in vitro and cell-based assay data. The compilation of its binding affinities and an understanding of the experimental methodologies used to determine them are crucial for ongoing research and the development of novel therapeutic strategies. The provided data and diagrams serve as a comprehensive resource for professionals in the fields of pharmacology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Nintedanib on T-Cell Activation, Subsets and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. researchgate.net [researchgate.net]
Crystalline structure of Nintedanib esylate
An In-Depth Technical Guide on the Crystalline Structure of Nintedanib Esylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib, an indolinone derivative, is a small molecule tyrosine kinase inhibitor (TKI) utilized in the treatment of idiopathic pulmonary fibrosis (IPF), non-small cell lung cancer (NSCLC), systemic sclerosis-associated interstitial lung disease (SSc-ILD), and other chronic fibrosing interstitial lung diseases with a progressive phenotype.[1][2][3][4] It is commercially available as its ethanesulfonate (esylate) salt. The therapeutic efficacy of nintedanib stems from its ability to competitively bind to the intracellular adenosine triphosphate (ATP) binding pocket of several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1][5] This action blocks downstream signaling cascades, thereby inhibiting the proliferation, migration, and survival of fibroblasts, which are key mediators in the pathogenesis of fibrotic diseases.[1][6]
The solid-state properties of an active pharmaceutical ingredient (API), such as its crystalline form, are critical as they influence solubility, stability, and bioavailability. This compound can exist in various solid forms, including crystalline polymorphs, hydrates, and amorphous forms.[7][8] Understanding the specific crystalline structure is paramount for drug development, formulation, and ensuring consistent product quality and performance. This guide provides a detailed overview of the known crystalline structures of nintedanib and its esylate salt, the experimental methods used for their characterization, and the molecular pathways it targets.
Crystalline Forms and Solid-State Characterization
The solid state of nintedanib and its esylate salt has been the subject of several crystallographic studies. Different polymorphic and hydrated forms have been identified, each with unique physicochemical properties.
This compound Hemihydrate
Recent studies have provided a detailed crystal structure of this compound hemihydrate.[4][9][10] This form crystallizes in the triclinic space group P-1. The crystal structure is characterized by extensive hydrogen bonding, with the water molecule forming medium-strength O–H⋯O hydrogen bonds to an esylate anion.[4][9]
Polymorphic Forms of Nintedanib (Free Base)
A patent has disclosed at least two crystalline forms of the nintedanib free base, designated as Form-M1 and Form-M2.[7]
Amorphous this compound
In addition to crystalline forms, an amorphous form of this compound has been prepared.[7] Amorphous forms are characterized by the absence of a long-range ordered crystal lattice, which can lead to enhanced solubility and bioavailability.[8][11] Solid dispersions of amorphous this compound have been developed to improve its dissolution profile.[7][11][12]
Data Summary
The crystallographic and analytical data for the known solid forms of nintedanib and this compound are summarized below.
Table 1: Crystallographic Data for this compound Hemihydrate
| Parameter | Value | Reference |
| Formula | (C₃₁H₃₃N₅O₄)(C₂H₅O₃S)(H₂O)₀.₅ | [9] |
| Crystal System | Triclinic | [9][13] |
| Space Group | P-1 (#2) | [9][13] |
| a (Å) | 11.5137(1) | [9][13] |
| b (Å) | 16.3208(4) | [9][13] |
| c (Å) | 19.1780(5) | [9][13] |
| α (°) | 69.0259(12) | [9][13] |
| β (°) | 84.4955(8) | [9][13] |
| γ (°) | 89.8319(6) | [9][13] |
| Volume (ų) | 3347.57(3) | [9][13] |
| Z | 4 | [9] |
| Temperature (K) | 295 | [9] |
Table 2: Characteristic Powder X-ray Diffraction (PXRD) Peaks (°2Θ)
| Form | Characteristic Peaks (°2Θ ± 0.2°) | Reference |
| Nintedanib Base Form-M1 | 8.3, 11.7, 12.7, 14.7, 15.5, 18.8, 19.4, 20.4, 21.7 | [7] |
| Nintedanib Base Form-M2 | 6.2, 6.9, 11.3, 16.8, 17.3, 18.9, 21.5, 22.5 | [7] |
| Nintedanib Nanosuspension | 6.22, 8.88, 12.04, 17.42, 20, 23.16 | [14] |
| Nintedanib Glutarate Form APO-I | 10.1, 11.0, 12.9, 15.1, 17.4, 18.0, 19.5, 20.2 | [15] |
| Nintedanib Acesulfamate Form APO-I | 10.9, 12.3, 12.9, 14.6, 17.2, 18.1, 20.9, 21.4 | [15] |
| Nintedanib Diacesulfamate | 6.4, 7.9, 12.0, 12.8, 13.3, 14.6, 17.1, 19.3 | [15] |
Table 3: Thermal Analysis Data
| Form | Technique | Key Observations | Reference |
| Nintedanib Base Form-M1 | DSC | Endotherm peaks at ~129.53 °C and ~247.87 °C | [7] |
| Nintedanib Base Form-M2 | DSC | Endotherm peaks at ~150.04 °C and ~250.91 °C | [7] |
Experimental Protocols
The characterization of this compound's solid forms relies on several key analytical techniques.
Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique for identifying and characterizing crystalline materials.
-
Objective: To obtain a diffraction pattern unique to the crystalline form, providing information on its structure and phase purity.
-
Instrumentation: A powder diffractometer, such as a BRUKER D-8 Discover, equipped with a goniometer and a detector (e.g., Lynx Eye) is used.[7] For higher resolution, synchrotron radiation sources are employed.[9][13]
-
Sample Preparation: The sample is finely ground and placed on a sample holder.
-
Data Collection: The sample is irradiated with monochromatic X-rays (commonly Cu-Kα, λ = 1.5418 Å, though other wavelengths like 0.459744 Å are used in synchrotron setups). The intensity of the diffracted X-rays is measured as a function of the diffraction angle 2Θ.[7][9]
-
Typical Instrument Settings:
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of a sample, such as melting point, glass transition, and phase transitions.
-
Objective: To determine the thermal events associated with a specific solid form, which are indicative of its physical state (crystalline or amorphous) and stability.
-
Instrumentation: A differential scanning calorimeter, for example, a DSC Q1000 V9.9 Build 303.[7]
-
Procedure: A small, weighed amount of the sample (typically 2-6 mg) is placed in an aluminum pan and heated at a constant rate alongside an empty reference pan.[16] The difference in heat flow required to maintain both pans at the same temperature is measured.
-
Output: A thermogram plotting heat flow versus temperature, where endothermic (melting) and exothermic (crystallization) events appear as peaks.
Thermogravimetric Analysis (TGA)
TGA measures changes in the mass of a sample as a function of temperature.
-
Objective: To assess the thermal stability and determine the presence of volatile components like water (in hydrates) or residual solvents.
-
Procedure: The sample is placed in a high-precision balance within a furnace. The mass of the sample is continuously monitored as the temperature is increased at a controlled rate.
-
Output: A thermogram showing the percentage of weight loss versus temperature. This is particularly useful for quantifying the water content in hydrates like this compound hemihydrate.[7]
Mechanism of Action
Nintedanib is a multi-targeted TKI that inhibits key pathways involved in the pathogenesis of fibrosis and angiogenesis.[2] Its primary targets are the receptor tyrosine kinases:
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) [1][17]
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β) [1][17]
By competitively inhibiting the ATP-binding sites of these receptors, nintedanib blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[1][6] This blockade results in the inhibition of fibroblast proliferation, migration, and differentiation into myofibroblasts, which are responsible for excessive extracellular matrix deposition. The inhibition of these pathways ultimately attenuates the progression of fibrosis.[6]
Visualization of Nintedanib's Signaling Pathway
The following diagram illustrates the simplified signaling pathway inhibited by Nintedanib.
Caption: Nintedanib inhibits key growth factor signaling pathways.
References
- 1. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Powder X-ray diffraction of this compound hemihydrate, (C31H33N5O4)(C2H5O3S)(H2O)0.5 | Powder Diffraction | Cambridge Core [cambridge.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. WO2017077551A2 - An amorphous this compound and solid dispersion thereof - Google Patents [patents.google.com]
- 8. Enhanced oral bioavailability of this compound with nanostructured lipid carriers by lymphatic targeting: In vitro, cell line and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cambridge.org [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preparation, Characterization and Evaluation of Nintedanib Amorphous Solid Dispersions with Enhanced Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of nintedanib nanosuspension for inhaled treatment of experimental silicosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US20230093124A1 - Salts of Nintedanib and Crystalline Forms Thereof - Google Patents [patents.google.com]
- 16. Optimization and Appraisal of Nintedanib-Loaded Mixed Polymeric Micelles as a Potential Nanovector for Non-Invasive Pulmonary Fibrosis Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
The Pharmacokinetic Profile of Nintedanib Esylate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of nintedanib esylate, a potent small molecule tyrosine kinase inhibitor. The information presented herein is intended to support research, scientific understanding, and drug development efforts related to this compound.
Executive Summary
Nintedanib is a multi-targeted tyrosine kinase inhibitor that plays a crucial role in modulating signaling pathways involved in angiogenesis and fibrosis.[1][2] A thorough understanding of its pharmacokinetic properties is paramount for its effective and safe use in clinical practice. This document details the absorption, distribution, metabolism, and excretion (ADME) of nintedanib, supported by quantitative data from both preclinical and clinical investigations. It also outlines the experimental methodologies employed in key studies and provides visual representations of relevant biological pathways and experimental workflows.
Pharmacokinetic Properties
Nintedanib exhibits a pharmacokinetic profile characterized by low oral bioavailability, high plasma protein binding, and extensive metabolism.[3][4] Its pharmacokinetics are dose-proportional within the therapeutic range.[1][2]
Absorption and Bioavailability
Following oral administration, nintedanib is absorbed with time to maximum plasma concentration (Tmax) typically observed between 2 to 4 hours.[3][5] The absolute bioavailability of nintedanib is low, approximately 4.7% in healthy volunteers, which is attributed to significant first-pass metabolism and the effects of the P-glycoprotein (P-gp) transporter.[3][5]
The presence of food increases the exposure to nintedanib. Co-administration with a high-fat, high-calorie meal has been shown to increase the maximum plasma concentration (Cmax) by approximately 15% and the area under the curve (AUC) by about 20%.[1] Therefore, it is recommended that nintedanib be taken with food.[1]
Distribution
Nintedanib is highly bound to plasma proteins, primarily albumin, with a bound fraction of approximately 98% in humans.[1] Preclinical studies in mice and rats show similarly high plasma protein binding of over 97%, while in monkeys, it is between 91-93%.[1] The volume of distribution at steady-state (Vss) is high, around 1050 L in humans, indicating extensive distribution into tissues.[5] Preclinical data from rats following administration of radiolabelled nintedanib confirmed wide distribution into most tissues, with the notable exception of the central nervous system.[1]
Metabolism
The primary metabolic pathway for nintedanib is hydrolytic cleavage by esterases, mainly Carboxylesterase 1 (CES1), to its free acid moiety, BIBF 1202.[6][7] This is followed by glucuronidation of BIBF 1202 by UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A7, UGT1A8, and UGT1A10, to form BIBF 1202 glucuronide.[1][6] A minor metabolic pathway involves cytochrome P450 (CYP) enzymes, predominantly CYP3A4, which accounts for about 5% of its metabolism.[1][8] The major metabolites, BIBF 1202 and its glucuronide, are considered pharmacologically inactive.[5]
Excretion
Nintedanib and its metabolites are primarily eliminated via fecal/biliary excretion.[3] Following a single oral dose of radiolabelled nintedanib, approximately 93.4% of the dose was recovered in the feces, with less than 1% being excreted in the urine.[1][5] The terminal elimination half-life of nintedanib is in the range of 10 to 15 hours.[1][2]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from various studies.
Table 1: Human Pharmacokinetic Parameters of Nintedanib
| Parameter | Value | Reference |
| Absolute Bioavailability | ~5% (fed) | [5] |
| Tmax (Time to Peak Concentration) | 2 - 4 hours (fed) | [3][5] |
| Effect of Food on AUC | ~20% increase | [1][5] |
| Plasma Protein Binding | 97.8% | [5] |
| Volume of Distribution (Vss) | ~1050 L | [5] |
| Terminal Half-life (t½) | 10 - 15 hours | [5] |
| Major Route of Elimination | Fecal/Biliary (>90%) | [3][5] |
Table 2: Preclinical Pharmacokinetic Parameters of Nintedanib
| Species | Bioavailability | Plasma Protein Binding | Reference |
| Mouse | Not Reported | >97% | [1] |
| Rat | ~12% | >97% | [9] |
| Monkey | ~24% | 91-93% | [1][9] |
Table 3: Effect of Co-administered Drugs on Nintedanib Pharmacokinetics in Humans
| Co-administered Drug | Effect on Nintedanib AUC | Effect on Nintedanib Cmax | Mechanism of Interaction | Reference |
| Ketoconazole | 1.61-fold increase | 1.83-fold increase | Potent P-gp and CYP3A4 inhibitor | [5] |
| Rifampicin | 50.3% decrease | 60.3% decrease | Potent P-gp and CYP3A4 inducer | [5] |
| Pirfenidone | 68.3% of original | 59.2% of original | Not fully elucidated | [5] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the pharmacokinetic evaluation of nintedanib.
Bioanalytical Method for Nintedanib and Metabolites in Plasma
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is commonly used for the simultaneous determination of nintedanib and its main metabolite, BIBF 1202, in plasma.
-
Sample Preparation: Protein precipitation of plasma samples (e.g., with acetonitrile) is a common technique to extract the analytes. An internal standard is added prior to precipitation to ensure accuracy.
-
Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid).
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions are monitored for nintedanib, BIBF 1202, and the internal standard.
-
Validation: The method is validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, recovery, and stability.
In Vivo Pharmacokinetic Studies
-
Animal Studies: Studies are conducted in various animal species (e.g., rats, mice, monkeys). This compound is administered orally (e.g., via gavage) or intravenously. Blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation and stored frozen until analysis. Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data.[10]
-
Human Studies: Clinical pharmacokinetic studies are conducted in healthy volunteers and patient populations. Following administration of a single or multiple doses of this compound, serial blood samples are collected. Plasma concentrations of nintedanib and its metabolites are determined using a validated bioanalytical method. Pharmacokinetic parameters are then calculated. Bioavailability studies often involve comparing the pharmacokinetics after oral administration to that after intravenous administration.[11]
ADME (Absorption, Distribution, Metabolism, Excretion) Study Protocol
A human ADME study is conducted to understand the fate of the drug in the body.
-
Study Design: A single oral dose of radiolabeled ([14C]) nintedanib is administered to a small group of healthy male subjects.
-
Sample Collection: Blood, plasma, urine, and feces are collected at various time points over a period sufficient to capture the majority of the excreted radioactivity (e.g., up to 120 hours).
-
Analysis: Total radioactivity in all collected samples is measured. The concentrations of the parent drug and its metabolites in plasma, urine, and feces are determined using chromatographic and radiometric detection methods.
-
Data Evaluation: The extent of absorption, routes and rates of excretion, and metabolic pathways are elucidated from the collected data.[1]
Visualizations
The following diagrams illustrate key pathways and workflows related to nintedanib.
Caption: Nintedanib's Mechanism of Action.
Caption: Metabolic Pathway of Nintedanib.
Caption: General Pharmacokinetic Study Workflow.
Caption: Bioanalytical Method Workflow.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Characterization of Enzymes Involved in Nintedanib Metabolism in Humans | Semantic Scholar [semanticscholar.org]
- 7. Characterization of Enzymes Involved in Nintedanib Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uspharmacist.com [uspharmacist.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Nintedanib Esylate: In Vitro Application Notes and Protocols for Cellular Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of Nintedanib esylate, a potent small-molecule tyrosine kinase inhibitor. The information compiled herein, supported by a range of preclinical studies, is intended to guide researchers in designing and executing in vitro experiments to investigate the efficacy and mechanism of action of Nintedanib in various cellular contexts, particularly in fibrosis and oncology research.
Nintedanib is an inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting platelet-derived growth factor receptors (PDGFR α and β), fibroblast growth factor receptors (FGFR 1, 2, and 3), and vascular endothelial growth factor receptors (VEGFR 1, 2, and 3).[1][2][3] By binding to the ATP-binding pocket of these receptors, Nintedanib blocks intracellular signaling cascades crucial for the proliferation, migration, and survival of various cell types, including fibroblasts and endothelial cells.[4][5] Its therapeutic potential has been demonstrated in idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[1][6]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various cell lines and experimental conditions.
Table 1: IC50 and EC50 Values of Nintedanib in Different Cell Lines
| Cell Line | Cancer Type/Origin | Parameter | Value (nmol/L) | Experimental Context |
| NCI-H1703 | Non-Small Cell Lung Cancer | EC50 | 10 | Growth inhibition |
| KatoIII | Gastric Cancer | IC50 | 176 | Proliferation inhibition |
| AN3CA | Endometrial Cancer | EC50 | 152 | Growth inhibition |
| MFM-223 | Breast Cancer | EC50 | 108 | Growth inhibition |
| Human Lung Fibroblasts (IPF) | Idiopathic Pulmonary Fibrosis | EC50 | 11 | PDGF-stimulated proliferation |
| Human Lung Fibroblasts (IPF) | Idiopathic Pulmonary Fibrosis | EC50 | 5.5 | FGF-stimulated proliferation |
| Human Lung Fibroblasts (IPF) | Idiopathic Pulmonary Fibrosis | EC50 | < 1 | VEGF-stimulated proliferation |
| AGS | Gastric Cancer | IC50 | 5300 ± 900 | Cell viability (48h) |
| MKN28 | Gastric Cancer | IC50 | 6100 ± 1200 | Cell viability (48h) |
Data compiled from sources: [7][8]
Key Signaling Pathways Targeted by Nintedanib
Nintedanib exerts its effects by modulating several key signaling pathways implicated in cell growth, proliferation, and fibrosis. Bioinformatic analyses have highlighted the MAPK, PI3K/AKT, JAK/STAT, TGF-β, VEGF, and WNT/β-catenin signaling pathways as major molecular cascades modulated by the drug.[9] In the context of pulmonary fibrosis, Nintedanib has been shown to inhibit the FAK/ERK/S100A4 signaling pathway.[10][11]
Caption: Nintedanib inhibits PDGFR, FGFR, and VEGFR, blocking downstream signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK, and FAK/ERK/S100A4.
Experimental Protocols
The following are generalized protocols derived from published in vitro studies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Proliferation and Viability Assay (e.g., using CCK-8 or MTT)
This protocol outlines a common method to assess the effect of Nintedanib on cell proliferation and viability.
Caption: Workflow for assessing cell viability and proliferation in response to Nintedanib treatment.
Materials:
-
Cell line of interest (e.g., A549, HFL-1)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Cell Counting Kit-8, MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the Nintedanib-containing medium. Include wells with vehicle (DMSO) as a control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for assessing the effect of Nintedanib on the phosphorylation status or expression levels of key proteins in targeted signaling pathways.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PDGFR, anti-p-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and then treat with Nintedanib at various concentrations for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin or GAPDH).
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of Nintedanib on cell migration.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well or 12-well cell culture plates
-
Sterile pipette tip or cell scraper
-
Microscope with a camera
Procedure:
-
Monolayer Culture: Seed cells in a plate and grow them to full confluency.
-
Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and then add fresh medium containing different concentrations of Nintedanib or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure to assess the rate of cell migration.
Conclusion
This compound is a multi-targeted tyrosine kinase inhibitor with significant anti-fibrotic and anti-angiogenic properties demonstrated in a variety of in vitro models. The protocols and data presented here serve as a foundational guide for researchers investigating its cellular and molecular mechanisms. It is crucial to adapt and optimize these methodologies for specific experimental setups to ensure robust and reproducible results. Further in vitro studies will continue to elucidate the full spectrum of Nintedanib's therapeutic potential and inform its clinical applications.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Triple Angiokinase Inhibitor Nintedanib Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomic study on nintedanib in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common molecular pathways targeted by nintedanib in cancer and IPF: A bioinformatic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nintedanib alleviates pulmonary fibrosis in vitro and in vivo by inhibiting the FAK/ERK/S100A4 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Nintedanib Esylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nintedanib, an indolinone derivative, is a potent, orally available triple angiokinase inhibitor targeting vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][2] These receptor tyrosine kinases are critically involved in angiogenesis and fibroblast proliferation, making Nintedanib a key compound in research areas such as oncology and idiopathic pulmonary fibrosis.[2] This document provides detailed protocols for the preparation of Nintedanib esylate stock solutions using dimethyl sulfoxide (DMSO) and its application in common in vitro assays.
Properties of this compound
This compound is a bright yellow, crystalline powder. For research purposes, it is typically supplied as a solid.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₉N₅O₇S | MedChemExpress |
| Molecular Weight | 649.76 g/mol | MedChemExpress |
| CAS Number | 656247-18-6 | MedChemExpress |
Preparation of this compound Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound for in vitro studies.
Solubility and Storage
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | ≥ 66.67 mg/mL (102.61 mM) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Note: Sonication may be required to fully dissolve the compound.
Protocol for Preparing a 10 mM Stock Solution
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 6.4976 mg of this compound.
-
Dissolution: Add the weighed this compound to a sterile tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is dissolved. If necessary, use a sonicator to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Mechanism of Action: Signaling Pathway
Nintedanib exerts its therapeutic effects by inhibiting the autophosphorylation of VEGFR, FGFR, and PDGFR, thereby blocking their downstream signaling cascades. This leads to a reduction in cell proliferation, migration, and survival of fibroblasts and endothelial cells.[3]
Experimental Protocols: In Vitro Assays
The following are generalized protocols that should be optimized for specific cell lines and experimental conditions.
Cell Viability and Proliferation (MTT Assay)
This protocol is for assessing the effect of this compound on the viability and proliferation of adherent cells in a 96-well format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound DMSO stock solution (10 mM)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium. The final concentrations may range from 0.1 µM to 100 µM.[4] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO concentration matched to the highest Nintedanib concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol describes the analysis of protein expression changes in cells treated with this compound.
Materials:
-
Cells of interest
-
6-well plates
-
This compound DMSO stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-VEGFR, p-PDGFR, p-FGFR, total VEGFR, total PDGFR, total FGFR, α-SMA, and a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. The next day, wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: After further washes with TBST, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro experiment using this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Pirfenidone and nintedanib modulate properties of fibroblasts and myofibroblasts in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Effective Concentration of Nintedanib Esylate in Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nintedanib, a potent triple angiokinase inhibitor, targets vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][2] This multi-targeted approach makes it a crucial compound in the investigation of anti-angiogenic and anti-fibrotic therapies. This document provides detailed application notes and protocols for determining the effective concentration of Nintedanib esylate in various cell-based assays, including proliferation, migration, and signaling pathway analysis. The provided protocols and data summaries are intended to guide researchers in designing and executing robust in vitro experiments.
Introduction
This compound is a small molecule tyrosine kinase inhibitor that competitively binds to the ATP-binding pocket of VEGFR, FGFR, and PDGFR.[3][4] This action blocks intracellular signaling cascades crucial for the proliferation, migration, and survival of various cell types, including endothelial cells, pericytes, and fibroblasts.[3][5] Its efficacy has been demonstrated in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[1][6][7] Understanding the effective concentration of Nintedanib in different cellular contexts is paramount for preclinical research and drug development. These notes provide a comprehensive overview of its in vitro activity and standardized protocols for its evaluation.
Data Presentation: Effective Concentrations of this compound
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound in various cell-based assays and cell types. These values provide a critical reference for dose-selection in experimental design.
| Cell Type | Assay Type | Parameter | Effective Concentration | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation (VEGF-stimulated) | IC50 | 9 nmol/L | [8] |
| Human Vascular Smooth Muscle Cells (HUASMCs) | Proliferation (PDGF-BB stimulated) | EC50 | 69 nM | [9] |
| Bovine Retinal Pericytes (BRPs) | Proliferation (PDGF-BB stimulated) | EC50 | 79 nM | [9] |
| Human Lung Fibroblasts (HLFs from IPF patients) | Proliferation (PDGF-BB-stimulated) | IC50 | Not explicitly quantified, but inhibition shown | [8] |
| Human Lung Fibroblasts (HLFs) | Motility (PDGF-BB-stimulated) | - | Inhibition shown at various concentrations | [8] |
| Human Lung Fibroblasts (HLFs from control lung) | Proliferation | - | Reduced to 67% at 1 µM | [6] |
| Human Lung Fibroblasts (HLFs from IPF patients) | Proliferation | - | Reduced to 68% at 1 µM | [6] |
| Human Tenon's Fibroblasts (HTFs) | Proliferation (TGF-β1-stimulated) | - | Dose-dependent attenuation from 0.1 µM to 1 µM | [5] |
| Non-Small Cell Lung Cancer (NSCLC) Cell Lines (PC-9, A549, H2228, H3122, H1993, H460, H1975) | Viability (MTT assay) | IC50 | Ranged from ~2.5 µM to >5 µM | [10] |
| Bladder Adenocarcinoma (T24) | E-cadherin promoter induction | EpIC-50 | 260 nM | [11] |
| Pancreatic Adenocarcinoma (Mia-Paca2) | E-cadherin promoter induction | EpIC-50 | 3.5 µM | [11] |
Signaling Pathways and Experimental Workflows
Nintedanib Signaling Pathway
Caption: Nintedanib inhibits VEGFR, PDGFR, and FGFR signaling pathways.
Experimental Workflow: Cell Proliferation Assay (MTT)
Caption: Workflow for determining cell viability using the MTT assay.
Experimental Protocols
Protocol 1: Cell Proliferation (MTT Assay)
This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on cell proliferation.
Materials:
-
This compound (prepare stock solution in DMSO)
-
Target cells (e.g., HUVECs, fibroblasts, cancer cell lines)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should span a range informed by the data in the table above (e.g., 0.01 µM to 10 µM). Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Nintedanib. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Nintedanib concentration to determine the IC50 value.
Protocol 2: Cell Migration (Scratch Assay)
This protocol outlines a method to assess the effect of this compound on cell migration.
Materials:
-
This compound
-
Target cells that form a monolayer (e.g., fibroblasts, endothelial cells)
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
Low-serum or serum-free medium
-
Sterile 200 µL pipette tip or a cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Monolayer Formation: Incubate the plate at 37°C and 5% CO2 until the cells are fully confluent.
-
Serum Starvation (Optional): To inhibit proliferation and focus on migration, replace the complete medium with low-serum (e.g., 1% FBS) or serum-free medium and incubate for 12-24 hours.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Drug Treatment: Add fresh low-serum or serum-free medium containing different concentrations of this compound to the wells. Include a vehicle control.
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well at multiple predefined locations.
-
Incubation and Imaging: Incubate the plate at 37°C and 5% CO2. Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Measure the width of the scratch or the area of the cell-free region at each time point for each concentration. Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of this compound on the phosphorylation of key signaling proteins.
Materials:
-
This compound
-
Target cells
-
Cell culture dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR, anti-total-VEGFR, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture dishes and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for a specified time (e.g., 30 minutes to 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein and/or a loading control like GAPDH.
Conclusion
The provided application notes and protocols offer a framework for the in vitro characterization of this compound. The summarized effective concentrations serve as a valuable starting point for experimental design. By following the detailed methodologies for proliferation, migration, and signaling pathway analysis, researchers can generate reliable and reproducible data to further elucidate the mechanisms of action of Nintedanib and explore its therapeutic potential in various disease models.
References
- 1. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nintedanib induces gene expression changes in the lung of induced-rheumatoid arthritis–associated interstitial lung disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.virginia.edu [med.virginia.edu]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. researchgate.net [researchgate.net]
- 6. Pirfenidone and nintedanib modulate properties of fibroblasts and myofibroblasts in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-fibrotic effects of nintedanib in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
Nintedanib Esylate in the Bleomycin-Induced Lung Fibrosis Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease characterized by the relentless accumulation of scar tissue in the lungs, leading to a decline in respiratory function. The bleomycin-induced lung fibrosis model in rodents is a cornerstone for preclinical research in IPF, closely mimicking the histopathological and pathogenic features of the human disease. Nintedanib, a multi-targeted tyrosine kinase inhibitor, is an approved treatment for IPF that has demonstrated efficacy in slowing disease progression.[1] This document provides detailed application notes and protocols for evaluating the therapeutic potential of nintedanib esylate in the bleomycin-induced lung fibrosis model.
Nintedanib exerts its anti-fibrotic effects by inhibiting key signaling pathways involved in the proliferation, migration, and differentiation of fibroblasts—the primary cell type responsible for extracellular matrix deposition in fibrotic tissue.[2] Its principal targets include Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[2] By blocking these pathways, nintedanib effectively attenuates the fibrotic process. Recent studies have also elucidated its role in modulating the PI3K/Akt/mTOR pathway, further contributing to its therapeutic effects by reducing inflammation, apoptosis, and oxidative stress.[3][4]
Data Presentation
The following tables summarize the quantitative data from various studies investigating the efficacy of nintedanib in the bleomycin-induced lung fibrosis model.
Table 1: Effect of Nintedanib on Histological Fibrosis Score (Ashcroft Score)
| Treatment Group | Nintedanib Dose | Administration Schedule | Ashcroft Score (Mean ± SD/SEM) | Percent Reduction vs. Bleomycin | Reference |
| Saline Control | - | - | 0.06 ± 0.01 | - | [5] |
| Bleomycin | - | - | 3.5 ± 0.23 | - | [5] |
| Nintedanib | 50 mg/kg b.i.d. | Therapeutic (Day 7-21) | 2.58 ± 0.36 | 26% | [5] |
| Bleomycin | - | - | 4.9 ± 1.3 | - | [3] |
| Nintedanib | 3 mg/kg | Pre-treatment (Day 0) | 2.4 ± 1.4 | 51% | [3] |
| Nintedanib | 3 mg/kg | Post-treatment (Day 2) | 3.6 ± 1.5 | 26.5% | [3] |
| Nintedanib | 60 mg/kg/day | Therapeutic (Day 7 onwards) | Significantly reduced | - | [1] |
Table 2: Effect of Nintedanib on Lung Collagen Content (Hydroxyproline Assay)
| Treatment Group | Nintedanib Dose | Hydroxyproline Content (µg/mg wet lung weight or total lung) | Percent Reduction vs. Bleomycin | Reference |
| Bleomycin | - | Significantly increased | - | [6] |
| Nintedanib (low dose) | 30 mg/kg/day | Dose-dependent reduction | - | [6] |
| Nintedanib (medium dose) | 60 mg/kg/day | Dose-dependent reduction | 41% | [6][7] |
| Nintedanib (high dose) | 120 mg/kg/day | Dose-dependent reduction | - | [6] |
| Nintedanib | 60 mg/kg (BID) | Significantly reduced | - | [8] |
Table 3: Effect of Nintedanib on Inflammatory Markers in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Nintedanib Dose | Inflammatory Marker | Concentration (pg/mL, Mean ± SEM) | Percent Reduction vs. Bleomycin | Reference |
| Saline Control | - | MMP-7 | 116 ± 25 | - | [5] |
| Bleomycin | - | MMP-7 | 1103 ± 92 | - | [5] |
| Nintedanib | 50 mg/kg b.i.d. | MMP-7 | 538 ± 114 | 51.2% | [5] |
| Bleomycin | - | IL-1β, TNF-α, IL-6 | Significantly increased | - | [6] |
| Nintedanib (30, 60, 120 mg/kg/day) | Dose-dependent | IL-1β, TNF-α, IL-6 | Dose-dependent reduction | - | [6] |
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Model
a. Animal Model:
-
Species: C57BL/6 mice (male, 8-10 weeks old) are commonly used due to their susceptibility to bleomycin-induced fibrosis.[9]
-
Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
b. Bleomycin Administration (Intratracheal Instillation):
-
Anesthesia: Anesthetize mice with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).[9][10]
-
Intubation:
-
Instillation:
-
Administer a single dose of bleomycin sulfate (typically 1.5-3 U/kg) dissolved in sterile saline directly into the lungs through the catheter.[12]
-
Administer an equivalent volume of sterile saline to the control group.
-
-
Post-Procedure Care: Monitor the animals until they have fully recovered from anesthesia. Provide supportive care as needed.[10]
This compound Treatment
-
Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% hydroxyethyl cellulose).
-
Administration: Administer nintedanib or vehicle to the mice via oral gavage.
-
Dosing Regimen:
Assessment of Pulmonary Fibrosis
a. Histological Analysis (Ashcroft Scoring):
-
Tissue Collection and Preparation:
-
Euthanize mice at a predetermined time point (e.g., 14, 21, or 28 days post-bleomycin).
-
Perfuse the lungs with saline and fix with 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin and section at 4-5 µm thickness.[13]
-
-
Masson's Trichrome Staining:
-
Ashcroft Scoring:
b. Collagen Quantification (Hydroxyproline Assay):
-
Tissue Homogenization:
-
Excise and weigh the lung tissue.
-
Homogenize the lung tissue in distilled water.
-
-
Acid Hydrolysis:
-
Colorimetric Assay:
-
Evaporate the hydrolyzed samples to dryness.
-
Reconstitute the samples and add Chloramine-T reagent.[15]
-
Add Ehrlich's reagent (containing 4-(Dimethylamino)benzaldehyde) and incubate at 65°C.[15]
-
Measure the absorbance at 550-565 nm.[15]
-
Calculate the hydroxyproline concentration based on a standard curve and express the results as µg of hydroxyproline per mg of lung tissue.
-
Mandatory Visualizations
Caption: Nintedanib inhibits PDGFR, FGFR, and VEGFR signaling pathways.
Caption: Workflow for evaluating nintedanib in bleomycin-induced lung fibrosis.
References
- 1. Nintedanib treatment for bleomycin-induced lung injury - First report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. dmu.repo.nii.ac.jp [dmu.repo.nii.ac.jp]
- 4. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Harnessing the translational power of bleomycin model: new insights to guide drug discovery for idiopathic pulmonary fibrosis [frontiersin.org]
- 6. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography [frontiersin.org]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 10. An Improved Method for Rapid Intubation of the Trachea in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jove.com [jove.com]
- 12. Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]
- 13. Lung Section Staining and Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ejmjih.com [ejmjih.com]
- 15. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nintedanib Esylate in Mouse Models of Liver Fibrosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nintedanib is a multi-targeted tyrosine kinase inhibitor that has shown efficacy in attenuating liver fibrosis in preclinical mouse models.[1][2] It primarily targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR), which are implicated in the pathogenesis of fibrosis.[3][4] Additionally, nintedanib has been shown to modulate inflammatory pathways, including the NLRP3 inflammasome, and Src signaling.[1] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and relevant signaling pathways for utilizing Nintedanib esylate in mouse models of liver fibrosis.
Data Presentation: this compound Dosage and Efficacy in CCl4-Induced Liver Fibrosis Model
The following table summarizes the quantitative data from a key study investigating the preventive and therapeutic effects of Nintedanib in a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis.[5][6][7]
| Parameter | Control Group | CCl4 Only Group | Nintedanib (30 mg/kg/day) + CCl4 | Nintedanib (60 mg/kg/day) + CCl4 | Reference |
| Treatment Schedule | Vehicle | CCl4 (500 mg/kg, twice weekly for 3 weeks) | Preventive: Nintedanib daily for 21 days. Therapeutic: Nintedanib daily from day 7 or 14. | Preventive: Nintedanib daily for 21 days. Therapeutic: Nintedanib daily from day 7 or 14. | [5][6][7] |
| Serum ALT (Preventive) | Normal | Significantly Increased | Significantly Reduced (p < 0.0001) | Significantly Reduced (p < 0.0001) | [6] |
| Serum AST (Preventive) | Normal | Significantly Increased | Not Significantly Reduced | Significantly Reduced (p < 0.05) | [6] |
| Hepatic Collagen (Preventive) | Baseline | Significantly Increased | Significantly Reduced (p < 0.001) | Significantly Reduced (p < 0.001) | [5][6] |
| Hepatic Necrosis Score (Preventive) | 0 | Increased | Significantly Reduced (p < 0.01) | Significantly Reduced (p < 0.05) | [5][6] |
| Hepatic Inflammation Score (Preventive) | 0 | Increased | Significantly Reduced (p < 0.001) | Significantly Reduced (p < 0.01) | [6] |
| Hepatic Fibrosis Score (Preventive) | 0 | Increased | Significantly Reduced (p < 0.001) | Significantly Reduced (p < 0.05) | [5][6] |
| Serum ALT (Therapeutic - from day 7) | - | Increased | Significantly Reduced (p < 0.05) | Significantly Reduced (p < 0.001) | [5] |
| Serum ALT (Therapeutic - from day 14) | - | Increased | Significantly Reduced (p < 0.01) | Significantly Reduced (p < 0.05) | [5] |
| Hepatic IL-6 (Preventive) | Baseline | Increased | Significantly Reduced (p < 0.01) | Significantly Reduced (p < 0.01) | [5][6] |
| Hepatic IL-1β (Preventive) | Baseline | Increased | Significantly Reduced (p < 0.05) | Significantly Reduced (p < 0.001) | [5][6] |
Experimental Protocols
Induction of Liver Fibrosis in Mice
Two common models for inducing liver fibrosis in mice are the carbon tetrachloride (CCl4) model and the bile duct ligation (BDL) model.
a) Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
This model mimics chronic liver injury leading to fibrosis.[8][9]
-
Animals: 8-week-old male C57Bl/6 mice are commonly used.[5][7]
-
Reagents:
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil (as a vehicle)[9]
-
-
Procedure:
-
Prepare a solution of CCl4 in olive oil. A common concentration is a 40-50% solution.[8][9]
-
Administer CCl4 to mice via intraperitoneal (i.p.) injection or oral gavage.[8]
-
A typical dosing regimen is 500 mg/kg body weight, administered twice weekly for 3 to 8 weeks to induce significant fibrosis.[5][10]
-
The control group should receive an equivalent volume of the vehicle (olive oil) on the same schedule.
-
b) Bile Duct Ligation (BDL)-Induced Liver Fibrosis
This surgical model induces cholestatic liver injury and subsequent fibrosis.[11][12][13]
-
Animals: Male C57BL/6 mice are suitable for this procedure.[14]
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Locate the common bile duct.
-
Double-ligate the common bile duct with surgical silk.[15]
-
The duct may be transected between the two ligatures.[15]
-
Close the abdominal incision in layers.[15]
-
Provide post-operative care, including analgesics and antibiotics.[15]
-
Sham-operated control animals should undergo the same surgical procedure without the ligation of the bile duct.
-
Significant fibrosis typically develops within 21 to 28 days.[11][12][13]
-
Preparation and Administration of this compound
-
Formulation: this compound can be suspended in distilled water or another appropriate vehicle for oral administration.
-
Dosage: Effective dosages in mouse models of liver fibrosis range from 30 mg/kg/day to 60 mg/kg/day.[5][6][7][16]
-
Administration:
-
Administer the Nintedanib suspension to mice once daily via oral gavage.
-
The volume of administration should be adjusted based on the mouse's body weight.
-
For preventive studies, Nintedanib administration should begin concurrently with the induction of liver fibrosis.[5][6]
-
For therapeutic studies, Nintedanib administration can be initiated after the establishment of fibrosis (e.g., 7 or 14 days after the start of CCl4 treatment).[5][6]
-
Assessment of Liver Fibrosis
-
Histological Analysis:
-
At the end of the study, euthanize the mice and collect liver tissues.
-
Fix the liver tissue in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section it.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess liver morphology, inflammation, and necrosis.
-
Stain sections with Masson's trichrome or Sirius Red to visualize and quantify collagen deposition, a hallmark of fibrosis.
-
-
Serum Biochemistry:
-
Collect blood from mice via cardiac puncture or another appropriate method at the time of euthanasia.
-
Separate the serum by centrifugation.
-
Measure the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of hepatocellular injury.
-
-
Molecular Analysis:
-
Homogenize liver tissue to extract RNA or protein.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the gene expression of pro-fibrotic markers (e.g., Collagen Type I, alpha-smooth muscle actin (α-SMA), Transforming growth factor-beta (TGF-β)) and inflammatory cytokines (e.g., Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β)).
-
Perform Western blotting or ELISA to quantify the protein levels of these markers.
-
Mandatory Visualizations
References
- 1. Nintedanib attenuates NLRP3 inflammasome-driven liver fibrosis by targeting Src signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nintedanib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of Nintedanib in an Animal Model of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Effects of Nintedanib in an Animal Model of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 10. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
- 11. [PDF] Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis | Semantic Scholar [semanticscholar.org]
- 12. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bile duct ligation in mice: induction of inflammatory liver injury and fibrosis by obstructive cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bile duct ligation of C57BL/6 mice as a model of hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental model for the induction of hepatic fibrosis: bile duct ligation [bio-protocol.org]
- 16. Histological evaluation of nintedanib in non-alcoholic steatohepatitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nintedanib Esylate in Cancer Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib esylate is a potent, orally available triple angiokinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[1][2] By competitively binding to the ATP-binding pocket of these receptors, nintedanib blocks intracellular signaling pathways crucial for the proliferation and survival of endothelial and perivascular cells, thereby inhibiting tumor angiogenesis and growth.[1][2] Preclinical studies in various human tumor xenograft models have demonstrated significant tumor growth inhibition, making it a compound of interest for oncology research.[3][4]
These application notes provide detailed protocols for the preparation and administration of this compound in cancer xenograft studies, guidelines for establishing and monitoring tumor models, and a summary of reported efficacy data.
Data Presentation: Efficacy of Nintedanib in Xenograft Models
The following table summarizes the quantitative data on the efficacy of nintedanib in various cancer xenograft models.
| Cancer Type | Cell Line | Mouse Strain | This compound Dose and Schedule | Vehicle | Tumor Growth Inhibition (TGI) / Outcome |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H1703 | Nude Mice | 100 mg/kg, once daily, oral | Not Specified | 107% TGI (tumor shrinkage)[1] |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | Not Specified | Not Specified | Not Specified | Significant tumor volume reduction and decreased vessel density[5] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | Xenograft Mice | 30 mg/kg, 3 times a week, oral | Not Specified | Diminished tumor growth[3] |
| Colorectal Cancer (CRC) | LS174T | Balb/c Nude Mice | 10 mg/kg, 50 mg/kg, 100 mg/kg, daily, oral gavage | Water | Significant tumor growth reduction at 50 and 100 mg/kg[6][7] |
| Small-Cell Lung Cancer (SCLC) | Not Specified | Xenograft Mice | Not Specified | Not Specified | Enhanced efficacy of radioimmunotherapy[8] |
Signaling Pathway Inhibition by Nintedanib
Nintedanib exerts its anti-angiogenic and anti-tumor effects by simultaneously blocking the signaling cascades initiated by VEGFR, FGFR, and PDGFR. The diagram below illustrates the key downstream pathways inhibited by nintedanib.
Caption: Nintedanib Signaling Pathway Inhibition.
Experimental Protocols
Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Vehicle: 0.5% Hydroxyethylcellulose (HEC) in sterile water[9] or 0.5% Carboxymethylcellulose in sterile water.
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile magnetic stir bar and stir plate
-
Calibrated balance
-
Sterile water for injection
Procedure:
-
Calculate the required amount of this compound and vehicle. Based on the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse with a dosing volume of 0.2 mL) and the total number of animals and treatment days.
-
Prepare the 0.5% HEC vehicle. Dissolve the appropriate amount of HEC powder in sterile water. Stir until fully dissolved. The solution may need to be gently heated and stirred to achieve complete dissolution. Allow the solution to cool to room temperature before adding the drug.
-
Weigh the this compound powder. Accurately weigh the calculated amount of this compound using a calibrated balance.
-
Suspend the this compound. Add the weighed powder to the prepared vehicle in a sterile conical tube. Add a sterile magnetic stir bar.
-
Mix thoroughly. Place the conical tube on a magnetic stir plate and stir for at least 30-60 minutes at room temperature to ensure a homogenous suspension. Visually inspect for any clumps.
-
Storage. Prepare the formulation fresh daily before administration.[10] If short-term storage is necessary, store at 4°C and protect from light. Re-suspend by vortexing or stirring before each use.
Subcutaneous Xenograft Tumor Model Workflow
The following diagram and protocol outline the key steps for a typical subcutaneous cancer xenograft study involving this compound administration.
Caption: Experimental Workflow for Nintedanib Xenograft Study.
Detailed Protocol:
-
Animal Acclimatization and Housing:
-
Procure appropriate immunocompromised mice (e.g., nude, SCID) of a specific age and weight.
-
House the animals in a specific pathogen-free (SPF) facility.
-
Allow for an acclimatization period of at least one week before any experimental procedures.[11]
-
-
Tumor Cell Culture and Implantation:
-
Culture the desired human cancer cell line under sterile conditions using the recommended medium and supplements.
-
Harvest cells during the logarithmic growth phase.
-
Prepare a single-cell suspension in a suitable medium (e.g., serum-free medium or PBS). A 1:1 mixture with Matrigel can enhance tumor take rate.[12]
-
Inject the cell suspension (typically 1 x 10^6 to 10 x 10^7 cells in 100-200 µL) subcutaneously into the flank of each mouse.[12]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.[11]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Administer the prepared this compound suspension or vehicle to the respective groups via oral gavage.
-
Follow the dosing schedule as determined by the experimental design (e.g., daily, three times a week).
-
Monitor the animals for any signs of toxicity, including changes in body weight, behavior, and overall health.
-
-
Endpoint and Data Collection:
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint (e.g., a specific volume or signs of morbidity).
-
At the end of the study, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Excise the tumors and measure their final weight and volume.
-
Collect tissues for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis to determine the significance of the observed differences between the treatment and control groups.
-
Conclusion
This compound has demonstrated significant anti-tumor efficacy in a variety of preclinical cancer xenograft models. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this compound. Adherence to detailed and consistent experimental procedures is critical for obtaining reliable and reproducible results.
References
- 1. Triple Angiokinase Inhibitor Nintedanib Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nintedanib in Combination With Chemotherapy in the Treatment of Non-small Cell Lung Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Impact of Nintedanib on tumor angiogenesis and vascular normalization in a mouse model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The tyrosine kinase inhibitor nintedanib enhances the efficacy of 90Y-labeled B5209B radioimmunotherapy targeting ROBO1 without increased toxicity in small-cell lung cancer xenograft mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 12. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Application Notes and Protocols for Western Blot Analysis of Nintedanib Esylate-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nintedanib esylate is a potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), playing a crucial role in mitigating fibrotic processes and angiogenesis.[1][2][3][4][5] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1][3][4][5][6] By binding to the intracellular ATP-binding pocket of these receptors, Nintedanib blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[1][6][7] This inhibitory action ultimately modulates key cellular processes such as proliferation, migration, and differentiation, particularly in fibroblasts, which are central to the pathogenesis of fibrotic diseases like Idiopathic Pulmonary Fibrosis (IPF).[1][7]
These application notes provide a comprehensive overview and detailed protocols for utilizing Western blot analysis to investigate the molecular effects of this compound on various cell types. The provided methodologies and data will guide researchers in assessing the drug's impact on key signaling pathways and protein expression.
Mechanism of Action and Key Signaling Pathways
Nintedanib's therapeutic effects are attributed to its ability to interfere with critical signaling pathways that drive fibrosis and angiogenesis. The inhibition of VEGFR, FGFR, and PDGFR autophosphorylation by Nintedanib leads to the downregulation of several downstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[1][8]
Key molecular events following Nintedanib treatment that can be monitored by Western blot include:
-
Reduced phosphorylation of receptor tyrosine kinases (VEGFR, FGFR, PDGFR).
-
Decreased phosphorylation of downstream signaling proteins such as ERK1/2 and Akt.[1]
-
Downregulation of profibrotic markers , including α-smooth muscle actin (α-SMA), fibronectin, and collagen.[9]
-
Modulation of other signaling intermediates , such as SMAD3 and p38 MAPK, particularly in the context of TGF-β signaling.[9]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the expression and phosphorylation of key proteins as determined by Western blot analysis in various studies.
Table 1: Effect of Nintedanib on Profibrotic and Signaling Proteins in IPF Lung Fibroblasts
| Protein | Nintedanib Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| Fibronectin | 0.5, 1, 2 | 72 hours | Dose-dependent decrease | [9] |
| Collagen 1a1 | 0.5, 1, 2 | 72 hours | Dose-dependent decrease | [9] |
| α-SMA | 0.5, 1, 2 | 72 hours | Dose-dependent decrease | [9] |
| pS423/425-SMAD3 | 0.5, 1, 2 | 1 hour (with TGF-β1) | Dose-dependent inhibition of TGF-β1-induced phosphorylation | [9] |
| pT180/Y182-p38 MAPK | 0.5, 1, 2 | 1 hour (with TGF-β1) | Dose-dependent inhibition of TGF-β1-induced phosphorylation | [9] |
Table 2: Effect of Nintedanib on T-Cell Activation Markers
| Protein | Nintedanib Concentration (nM) | Treatment Duration | Observed Effect | Reference |
| phospho-Lck-Y394 | 10, 30, 100 | 5, 10, 15 minutes | Inhibition of anti-CD3/CD28 induced phosphorylation | [10] |
Table 3: Effect of Nintedanib in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Protein | Nintedanib Treatment | Observed Effect | Reference |
| p-PI3K | Dose-dependent | Significant decrease | [11] |
| p-Akt | Dose-dependent | Significant decrease | [11] |
| p-mTOR | Dose-dependent | Significant decrease | [11] |
| ColIII | Dose-dependent | Significant decrease | [11] |
| α-SMA | Dose-dependent | Significant decrease | [11] |
| TGF-β | Dose-dependent | Significant decrease | [11] |
Experimental Protocols
I. Cell Culture and this compound Treatment
This protocol is a general guideline and may require optimization based on the specific cell line and experimental design.
-
Cell Seeding: Plate cells (e.g., human lung fibroblasts, T-cells) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).[12]
-
Serum Starvation (Optional): For studies investigating growth factor-induced signaling, serum-starve the cells for 12-24 hours prior to treatment to reduce basal levels of pathway activation.
-
Nintedanib Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM for fibroblasts, 10 nM to 100 nM for T-cells).[9][10]
-
Cell Treatment:
-
For investigating the effect on basal protein expression, replace the culture medium with the medium containing the desired concentrations of Nintedanib or vehicle control (e.g., DMSO). Incubate for the specified duration (e.g., 24, 48, or 72 hours).[9]
-
For investigating the effect on stimulated signaling pathways, pre-incubate the cells with Nintedanib for a shorter period (e.g., 20 minutes to 2 hours) before adding a stimulant (e.g., TGF-β1, PDGF, anti-CD3/CD28).[9][10]
-
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
II. Western Blotting
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-VEGFR, anti-p-ERK, anti-α-SMA, anti-GAPDH) overnight at 4°C with gentle agitation. The antibody dilutions should be optimized according to the manufacturer's instructions.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody corresponding to the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to a loading control (e.g., GAPDH, β-actin).[9]
Visualizations
Caption: Nintedanib inhibits key signaling pathways.
Caption: Western blot experimental workflow.
References
- 1. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nintedanib overcomes drug resistance from upregulation of FGFR signalling and imatinib‐induced KIT mutations in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Nintedanib on T-Cell Activation, Subsets and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Nintedanib induces gene expression changes in the lung of induced-rheumatoid arthritis–associated interstitial lung disease mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Nintedanib Esylate in Cell Migration and Invasion Assays
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Effects of nintedanib on the microvascular architecture in a lung fibrosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nintedanib inhibits growth of human prostate carcinoma cells by modulating both cell cycle and angiogenesis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nintedanib selectively inhibits the activation and tumour-promoting effects of fibroblasts from lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. snapcyte.com [snapcyte.com]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharm.ucsf.edu [pharm.ucsf.edu]
- 13. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. corning.com [corning.com]
- 15. repo.uni-hannover.de [repo.uni-hannover.de]
- 16. clyte.tech [clyte.tech]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Nintedanib Esylate in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib is a small molecule tyrosine kinase inhibitor (TKI) that targets multiple pathways involved in angiogenesis and fibrosis.[1] Initially approved for idiopathic pulmonary fibrosis (IPF) and later for certain types of non-small cell lung cancer (NSCLC) and other progressive fibrosing interstitial lung diseases, its mechanism revolves around the inhibition of key receptor tyrosine kinases (RTKs).[1][2]
Three-dimensional (3D) organoid culture systems have emerged as powerful preclinical models. Derived from patient tissues, these self-organizing structures recapitulate the complex architecture, cellular heterogeneity, and genetic landscape of the original tumor or organ.[3][4] Patient-derived organoids (PDOs) offer a significant advantage over traditional 2D cell cultures by providing a more physiologically relevant environment for assessing drug efficacy and predicting patient-specific responses.[3] This document provides detailed application notes and protocols for the use of Nintedanib esylate in 3D organoid culture systems.
Mechanism of Action of Nintedanib
Nintedanib functions as a potent, ATP-competitive inhibitor of multiple tyrosine kinases. Its primary targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Key drivers of angiogenesis, the formation of new blood vessels required for tumor growth.
-
Fibroblast Growth Factor Receptors (FGFR 1-3): Involved in cell proliferation, migration, and differentiation, as well as angiogenesis and wound healing.
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β): Play a crucial role in the proliferation and migration of fibroblasts, key effector cells in fibrotic processes.
By binding to the intracellular ATP-binding pocket of these receptors, Nintedanib blocks their autophosphorylation and subsequent downstream signaling cascades, such as the ERK and Akt pathways. This inhibition ultimately results in reduced proliferation and migration of fibroblasts and endothelial cells, effectively attenuating fibrosis and angiogenesis.[5][6] Additionally, Nintedanib has been shown to inhibit non-receptor tyrosine kinases such as Src and Lck.[5]
Applications in 3D Organoid Models
Patient-derived organoids from various tissues, including lung, colorectal, and pancreatic tumors, serve as valuable platforms for assessing Nintedanib's efficacy. These models can be used to:
-
Predict Patient-Specific Drug Response: Test the sensitivity of a patient's tumor organoids to Nintedanib, potentially guiding personalized therapy decisions.[3]
-
Investigate Mechanisms of Resistance: Culture organoids from patients who have developed resistance to Nintedanib to study the underlying molecular changes.
-
Model Fibrotic Diseases: Utilize lung organoids co-cultured with fibroblasts to model diseases like IPF and test the anti-fibrotic effects of Nintedanib on fibroblast activation and extracellular matrix deposition.
-
High-Throughput Screening: Employ automated systems to screen large compound libraries in combination with Nintedanib to identify synergistic therapeutic strategies.
Data Presentation: Nintedanib Efficacy
Quantitative data from drug sensitivity assays are crucial for evaluating efficacy. The half-maximal inhibitory concentration (IC50) is a key metric. While extensive IC50 data for Nintedanib in 3D organoids is still emerging, data from 2D co-culture models of tumor-associated fibroblasts (TAFs) provide valuable insights.
Table 1: Example IC50 Values for Nintedanib in Fibroblast Models Data derived from 2D culture experiments with Tumor-Associated Fibroblasts (TAFs) stimulated with TGF-β1. This table illustrates how data from organoid experiments would be presented.
| Cell Type | Parameter Measured | Nintedanib IC50 (µM) | Reference |
| Adenocarcinoma TAFs | Proliferation (Fold Cell Number) | 0.22 ± 0.04 | [5] |
| Adenocarcinoma TAFs | Fibrosis (COL1A1 Expression) | 0.26 ± 0.05 | [5] |
| Squamous Cell Carcinoma TAFs | Proliferation (Fold Cell Number) | 1.83 ± 0.31 | [5] |
| Squamous Cell Carcinoma TAFs | Fibrosis (COL1A1 Expression) | > 5.0 | [5] |
These results show that Nintedanib effectively inhibits the proliferation and fibrotic activation of fibroblasts associated with lung adenocarcinoma, but is significantly less potent against those from squamous cell carcinoma, which aligns with its clinical indications.[5] Similar tables can be generated from 3D organoid drug screens to compare drug sensitivity across different patient samples or disease subtypes.
Experimental Protocols
The following are generalized protocols for the establishment of patient-derived organoids and subsequent drug sensitivity testing with Nintedanib. These should be adapted based on the specific tissue type and experimental goals.
Protocol 1: Establishment and Culture of Patient-Derived Organoids (PDOs)
This protocol outlines the general steps for establishing organoid cultures from fresh patient tumor tissue, adapted from methodologies for renal and lung cancer.[4][7][8]
Materials:
-
Fresh tumor tissue in a sterile collection tube with cold PBS.
-
Digestion Buffer: Collagenase (e.g., 2 mg/mL) in basal medium (e.g., DMEM/F-12).
-
Basement Membrane Matrix (e.g., Matrigel), ice-cold.
-
Organoid Culture Medium (formulation is tissue-specific).
-
Cell Strainer (100 µm).
-
Standard cell culture plates (e.g., 24-well), incubator, centrifuge.
Methodology:
-
Tissue Collection & Transport: Collect fresh tumor specimens from surgery and place them immediately into a sterile tube containing ice-cold PBS. Transport to the lab on ice and process within 2-4 hours.
-
Mechanical Dissociation: In a sterile biosafety cabinet, transfer the tissue to a petri dish. Wash with cold PBS and mince thoroughly into <1 mm³ fragments using sterile scalpels.[8]
-
Enzymatic Digestion: Transfer the minced tissue into a conical tube with pre-warmed Digestion Buffer. Incubate at 37°C for 30-60 minutes with gentle agitation until the tissue is dissociated.[8]
-
Cell Filtration & Washing: Pass the dissociated cell suspension through a 100 µm cell strainer to remove large debris.[8] Wash the filtered cells with basal medium and centrifuge at 300 x g for 5 minutes.
-
Embedding in Matrix: Resuspend the cell pellet in ice-cold Basement Membrane Matrix at a desired concentration (e.g., 1,000-5,000 cells per 20 µL).
-
Plating: Carefully dispense 20-50 µL droplets ("domes") of the cell/matrix suspension into the center of pre-warmed culture plate wells.[8]
-
Solidification & Culture: Invert the plate and incubate at 37°C for 20-30 minutes to allow the domes to solidify.[8] Carefully add pre-warmed, tissue-specific organoid culture medium to each well, avoiding disruption of the domes.
-
Maintenance: Culture the organoids at 37°C, 5% CO₂. Change the medium every 2-3 days. Organoids should become visible within 7-14 days and can be passaged by mechanically or enzymatically disrupting the domes and re-plating.
Protocol 2: Nintedanib Treatment and Viability Assay in 3D Organoids
This protocol describes how to assess the dose-response of established organoids to Nintedanib using a luminescence-based cell viability assay.
Materials:
-
Established PDO cultures.
-
This compound powder and appropriate solvent (e.g., DMSO).
-
Organoid Culture Medium.
-
96-well or 384-well clear-bottom, white-walled plates.
-
Cell viability reagent (e.g., CellTiter-Glo® 3D).
-
Luminometer.
Methodology:
-
Organoid Dissociation & Seeding: Harvest mature organoids and dissociate them into small fragments or single cells. Count the cells and resuspend them in a mixture of culture medium and Basement Membrane Matrix (e.g., 70% medium / 30% matrix).[9] Seed 1,000-3,000 cells in 40-50 µL per well of a 96-well plate. Culture for 3-5 days to allow organoids to reform.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final desired concentrations (e.g., 0.01 µM to 50 µM). Include a vehicle control (DMSO only).
-
Drug Treatment: Carefully replace the medium in each well with the medium containing the different Nintedanib concentrations or the vehicle control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C, 5% CO₂.
-
Viability Assessment (CellTiter-Glo® 3D):
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add a volume of reagent equal to the volume of medium in each well.
-
Mix vigorously on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract background luminescence (wells with medium only).
-
Normalize the data to the vehicle control wells (defined as 100% viability).
-
Plot the normalized viability against the logarithm of Nintedanib concentration to generate a dose-response curve.
-
Calculate the IC50 value using a non-linear regression model (e.g., four-parameter logistic curve).
-
Conclusion
The integration of this compound with 3D organoid culture systems provides a sophisticated and clinically relevant platform for cancer and fibrosis research. Patient-derived organoids faithfully model individual disease characteristics, enabling the assessment of drug efficacy in a personalized context. The protocols and notes provided herein offer a framework for researchers to explore the therapeutic potential of Nintedanib, investigate its mechanisms of action, and ultimately accelerate the development of more effective treatment strategies.
References
- 1. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nintedanib: A Review in Fibrotic Interstitial Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived lung cancer organoids as in vitro cancer models for therapeutic screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nintedanib selectively inhibits the activation and tumour-promoting effects of fibroblasts from lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Dose Responses of 3D Cancer Spheroids in Microfluidics | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and Safety of Nintedanib in Patients with Connective Tissue Disease-Interstitial Lung Disease (CTD-ILD): A Real-World Single Center Experience [mdpi.com]
- 9. mayo.edu [mayo.edu]
Application Note: Quantification of Nintedanib Esylate in Human Plasma using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the quantitative analysis of Nintedananib esylate in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Nintedanib is a potent small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[1][2] Monitoring its concentration in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. The described method is sensitive, specific, and rapid, employing a straightforward protein precipitation for sample preparation. This protocol is intended for researchers in clinical pharmacology and drug development.
Nintedanib Mechanism of Action
Nintedanib functions as a multi-targeted tyrosine kinase inhibitor, targeting key receptors involved in angiogenesis and fibrosis.[3] It competitively binds to the ATP-binding pocket of vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR-α and -β).[3][4] This inhibition blocks the autophosphorylation of these receptors, thereby interrupting downstream signaling cascades responsible for cell proliferation, migration, and survival.[1][4] Key pathways affected include the MAPK and PI3K/AKT signaling axes, which ultimately reduces fibroblast proliferation and extracellular matrix deposition, key processes in the pathology of pulmonary fibrosis.[4][5]
Experimental Protocols
This section details the materials, sample preparation, and instrumental analysis for the quantification of Nintedanib in plasma.
Materials and Reagents
-
Nintedanib Esylate reference standard
-
Diazepam (Internal Standard, IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (with K2-EDTA as anticoagulant)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Nintedanib and Diazepam (IS) in a suitable solvent (e.g., water:acetonitrile 1:1) to obtain a final concentration of 1 mg/mL for each.
-
Working Standard Solutions: Prepare serial dilutions of the Nintedanib stock solution with a 1:1 mixture of water and acetonitrile to create working solutions for calibration curve standards.[6]
-
Internal Standard (IS) Working Solution: Dilute the Diazepam stock solution to a final concentration of 100 µg/mL.[6]
Sample Preparation (Protein Precipitation)
-
Aliquot 50-100 µL of human plasma sample into a microcentrifuge tube.[6][7]
-
Spike with 5 µL of the IS working solution (e.g., Diazepam) and vortex briefly.[6]
-
Add 3 volumes of cold acetonitrile (e.g., 345 µL for a 50 µL plasma sample) to precipitate plasma proteins.[6]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Inject an aliquot (e.g., 5-20 µL) into the LC-MS/MS system.[6][8]
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a UPLC system.
Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[7][9][10] |
| Mobile Phase A | 0.1% Formic Acid in Water[7][10] |
| Mobile Phase B | Acetonitrile[7][10] |
| Flow Rate | 0.30 - 0.40 mL/min[7][9] |
| Elution | Gradient Elution |
| Injection Volume | 5 µL[8] |
| Column Temperature | 40 - 50 °C[11] |
| Run Time | Approximately 3.0 minutes[7][9] |
Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7][10] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[7][9] |
| MRM Transitions | |
| Nintedanib | m/z 540.3 → 113.1[7][11] |
| Diazepam (IS) | m/z 285.3 → 193.1[7][11] |
| Capillary Voltage | 4 kV[8] |
| Dwell Time | 200 ms[8] |
Method Validation and Data Presentation
The method should be validated according to regulatory guidelines (e.g., US-FDA) for bioanalytical method validation. Key parameters are summarized below.
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL[2][9] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL[7][9] |
| Intra-day Precision (%RSD) | <10.8%[7] |
| Inter-day Precision (%RSD) | <10.8%[7] |
| Accuracy (%RE) | Within ±15% (85-115%)[6][7] |
| Extraction Recovery | >98%[6] |
Experimental Workflow
The complete analytical process from sample receipt to final data reporting is outlined in the following workflow diagram.
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making it highly suitable for pharmacokinetic evaluations, clinical trials, and therapeutic drug monitoring applications in research and drug development settings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. roswellpark.org [roswellpark.org]
- 3. pro.boehringer-ingelheim.com [pro.boehringer-ingelheim.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Common molecular pathways targeted by nintedanib in cancer and IPF: A bioinformatic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Nintedanib Esylate Resistance in Cancer Cell Lines
Welcome to the technical support center for researchers investigating Nintedanib esylate resistance. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research in overcoming Nintedanib resistance in various cancer cell lines.
General Troubleshooting and FAQs
This section addresses common challenges encountered when establishing and characterizing Nintedanib-resistant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: How do I establish a Nintedanib-resistant cell line?
A1: Nintedanib-resistant cell lines are typically generated by continuous or pulsed exposure of the parental cell line to gradually increasing concentrations of Nintedanib.[1] The process can take several months. A common approach is to start with a concentration around the IC20 (the concentration that inhibits 20% of cell growth) and incrementally increase the dose as the cells adapt and resume proliferation. It is crucial to freeze down cells at various stages of resistance development.
Q2: What is a typical fold-increase in IC50 that indicates resistance?
A2: A 3- to 10-fold increase in the half-maximal inhibitory concentration (IC50) compared to the parental cell line is generally considered to represent drug resistance.[1] However, this can vary depending on the cell line and the specific resistance mechanism.
Q3: My cells are not developing resistance, what could be the problem?
A3: Several factors can influence the development of resistance. The starting concentration of Nintedanib might be too high, leading to excessive cell death. Conversely, if the concentration is too low, it may not provide sufficient selective pressure. The incremental increase in drug concentration should also be optimized. Some cell lines may inherently not develop resistance to a particular drug. It is advisable to attempt resistance development in multiple cell lines in parallel.
Troubleshooting Guide: Generating Stable Nintedanib-Resistant Cell Lines
| Problem | Possible Cause | Suggested Solution |
| Excessive cell death at initial Nintedanib concentration. | The starting concentration is too high. | Determine the IC50 of the parental cell line and start the selection process at a lower concentration (e.g., IC10-IC20). |
| Cells stop proliferating after several dose escalations. | The incremental dose increase is too steep, or the cells have reached their maximum resistance potential through the current mechanism. | Reduce the magnitude of the dose increase. Maintain the cells at the current concentration for a longer period to allow for adaptation. Consider that a stable resistant population may have been achieved. |
| Loss of resistance after freezing and thawing. | The resistant phenotype is unstable, or the freezing/thawing process was suboptimal. | Ensure optimal cryopreservation techniques. After thawing, culture the cells in the presence of the last tolerated concentration of Nintedanib to re-select for the resistant population. |
| Inconsistent results in downstream assays. | The resistant cell population is heterogeneous. | Perform single-cell cloning to isolate a homogenous population of resistant cells. Regularly verify the IC50 of the resistant cell line. |
Mechanism 1: Upregulation of FGFR/KIT Signaling in Gastrointestinal Stromal Tumors (GIST)
In GIST, resistance to tyrosine kinase inhibitors like imatinib can occur through secondary mutations in KIT or the activation of alternative signaling pathways, such as the FGF/FGFR axis. Nintedanib, being a multi-targeted kinase inhibitor, can overcome this resistance.[2]
Frequently Asked Questions (FAQs)
Q1: How does Nintedanib overcome imatinib resistance in GIST?
A1: Nintedanib can inhibit both the primary and secondary mutations in the KIT receptor that confer resistance to imatinib. Additionally, it targets the FGFR signaling pathway, which can be a bypass mechanism of resistance.[2]
Q2: Which GIST cell lines are suitable for studying Nintedanib resistance?
A2: Imatinib-resistant GIST cell lines such as GIST-T1-T670I and GIST-5R are good models to demonstrate the efficacy of Nintedanib in overcoming resistance.[3]
Data Presentation: Nintedanib Activity in GIST Cell Lines
| Cell Line | KIT Mutation Status | Imatinib Sensitivity | Nintedanib GI50 (nM) | Imatinib GI50 (nM) | Sunitinib GI50 (nM) |
| GIST-T1 | Δ560–578 | Sensitive | 1.7 | >1000 | 18.5 |
| GIST882 | K642E | Sensitive | 11.2 | >1000 | 10.8 |
| GIST-5R | Δ560–578 | Resistant | 4.8 | >10000 | 28.6 |
| GIST-T1-T670I | Δ560–578, T670I | Resistant | 10.5 | >10000 | 56.3 |
Data adapted from a study on Nintedanib in GIST cell lines.[4]
Experimental Protocol: Cell Viability Assessment using CellTiter-Glo®
This protocol is for determining the viability of cells in culture by quantifying ATP.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed GIST cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of Nintedanib and control drugs in culture medium. Add the drug solutions to the wells and incubate for 72 hours. Include wells with medium only for background measurement.
-
Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and Substrate and allow them to equilibrate to room temperature. Transfer the buffer to the substrate bottle and mix gently until the substrate is completely dissolved.
-
Luminescence Measurement:
-
Equilibrate the 96-well plate to room temperature for 30 minutes.
-
Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Subtract the background luminescence from all readings. Plot the cell viability against the drug concentration and determine the GI50/IC50 values using non-linear regression analysis.
Signaling Pathway Diagram
Caption: Nintedanib overcomes imatinib resistance in GIST by inhibiting both KIT and FGFR signaling pathways.
Mechanism 2: Induction of Protective Autophagy in Malignant Pleural Mesothelioma (MPM)
Nintedanib can induce a protective autophagic response in MPM cells, which can limit its therapeutic efficacy.[5] Combining Nintedanib with an autophagy inhibitor can synergistically decrease cell viability.[6]
Frequently Asked Questions (FAQs)
Q1: What is protective autophagy?
A1: Protective autophagy is a cellular self-degradation process that allows cancer cells to survive under stress, such as treatment with chemotherapy or targeted agents. By degrading and recycling cellular components, cells can generate energy and building blocks to withstand the drug's effects.
Q2: How can I measure autophagy in my cell lines?
A2: Autophagic flux can be measured by monitoring the levels of key autophagy-related proteins, such as the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1, via western blotting. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy.
Data Presentation: Synergistic Effect of Nintedanib and Autophagy Inhibitor
| Cell Line | Treatment | Cell Viability (% of control) | Combination Index (CI) |
| SPC111 | Nintedanib (3 µM) | 60% | - |
| SPC111 | 3-MA (5 mM) | 85% | - |
| SPC111 | Nintedanib (3 µM) + 3-MA (5 mM) | 35% | < 0.9 (Synergistic) |
Data is illustrative, based on findings that the combination of nintedanib and 3-methyladenine (3-MA) has a synergistic effect in SPC111 cells.[6]
Experimental Protocol: Western Blot for LC3 and p62
This protocol describes the detection of LC3-I to LC3-II conversion and p62 degradation as markers of autophagic flux.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL western blotting substrate
Procedure:
-
Cell Lysis: Treat cells with Nintedanib, an autophagy inhibitor (e.g., chloroquine or 3-MA), or a combination of both. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on SDS-PAGE gels. Use a 15% gel for LC3 to resolve the LC3-I and LC3-II bands.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin. Calculate the LC3-II/LC3-I ratio.
Signaling Pathway Diagram
Caption: Nintedanib induces protective autophagy, which can be blocked by autophagy inhibitors to enhance cell death.
Mechanism 3: ABCB1 Transporter Overexpression in Small Cell Lung Cancer (SCLC)
In FGFR1-driven SCLC, acquired resistance to Nintedanib can be mediated by the massive overexpression of the ABCB1 (ATP-binding cassette subfamily B member 1) multidrug resistance transporter.[7]
Frequently Asked Questions (FAQs)
Q1: What is ABCB1 and how does it cause drug resistance?
A1: ABCB1, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that can transport a wide range of xenobiotics, including Nintedanib, out of the cell. This reduces the intracellular drug concentration, thereby conferring resistance.
Q2: How can ABCB1-mediated resistance to Nintedanib be overcome?
A2: Studies have shown that inhibition of the endothelin-A receptor (ET-A receptor) can downregulate ABCB1 expression and resensitize Nintedanib-resistant SCLC cells to the drug.[7] Additionally, co-administration of an ABCB1 inhibitor like elacridar can restore sensitivity.[8]
Data Presentation: ABCB1 Expression and Re-sensitization
| Cell Line | Treatment | Nintedanib IC50 (µM) | Relative ABCB1 mRNA Expression |
| DMS114 (Parental) | - | ~0.1 | 1 |
| DMS114/NIN (Resistant) | - | >10 | >1000 |
| DMS114/NIN (Resistant) | + Elacridar (10 µM) | ~0.2 | >1000 |
| DMS114/NIN (Resistant) | + ET-A Receptor Inhibitor | Decreased | Decreased |
Data is a representation from studies on DMS114 cell lines, showing a significant increase in ABCB1 expression in the resistant line (DMS114/NIN) and re-sensitization with an ABCB1 inhibitor.[7][8]
Experimental Protocol: Quantitative PCR (qPCR) for ABCB1 Expression
This protocol is for quantifying the mRNA expression level of the ABCB1 gene.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for ABCB1 and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from parental and Nintedanib-resistant SCLC cells using a commercial kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for ABCB1 or the housekeeping gene, and diluted cDNA.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for ABCB1 and the housekeeping gene in each sample.
-
Calculate the relative expression of ABCB1 using the ΔΔCt method, normalizing to the housekeeping gene and the parental cell line.
-
Signaling Pathway Diagram
Caption: ET-A receptor signaling leads to ABCB1 overexpression and Nintedanib efflux in resistant SCLC cells.
Mechanism 4: Lysosomal Sequestration in Non-Small Cell Lung Cancer (NSCLC)
Nintedanib possesses intrinsic fluorescence, which has revealed that it can be sequestered in lysosomes. This lysosomal trapping is a mechanism of intrinsic resistance in some NSCLC cells.[9]
Frequently Asked Questions (FAQs)
Q1: What is lysosomal sequestration?
A1: Lysosomal sequestration, or trapping, is a phenomenon where weakly basic drugs, like Nintedanib, accumulate in the acidic environment of lysosomes. This prevents the drug from reaching its intracellular targets, thereby reducing its efficacy.
Q2: How can I visualize Nintedanib in cells?
A2: Nintedanib exhibits autofluorescence, which allows for its visualization using fluorescence microscopy without the need for a fluorescent label. It can be excited with a 405 nm laser and emits a blue fluorescence, while its lysosomally trapped form can be excited at 488 nm and emits a green fluorescence.
Q3: Can lysosomal sequestration of Nintedanib be reversed?
A3: Yes, agents that increase the pH of lysosomes, such as bafilomycin A1 or chloroquine, can prevent the trapping of Nintedanib and restore its cytotoxic effects.[10] Silibinin has also been shown to reduce the lysosomal entrapment of Nintedanib.[9]
Data Presentation: Nintedanib Accumulation in Lysosomes
| Cell Line | Nintedanib Sensitivity | Relative Nintedanib Fluorescence in Lysosomes (MFI) |
| PC-9 | Sensitive | Low |
| A549 | Sensitive | Low |
| H460 | Resistant | High (up to 30-fold higher than sensitive cells) |
| H1975 | Resistant | High (up to 30-fold higher than sensitive cells) |
MFI: Median Fluorescence Intensity. Data is a representation of findings showing higher lysosomal accumulation of Nintedanib in resistant NSCLC cell lines.[9]
Experimental Protocol: Visualizing Lysosomal Sequestration of Nintedanib
This protocol describes the use of fluorescence microscopy to co-localize Nintedanib with lysosomes.
Materials:
-
Glass-bottom culture dishes
-
Live-cell imaging medium
-
LysoTracker™ Red DND-99
-
Confocal microscope with 405 nm, 488 nm, and 561 nm lasers
Procedure:
-
Cell Culture: Seed NSCLC cells on glass-bottom dishes and allow them to adhere overnight.
-
Lysosome Staining:
-
Incubate the cells with 50-75 nM LysoTracker™ Red in pre-warmed medium for 30-60 minutes at 37°C to label acidic lysosomes.
-
-
Nintedanib Treatment:
-
Wash the cells and replace the medium with fresh medium containing the desired concentration of Nintedanib (e.g., 1-10 µM).
-
Incubate for the desired time (e.g., 1-3 hours).
-
-
Imaging:
-
Image the live cells using a confocal microscope.
-
Use the 561 nm laser to excite LysoTracker™ Red.
-
Use the 405 nm and 488 nm lasers to excite the cytoplasmic and lysosomally-trapped Nintedanib, respectively.
-
-
Analysis:
-
Analyze the images for co-localization of the Nintedanib signal (green fluorescence) with the LysoTracker™ Red signal.
-
Quantify the fluorescence intensity in the lysosomes of resistant versus sensitive cells.
-
Experimental Workflow Diagram
Caption: Workflow for assessing the lysosomal sequestration of Nintedanib in cancer cell lines.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nintedanib overcomes drug resistance from upregulation of FGFR signalling and imatinib‐induced KIT mutations in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nintedanib and Dasatinib Treatments Induce Protective Autophagy as a Potential Resistance Mechanism in MPM Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Nintedanib and Dasatinib Treatments Induce Protective Autophagy as a Potential Resistance Mechanism in MPM Cells [frontiersin.org]
- 7. Acquired nintedanib resistance in FGFR1-driven small cell lung cancer: role of endothelin-A receptor-activated ABCB1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Nintedanib esylate solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of nintedanib esylate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a bright yellow powder with pH-dependent solubility.[1] A saturated solution in water has a concentration of 2.8 mg/mL, with an intrinsic pH of 5.7.[1][2] Its solubility significantly increases in acidic conditions, particularly at a pH below 3.[1][2][3][4] Conversely, its solubility decreases as the pH becomes more neutral or alkaline.[3][4][5]
Q2: Why is this compound's solubility pH-dependent?
A2: The pH-dependent solubility of this compound is due to the presence of ionizable groups in its chemical structure.[1][2] In acidic environments (pH < 5), the molecule becomes more protonated and less lipophilic, leading to increased aqueous solubility.[1][2] At physiological pH (7.4), it is more lipophilic, which contributes to its lower solubility.[1][2]
Q3: What is the Biopharmaceutics Classification System (BCS) class of nintedanib?
A3: Nintedanib is considered a BCS Class II or IV drug, characterized by low solubility and high permeability (BCS II) or low solubility and low permeability (BCS IV).[4][6] This classification highlights the challenge of its poor aqueous solubility in drug development.
Q4: How does food intake affect the absorption of this compound?
A4: Administering this compound with food can increase its absorption.[1] Food intake has been shown to increase the exposure to nintedanib by approximately 20% and delay its absorption time.[2]
Troubleshooting Guide
Issue: Precipitation of this compound in Neutral pH Buffers
-
Problem: You observe precipitation or cloudiness when dissolving this compound in a phosphate-buffered saline (PBS) at pH 7.4.
-
Cause: this compound has very low solubility in neutral to alkaline aqueous solutions.[3][4][5] The solubility is significantly lower at pH 7.4 compared to acidic conditions.
-
Solutions:
-
pH Adjustment: The most direct approach is to lower the pH of your aqueous solution. This compound's solubility is markedly increased at pH values below 3.[1][2][3][4]
-
Use of Co-solvents: Consider using pharmaceutically acceptable co-solvents. Propylene glycol has been identified as a suitable co-solvent for improving the solubility of this compound.[1][2] Methanol and N-methylpyrrolidone also show high solubility but their use depends on the specific experimental context.[1][2]
-
Formulation Strategies: For in vitro and in vivo studies, advanced formulation approaches can be employed to enhance solubility and prevent precipitation. These include:
-
Micellar Drug Delivery Systems: Using surfactants like Solutol HS 15 and Soluplus can create micelles that encapsulate this compound, improving its solubility and stability in aqueous media.[7][8]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These systems can improve the solubility and permeability of nintedanib.[9][10]
-
Amorphous Solid Dispersions (ASD): Techniques like hot-melt extrusion with polymers such as Kollidon® VA64 can create amorphous dispersions with enhanced dissolution rates.[11]
-
Nanosuspensions: Engineering nanocrystal-based suspensions can improve the dissolution and bioavailability of nintedanib.[12]
-
-
Data Presentation
Table 1: Solubility of this compound in Aqueous Media
| Medium | pH | Solubility | Reference |
| Water (Saturated Solution) | 5.7 | 2.8 mg/mL | [1][2] |
| Aqueous Buffer | < 3 | Increased Solubility | [1][2][3][4] |
| PBS | 6.8 | ~12 µg/mL | [5] |
| PBS | 7.4 | ~5 µg/mL | [5] |
| PBS with 0.5% Tween 80 | 6.8 | 441.67 µg/mL | [9] |
| PBS with 0.5% Tween 80 | 7.4 | 132.42 µg/mL | [9] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Bright yellow powder | [1][2] |
| Log P (free base) | 3.6 | [1][2] |
| Log D (pH 7.4) | 3.0 | [1][2] |
| Log D (pH < 5) | ≤ 1 | [1][2] |
| pKa (Strongest Basic) | 7.23 | [13] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Aqueous Buffers
This protocol outlines a general procedure for determining the equilibrium solubility of this compound at different pH values.
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions with varying pH values (e.g., pH 2, 4, 6, 7.4).
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer solution in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully collect the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]
-
Data Analysis: The measured concentration represents the equilibrium solubility of this compound at that specific pH.
Protocol 2: Preparation of this compound Loaded Polymeric Micelles
This protocol is based on the solvent emulsification method described for improving this compound's solubility.[7]
-
Polymer Solution Preparation: Dissolve 200 mg of drug-free polymers (e.g., a mixture of Solutol HS 15 and Soluplus) in 20 mL of distilled water. Homogenize the mixture by sonication for 30 seconds.
-
Drug Solution Preparation: In a separate beaker, dissolve 5.0 mg of this compound in 5 mL of chloroform.
-
Emulsification: Gradually add the organic drug solution drop-wise to the aqueous polymer solution while stirring vigorously at room temperature.
-
Solvent Evaporation: Continue stirring the mixture in an open system to allow for the complete evaporation of the chloroform.
-
Characterization: The resulting micellar solution can be characterized for particle size, polydispersity index, and entrapment efficiency.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Mechanism of action of nintedanib via kinase inhibition.
References
- 1. This compound | 656247-18-6 [chemicalbook.com]
- 2. tga.gov.au [tga.gov.au]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Improving The Oral Absorption Of Nintedanib By A Self-Microemulsion Drug Delivery System: Preparation And In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation, Characterization and Evaluation of Nintedanib Amorphous Solid Dispersions with Enhanced Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of nintedanib nanosuspension for inhaled treatment of experimental silicosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Development and validation of this compound RP-HPLC method [wisdomlib.org]
Technical Support Center: Managing Gastrointestinal Side Effects of Nintedanib Esylate in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects while using Nintedanib esylate in animal models. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of Nintedanib observed in animal models?
While detailed reports on the incidence and severity of GI side effects in preclinical studies are limited in published literature, toxicology studies in mice, rats, and monkeys have identified the gastrointestinal tract as a target organ of Nintedanib toxicity.[1] Based on clinical data in humans, the most common GI side effects are diarrhea, nausea, vomiting, and decreased appetite.[2][3] Researchers using animal models, particularly at higher doses, should be prepared to monitor for and manage these adverse events.
Q2: What is the proposed mechanism of Nintedanib-induced diarrhea?
The exact mechanism of Nintedanib-induced diarrhea is not fully elucidated but is thought to be multifactorial. Nintedanib is a tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[4] Inhibition of these pathways in the gastrointestinal tract may lead to:
-
Increased intestinal secretion: Some tyrosine kinase inhibitors can cause an increase in chloride secretion into the intestinal lumen, leading to secretory diarrhea.[5]
-
Inflammation and mucosal damage: Nintedanib may have a direct inflammatory effect on the intestinal mucosa.[5]
-
Altered gut motility: The serotonin (5-hydroxytryptamine, 5-HT) pathway, which plays a crucial role in regulating intestinal motility and secretion, may be involved.[6]
Q3: At what dose of Nintedanib should I expect to see gastrointestinal side effects in my animal model?
Dose-response relationships for Nintedanib-induced GI side effects in specific animal models are not well-documented in publicly available literature. The effective doses of Nintedanib used in preclinical models of lung fibrosis in rats and mice typically range from 30 to 100 mg/kg/day.[7] It is crucial to conduct dose-finding studies for your specific animal model and experimental endpoint, starting with lower doses and carefully monitoring for the onset of GI side effects.
Q4: Are there any known factors that can increase the susceptibility of animals to Nintedanib's GI side effects?
In clinical studies with human patients, a lower body mass index (BMI) has been associated with an increased risk of developing diarrhea.[2] While not directly studied in animals, it is plausible that animals with lower body weight or poor body condition may be more susceptible to Nintedanib's adverse effects. Careful monitoring of individual animals is therefore essential.
Troubleshooting Guides
Issue 1: Animal(s) developing diarrhea after Nintedanib administration.
Immediate Actions:
-
Assess Severity: Characterize the diarrhea based on consistency (e.g., soft stool, watery) and frequency. Monitor for signs of dehydration (e.g., decreased skin turgor, lethargy, reduced urine output).
-
Supportive Care:
-
Hydration: Ensure ad libitum access to fresh drinking water. For severe diarrhea, consider subcutaneous or intraperitoneal administration of sterile, isotonic fluids (e.g., 0.9% saline or Lactated Ringer's solution) to prevent dehydration. Consult with a veterinarian for appropriate volumes and frequency.
-
Nutritional Support: Provide highly palatable and easily digestible food. Wet mash can help with hydration. Monitor food intake and body weight daily.
-
-
Pharmacological Intervention (in consultation with a veterinarian):
-
Loperamide: This anti-diarrheal agent can be effective. A study in rats with castor oil-induced diarrhea showed an ED50 of 0.42 mg/kg p.o. for 2-hour protection.[8] Another study in rats used intraperitoneal doses of 0.1, 1, or 10 mg/kg.[9] The appropriate dose for Nintedanib-induced diarrhea in your specific model will need to be determined, starting with a low dose.
-
5-HT3 Receptor Antagonists: In clinical settings, 5-HT3 receptor antagonists like ramosetron have been used to manage Nintedanib-induced diarrhea.[6] The applicability and dosing in animal models for this specific purpose require further investigation.
-
Long-Term Management Strategies:
-
Dose Reduction: If diarrhea persists, consider reducing the dose of Nintedanib. Clinical trials in humans have shown that dose reduction from 150 mg twice daily to 100 mg twice daily can help manage GI side effects.[4] A similar approach of incremental dose reduction should be tested in your animal model.
-
Treatment Interruption: A temporary interruption of Nintedanib administration until the diarrhea resolves can be an effective strategy. Treatment can then be re-initiated at a lower dose.[4]
Issue 2: Animal(s) exhibiting signs of nausea or decreased appetite.
Assessment and Management:
-
Monitor Food and Water Intake: Quantify daily food and water consumption. A significant decrease is a key indicator.
-
Monitor Body Weight: Daily body weight measurements are crucial for assessing the overall health status of the animal.
-
Provide Palatable Food: Offer a variety of highly palatable and easily digestible food options to encourage eating.
-
Dose Adjustment: Similar to the management of diarrhea, consider reducing the dose of Nintedanib or temporarily interrupting treatment if decreased appetite is severe or persistent.
-
Rule out other causes: Ensure that the signs are not due to other experimental factors or underlying health issues in the animals.
Quantitative Data
Note: The following tables summarize data from human clinical trials, as specific quantitative data for managing Nintedanib-induced GI side effects in animal models is limited in the available literature. These data can serve as a reference for designing management strategies in preclinical studies, but doses and outcomes will need to be determined empirically for each animal model.
Table 1: Management of Diarrhea in Human Clinical Trials with Nintedanib
| Management Strategy | Outcome in Human Patients | Reference |
| Dose Reduction | Reduction from 150 mg twice daily to 100 mg twice daily was an effective measure for managing adverse events. | [4] |
| Treatment Interruption | Temporary cessation of treatment allowed for the resolution of adverse events. | [4] |
| Loperamide | Recommended as a first-line treatment for diarrhea. | [10] |
| 5-HT3 Antagonists (Ramosetron) | Showed improvement in diarrhea in case reports. | [11] |
Table 2: Loperamide Dosing in Rodent Models for Drug-Induced Diarrhea (Not specific to Nintedanib)
| Animal Model | Inducing Agent | Effective Loperamide Dose | Reference |
| Rat | Castor oil | 0.42 mg/kg p.o. (ED50 for 2-hour protection) | [8] |
| Rat | General GI motility | 0.1, 1, 10 mg/kg i.p. | [9] |
| Mouse | Castor oil | 0.8 mg/kg p.o. (ID120 min) | [8] |
Experimental Protocols
Protocol 1: General Supportive Care for Rodents with Nintedanib-Induced Diarrhea
-
Daily Monitoring:
-
Observe each animal for clinical signs of diarrhea, lethargy, and dehydration.
-
Record daily body weight, food intake, and water consumption.
-
Score fecal consistency (e.g., 1=normal, 2=soft, 3=watery).
-
-
Hydration Support:
-
Ensure free access to drinking water.
-
For moderate to severe diarrhea, administer 1-2 mL of sterile 0.9% saline or Lactated Ringer's solution subcutaneously once or twice daily, as advised by a veterinarian.
-
-
Nutritional Support:
-
Provide a standard diet.
-
If food intake is reduced, supplement with a highly palatable, soft diet or wet mash.
-
-
Environmental Enrichment:
-
Maintain a clean and dry cage environment to prevent skin irritation.
-
Provide appropriate nesting material.
-
Protocol 2: Histopathological Assessment of Intestinal Tissue in a Mouse Model of Colitis (Adapted from a study using TNBS-induced colitis and Nintedanib) [8]
-
Tissue Collection: At the experimental endpoint, euthanize the animals by an approved method (e.g., cervical dislocation under isoflurane anesthesia).
-
Sample Preparation:
-
Excise the colon and rinse gently with cold phosphate-buffered saline (PBS).
-
Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
Process the tissue through graded alcohols and xylene, and embed in paraffin.
-
-
Staining:
-
Cut 4-5 µm sections and mount on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E) for general morphology and assessment of inflammation.
-
-
Microscopic Evaluation:
-
Examine the sections under a light microscope.
-
Score the degree of inflammation, mucosal damage, and any other pathological changes based on a pre-defined scoring system.
-
Visualizations
Caption: Proposed signaling pathways of Nintedanib-induced diarrhea.
Caption: Experimental workflow for managing Nintedanib-induced GI side effects.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Gastrointestinal adverse effects of nintedanib and the associated risk factors in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckvetmanual.com [merckvetmanual.com]
- 4. Safety, tolerability and appropriate use of nintedanib in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 8. [Pharmacological studies of loperamide, an anti-diarrheal agent. I. Effects on diarrhea induced by castor oil and prostaglandin E. (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radiographic dose-dependency study of loperamide effects on gastrointestinal motor function in the rat. Temporal relationship with nausea-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. drugs.com [drugs.com]
Technical Support Center: Nintedanib Esylate and P-glycoprotein Interactions
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments investigating the impact of P-glycoprotein (P-gp) inhibitors on the cellular uptake of Nintedanib esylate.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between Nintedanib and P-glycoprotein (P-gp)?
A: Nintedanib is a substrate for P-glycoprotein (P-gp), which is an efflux transporter.[1][2] This means that after Nintedanib enters a cell, P-gp can actively pump it back out, reducing its intracellular concentration and overall absorption.[1][2][3] This transporter effect is a key factor contributing to Nintedanib's low oral bioavailability of approximately 4.7%.[1][4]
Q2: How does a P-gp inhibitor affect the cellular concentration of Nintedanib?
A: By blocking the P-gp transporter, a P-gp inhibitor reduces the efflux of Nintedanib from the cell. This leads to a higher intracellular accumulation of the drug.[3][5] In clinical studies, co-administration of potent P-gp inhibitors like ketoconazole has been shown to significantly increase plasma exposure (AUC and Cmax) to Nintedanib.[1][2][6]
Q3: What effect do P-gp inducers have on Nintedanib?
A: P-gp inducers, such as rifampicin, increase the expression or activity of the P-gp transporter.[2][4] This enhances the efflux of Nintedanib from cells, leading to a significant decrease in its systemic exposure and potentially reducing its therapeutic efficacy.[2][6][7] Co-administration with potent P-gp inducers should generally be avoided.[6][8]
Q4: In which experimental models can I study the Nintedanib-P-gp interaction?
A: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for studying P-gp-mediated drug transport.[9][10][11] These cells differentiate into a polarized monolayer that expresses P-gp and mimics the intestinal epithelium.[10] Other relevant cell lines for studying Nintedanib transport in the context of pulmonary fibrosis include human lung fibroblasts (e.g., WI-38) and alveolar epithelial cells (e.g., A549), which also express P-gp (also known as MDR1).[5]
Q5: Besides P-gp, are other transporters involved in Nintedanib's cellular accumulation?
A: Yes, research suggests that Breast Cancer Resistance Protein (BCRP) is also involved in the efflux of Nintedanib in certain lung cells.[5] A study using A549 alveolar epithelial cells found that a BCRP inhibitor significantly increased Nintedanib accumulation.[5] Therefore, when designing experiments, it may be relevant to consider the role of BCRP in addition to P-gp.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no increase in Nintedanib uptake observed after adding a known P-gp inhibitor. | 1. Low P-gp Expression: The cell line used may have low or inconsistent P-gp expression. 2. Inhibitor Potency/Concentration: The inhibitor concentration may be too low to effectively block P-gp. 3. Cell Monolayer Integrity: In transwell assays (e.g., Caco-2), the cell monolayer may not be fully confluent or could be compromised, allowing passive leakage. 4. Involvement of Other Transporters: Other efflux transporters not blocked by the specific inhibitor may be active (e.g., BCRP).[5] | 1. Verify P-gp Expression: Confirm P-gp expression and activity in your cell line using Western Blot or a functional assay with a known P-gp substrate like Rhodamine 123 or Digoxin.[9] 2. Optimize Inhibitor Concentration: Perform a dose-response curve to determine the optimal concentration (IC50) of the P-gp inhibitor in your specific assay. 3. Check Monolayer Integrity: Regularly measure the Transepithelial Electrical Resistance (TEER) to ensure the Caco-2 monolayer is intact before and after the experiment.[12] 4. Use Broad-Spectrum or Multiple Inhibitors: Consider using inhibitors for other transporters like BCRP (e.g., Ko143) to see if they impact Nintedanib uptake. |
| High variability in Nintedanib concentration between replicate wells/experiments. | 1. Inconsistent Cell Seeding/Differentiation: Caco-2 cells require a long differentiation period (e.g., 21 days), and inconsistencies can lead to variable transporter expression.[10] 2. pH Sensitivity: Nintedanib has pH-dependent solubility, with increased solubility at acidic pH < 3.[1][2] Minor variations in buffer pH could affect its availability. 3. Inaccurate Pipetting: Errors in pipetting small volumes of concentrated drug or inhibitor solutions. | 1. Standardize Cell Culture: Use a consistent cell seeding density, passage number range (e.g., 25-40 for Caco-2), and media change schedule to ensure reproducible monolayers.[9] 2. Control Buffer pH: Strictly control and verify the pH of all experimental buffers and media. 3. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Prepare intermediate dilutions of stock solutions to work with larger, more accurate volumes. |
| Nintedanib appears to be cytotoxic to the cells during the assay. | 1. High Drug Concentration: The concentration of Nintedanib used may be toxic to the cells over the incubation period. 2. Solvent Toxicity: The solvent used to dissolve Nintedanib (e.g., DMSO) may be at a toxic concentration. | 1. Perform Cytotoxicity Assay: Conduct a preliminary assay (e.g., MTT, LDH) to determine the non-toxic concentration range for Nintedanib and the P-gp inhibitor in your cell line for the intended incubation time. 2. Limit Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and consistent across all wells, including controls. |
Quantitative Data Summary
The following table summarizes clinical data on the impact of co-administering P-gp modulators on the pharmacokinetics of Nintedanib.
| Co-administered Drug | P-gp/CYP3A4 Role | Change in Nintedanib AUC | Change in Nintedanib Cmax | Reference |
| Ketoconazole | Potent Inhibitor | ▲ Increased by 60-61% (1.61-fold) | ▲ Increased by 83% (1.83-fold) | [1][2][6][7] |
| Rifampicin | Potent Inducer | ▼ Decreased to 50.3% | ▼ Decreased to 60.3% | [2][4][6] |
| Itraconazole (in a preclinical formulation) | Potent Inhibitor | ▲ Increased bioavailability 3.5-fold | Not Reported | [3] |
AUC = Area Under the Curve (total drug exposure); Cmax = Maximum plasma concentration.
Visualizations
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Simultaneously Inhibiting P-gp Efflux and Drug Recrystallization Enhanced the Oral Bioavailability of Nintedanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nintedanib - Wikipedia [en.wikipedia.org]
- 5. Assessment of transporter-mediated efflux of nintedanib using in vitro cell line models of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 7. mdpi.com [mdpi.com]
- 8. Drug Interactions With Interstitial Lung Disease Pharmacotherapy [uspharmacist.com]
- 9. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug transport assays in a 96-well system: reproducibility and correlation to human absorption [sigmaaldrich.com]
- 11. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Experimental Evaluation of the Transport Mechanisms of PoIFN-α in Caco-2 Cells [frontiersin.org]
Technical Support Center: Nintedanib Esylate Metabolism and Drug Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the CYP3A4-mediated metabolism of Nintedanib esylate and its potential drug interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of Nintedanib?
A1: The primary metabolic pathway of Nintedanib is not mediated by cytochrome P450 enzymes. Instead, it is predominantly metabolized through hydrolytic cleavage by esterases to its main active metabolite, BIBF 1202.[1][2][3] This free acid moiety is then subsequently glucuronidated by UGT enzymes (specifically UGT 1A1, UGT 1A7, UGT 1A8, and UGT 1A10) to form BIBF 1202 glucuronide.[2][3][4]
Q2: What is the role of CYP3A4 in Nintedanib metabolism?
A2: The role of CYP3A4 in the metabolism of Nintedanib is minor.[1][5] In vitro studies have shown that CYP-dependent metabolism, with CYP3A4 being the predominant enzyme involved, accounts for only about 5% of the biotransformation of Nintedanib.[1][3][4] The major CYP-dependent metabolite, formed via demethylation, is BIBF 1053.[4][6]
Q3: Is the primary metabolite of Nintedanib, BIBF 1202, pharmacologically active?
A3: Yes, BIBF 1202 is an active metabolite of Nintedanib.[7] However, its in vivo potency is substantially lower than that of the parent compound, Nintedanib.[4][8] Therefore, it is unlikely that plasma concentrations of BIBF 1202 contribute significantly to the clinical effects of Nintedanib.[4][8]
Q4: What is the potential for drug-drug interactions (DDIs) with Nintedanib via the CYP450 pathway?
A4: Due to the minor role of CYP enzymes in its metabolism, Nintedanib has a low potential for clinically relevant drug-drug interactions with drugs that are metabolized by or modulate CYP450 enzymes.[4][5][9] In vitro studies have shown that Nintedanib and its major metabolites (BIBF 1202 and BIBF 1202 glucuronide) do not significantly inhibit or induce CYP isoenzymes at clinically relevant concentrations.[4][10]
Q5: Are there other transporters involved in Nintedanib disposition that could lead to DDIs?
A5: Yes, Nintedanib is a substrate of the P-glycoprotein (P-gp) efflux transporter.[4][11] Therefore, co-administration with potent inhibitors or inducers of P-gp can significantly affect the pharmacokinetics of Nintedanib.[4][12]
Troubleshooting Guides
Issue 1: Unexpectedly high or low levels of Nintedanib in in vitro metabolism assays.
| Possible Cause | Troubleshooting Step |
| Incorrect enzyme source: | Verify that the microsomal or S9 fraction preparation is active and contains the expected levels of esterase activity. Human liver microsomes are a suitable source for studying Nintedanib hydrolysis.[4][13] |
| Inappropriate cofactors: | For studying CYP3A4-mediated metabolism, ensure the presence of NADPH. For glucuronidation of BIBF 1202, UDPGA is required. |
| Chemical instability: | Nintedanib has pH-dependent solubility, with increased solubility at acidic pH < 3.[4][10] Ensure the buffer pH is appropriate for the experiment and that the compound is fully solubilized. |
| Contamination of reagents: | Use high-purity reagents and test for potential interfering substances. |
Issue 2: Discrepancy between in vitro and in vivo metabolism results.
| Possible Cause | Troubleshooting Step |
| First-pass metabolism: | Nintedanib undergoes substantial first-pass metabolism, which can lead to lower than expected systemic exposure based on in vitro permeability data.[2] Consider the contribution of both intestinal and hepatic metabolism. |
| Role of transporters: | The P-gp transporter plays a significant role in limiting the absorption and bioavailability of Nintedanib.[2][4] In vitro models that do not account for P-gp activity may overestimate bioavailability. |
| Contribution of extrahepatic metabolism: | While the liver is a major site of metabolism, esterases are present in various tissues. Consider the potential for extrahepatic hydrolysis of Nintedanib. |
Issue 3: Observing significant drug-drug interactions in co-incubation studies.
| Possible Cause | Troubleshooting Step |
| P-gp mediated interaction: | If the interacting drug is a known P-gp inhibitor or inducer, the observed interaction is likely due to modulation of P-gp activity rather than CYP3A4.[4][5] |
| Inhibition of esterases: | While less common, the interacting drug could be an inhibitor of the esterases responsible for Nintedanib's primary metabolism. |
| Off-target effects: | At high concentrations, drugs can have off-target effects. Ensure that the concentrations used in the co-incubation study are clinically relevant. |
Quantitative Data Summary
Table 1: Impact of Co-administered Drugs on Nintedanib Pharmacokinetics
| Co-administered Drug | Mechanism | Change in Nintedanib AUC | Change in Nintedanib Cmax | Reference |
| Ketoconazole | Potent P-gp and CYP3A4 inhibitor | Increased by 60-61% | Increased by 83% | [4][10][14] |
| Rifampicin | Potent P-gp and CYP3A4 inducer | Decreased by 50% | Decreased by 40% | [10][14] |
| Pirfenidone | Antifibrotic agent | No clinically relevant change | No clinically relevant change | [4][9][15] |
| Bosentan | CYP3A4 and CYP2C9 inducer | No effect | No effect | [4] |
Table 2: In Vitro Characterization of Nintedanib Metabolism
| Metabolic Pathway | Enzyme(s) Involved | Contribution to Metabolism | Primary Metabolite | Reference |
| Hydrolytic Ester Cleavage | Esterases (e.g., CES1) | Major (~25%) | BIBF 1202 | [3][4][13] |
| Oxidative Demethylation | CYP3A4 | Minor (~5%) | BIBF 1053 | [3][4][6] |
| Glucuronidation of BIBF 1202 | UGT1A1, UGT1A7, UGT1A8, UGT1A10 | Subsequent to ester cleavage | BIBF 1202 glucuronide | [4] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Nintedanib in Human Liver Microsomes (HLM)
-
Objective: To determine the rate of Nintedanib metabolism and identify the major metabolites formed by HLM.
-
Materials:
-
This compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a stock solution of Nintedanib in a suitable solvent (e.g., DMSO).
-
Pre-incubate HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding Nintedanib (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
Incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the disappearance of Nintedanib and the formation of metabolites (BIBF 1202 and BIBF 1053).
-
-
Data Analysis:
-
Calculate the rate of Nintedanib depletion over time.
-
Determine the kinetic parameters (Km and Vmax) if multiple substrate concentrations are tested.
-
Identify and quantify the formation of metabolites.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Decision workflow for assessing Nintedanib DDIs.
References
- 1. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Interactions With Interstitial Lung Disease Pharmacotherapy [uspharmacist.com]
- 6. Pharmacokinetics and metabolism of BIBF 1120 after oral dosing to healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Metabolic profiling of tyrosine kinase inhibitor nintedanib using metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. No relevant pharmacokinetic drug-drug interaction between nintedanib and pirfenidone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nintedanib Esylate and Lysosomal Sequestration
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the lysosomal sequestration of Nintedanib esylate as a resistance mechanism.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of Nintedanib's lysosomal sequestration?
A1: Nintedanib is a weakly basic compound. In the acidic environment of the lysosome (pH ~4.5-5.0), it becomes protonated. This protonation traps the drug inside the lysosome, as the charged molecule cannot readily diffuse back across the lysosomal membrane into the cytosol, where its therapeutic targets (receptor tyrosine kinases) are located. This process is also known as ion trapping.[1][2]
Q2: How does lysosomal sequestration of Nintedanib contribute to drug resistance?
A2: By accumulating in lysosomes, the effective cytosolic concentration of Nintedanib available to bind to its target kinases (PDGFR, FGFR, VEGFR) is reduced.[3][4] This can lead to decreased inhibition of downstream signaling pathways and ultimately, reduced therapeutic efficacy, contributing to acquired resistance.[3][4]
Q3: What are the key experimental approaches to study Nintedanib's lysosomal sequestration?
A3: The primary methods involve:
-
Fluorescence Microscopy: To visualize the subcellular localization of Nintedanib and its co-localization with lysosomal markers. Nintedanib possesses intrinsic fluorescence, which simplifies this process.[3][5]
-
Flow Cytometry: To quantify the intracellular accumulation of Nintedanib.[3][5]
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Cell Viability Assays (e.g., MTT): To assess the cytotoxic effects of Nintedanib alone and in combination with agents that disrupt lysosomal function.[3][5]
-
Western Blotting: To analyze the phosphorylation status of Nintedanib's target kinases and downstream signaling proteins.
Q4: Can lysosomal sequestration of Nintedanib be reversed?
A4: Yes, the sequestration can be reversed by using agents that increase the lysosomal pH, such as Bafilomycin A1 (a V-ATPase inhibitor) or Chloroquine.[3][4] These agents disrupt the proton gradient, reducing the trapping of Nintedanib and increasing its cytosolic concentration, which can re-sensitize resistant cells to the drug.[3][4]
Troubleshooting Guides
Fluorescence Microscopy
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak intrinsic Nintedanib fluorescence | Low drug concentration; Insufficient incubation time; High background fluorescence. | Increase Nintedanib concentration or incubation time. Use a buffer with reduced background fluorescence for imaging. Ensure proper microscope settings for detecting the specific emission spectrum of Nintedanib. |
| Photobleaching of Nintedanib signal | Excessive exposure to excitation light; High light intensity. | Minimize exposure time by focusing on a neighboring field of view before capturing the image of the area of interest.[6][7] Use a neutral density filter to reduce the intensity of the excitation light.[6] Employ an anti-fade mounting medium. |
| Poor co-localization with LysoTracker | Suboptimal staining conditions for LysoTracker; Mismatched imaging channels; Cell stress affecting lysosomal morphology. | Optimize LysoTracker concentration and incubation time according to the manufacturer's protocol. Ensure correct filter sets are used for Nintedanib's intrinsic fluorescence and LysoTracker. Handle cells gently to minimize stress. |
| Diffuse Nintedanib signal (not punctate) | Lysosomal membrane permeabilization; Cell death. | Co-stain with a cell viability dye to exclude dead cells from analysis. Reduce drug concentration or incubation time to minimize cytotoxicity. |
Western Blotting for Phosphorylated Targets
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak phosphorylated protein signal | Ineffective inhibition of phosphatases during cell lysis; Low abundance of the phosphorylated protein; Incorrect antibody dilution. | Always use freshly prepared lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[5][8][9] Increase the amount of protein loaded onto the gel.[8] Optimize the primary antibody concentration. Use a positive control to confirm antibody activity.[8][9] |
| High background | Blocking agent contains phosphoproteins (e.g., milk for some phospho-antibodies); Insufficient washing; Secondary antibody cross-reactivity. | Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk.[5][9] Increase the number and duration of wash steps. Use a pre-adsorbed secondary antibody. |
| Multiple non-specific bands | Antibody is not specific enough; Protein degradation. | Use a more specific antibody; check the manufacturer's datasheet for validation data. Ensure protease inhibitors are included in the lysis buffer. |
Quantitative Data Summary
Table 1: Nintedanib IC50 Values in NSCLC Cell Lines
| Cell Line | Nintedanib IC50 (µM) | Silibinin IC50 (µM) |
| PC-9 | 1.8 ± 0.3 | 115.4 ± 15.2 |
| A549 | 2.5 ± 0.4 | 125.6 ± 18.9 |
| H460 | 6.2 ± 0.9 | 65.7 ± 9.8 |
| H1975 | 7.5 ± 1.1 | 58.9 ± 8.5 |
Data extracted from a study assessing the cytotoxic activity of Nintedanib and Silibinin in various Non-Small Cell Lung Cancer (NSCLC) cell lines.[1]
Table 2: Synergistic Cytotoxicity of Nintedanib with Lysosomal Alkalizing Agents
| Cell Line | Treatment | Fold-Change in Cytotoxicity (Compared to Nintedanib alone) |
| H1975 | Nintedanib + Silibinin (100 µM) | >50-fold increase |
| PC-9 | Silibinin + Nintedanib (5 µM) | ~10-fold increase |
Data illustrating the enhanced cytotoxic effect of Nintedanib when combined with agents that can disrupt lysosomal function.[1]
Table 3: Effect of Bafilomycin A1 on Intracellular Nintedanib Concentration
| Time Point | Treatment | Fold-Change in Intracellular Nintedanib (Compared to Nintedanib alone) |
| 10 min | Nintedanib + Bafilomycin A1 | 1.8-fold decrease |
| 60 min | Nintedanib + Bafilomycin A1 | 3.4-fold decrease |
Data from HPLC quantification showing that blocking lysosomal acidification with Bafilomycin A1 reduces the total intracellular accumulation of Nintedanib, indicating that a significant portion is normally trapped in lysosomes.[3]
Experimental Protocols
Protocol 1: Visualization of Nintedanib Lysosomal Sequestration by Fluorescence Microscopy
Materials:
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
LysoTracker Red DND-99 (e.g., from Thermo Fisher Scientific)
-
8-well chamber slides or glass-bottom dishes
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Seed cells in 8-well chamber slides and allow them to adhere overnight.
-
Treat the cells with the desired concentration of Nintedanib (e.g., 5-10 µM) for 1-3 hours. For co-localization, add LysoTracker Red (typically 50-75 nM) for the last 30-60 minutes of the Nintedanib incubation.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the slides with a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence microscope. Use the appropriate channels for DAPI (blue), Nintedanib's intrinsic fluorescence (green), and LysoTracker Red (red).
Protocol 2: Quantification of Intracellular Nintedanib by Flow Cytometry
Materials:
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of Nintedanib for the desired time (e.g., 1-3 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze the cells on a flow cytometer, detecting Nintedanib's intrinsic fluorescence in the appropriate channel (e.g., FITC channel).
-
Gate on the live cell population and quantify the median fluorescence intensity (MFI) as a measure of intracellular Nintedanib accumulation.
Protocol 3: Western Blot Analysis of p-FGFR
Materials:
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FGFR (Tyr653/654) and anti-total FGFR
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and treat with Nintedanib as required.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-FGFR antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the anti-total FGFR antibody as a loading control.
Visualizations
References
- 1. Silibinin Suppresses Tumor Cell-Intrinsic Resistance to Nintedanib and Enhances Its Clinical Activity in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of nintedanib in patients with non-small cell lung cancer, and novel insights in radiation-induced lung toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic fluorescence of the clinically approved multikinase inhibitor nintedanib reveals lysosomal sequestration as resistance mechanism in FGFR-driven lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Sequestration in Lysosomes as One of the Mechanisms of Chemoresistance of Cancer Cells and the Possibilities of Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - CZ [thermofisher.com]
- 7. Fluorescence Microscopy Errors [evidentscientific.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Nintedanib Esylate and Liver Enzyme Elevation
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Nintedanib esylate dosage to minimize the risk of liver enzyme elevation during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential liver toxicity?
A1: Nintedanib is a small molecule tyrosine kinase inhibitor (TKI).[1] It targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) involved in angiogenesis and fibrosis.[2] Specifically, it inhibits vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[2][3] By binding to the ATP-binding pocket of these receptors, Nintedanib blocks downstream signaling cascades that promote cell proliferation and migration.[1][2] The inhibition of these pathways, while therapeutically beneficial for conditions like idiopathic pulmonary fibrosis (IPF), can also lead to off-target effects.[4] Drug-induced liver injury (DILI) is a known adverse event associated with Nintedanib, with most cases of elevated liver enzymes occurring within the first three months of treatment.[2][5]
Q2: What are the typical dosages of this compound used in clinical settings and what is the recommended starting dose to minimize liver enzyme elevation?
A2: The typical recommended dosage of Nintedanib for adults is 150 mg twice daily, administered approximately 12 hours apart.[4][6][7] For patients with mild hepatic impairment (Child-Pugh A), a reduced dosage of 100 mg twice daily is recommended.[1][5] Nintedanib is not recommended for patients with moderate to severe hepatic impairment (Child-Pugh B or C).[1][5] Starting treatment at a lower dose of 100 mg twice daily may be associated with lower rates of aminotransferase elevations.[4]
Q3: What are the key risk factors for developing elevated liver enzymes during Nintedanib treatment?
A3: Several factors may increase the risk of Nintedanib-induced liver enzyme elevations. These include:
-
Patient Demographics: Female patients and those of Asian origin may be at a higher risk.[1][8]
-
Body Weight: A low body weight (less than 65 kg) or low body surface area has been associated with an increased risk.[1][4][7]
-
Pre-existing Conditions: Mild hepatic impairment (Child-Pugh A) is a known risk factor.[1][5]
-
Plasma Concentration: There is a positive relationship between Nintedanib plasma levels and the occurrence of aminotransferase elevations.[4][9]
Troubleshooting Guide: Managing Liver Enzyme Elevations
This guide provides a systematic approach to managing liver enzyme elevations observed during this compound experiments.
Initial Assessment and Monitoring
If an elevation in liver enzymes is detected, it is crucial to perform a thorough assessment to rule out other potential causes of liver injury.[10]
Experimental Protocol: Liver Function Monitoring
-
Baseline Measurement: Before initiating Nintedanib treatment, establish baseline levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin.[7]
-
Regular Monitoring:
-
Symptom-Triggered Testing: Promptly measure liver enzymes if the subject develops signs or symptoms of liver dysfunction, such as fatigue, anorexia, right upper abdominal discomfort, dark urine, or jaundice.[5]
Dose Modification Strategies
The following table summarizes the recommended dose adjustments based on the severity of liver enzyme elevation.
| Level of Liver Enzyme Elevation (ULN = Upper Limit of Normal) | Recommended Action | Follow-up |
| ALT or AST >3x to <5x ULN (without signs of severe liver damage) | Temporarily interrupt Nintedanib treatment or reduce the dose to 100 mg twice daily.[5] | Once liver enzyme levels return to baseline, treatment may be reintroduced at a reduced dose of 100 mg twice daily.[6] The dose may subsequently be increased to the full dose of 150 mg twice daily.[5][6] |
| ALT or AST >5x ULN or >3x ULN with signs of severe liver damage | Discontinue Nintedanib treatment immediately.[5] | Closely monitor liver function until normalization. Rechallenge is generally not recommended.[10] |
Data compiled from Drugs.com and Hull University Teaching Hospitals NHS Trust.[5][6]
Signaling Pathways and Experimental Workflows
Nintedanib's Mechanism of Action
References
- 1. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. Nintedanib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nintedanib Monograph for Professionals - Drugs.com [drugs.com]
- 6. hey.nhs.uk [hey.nhs.uk]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Liver Injury with Nintedanib: A Pharmacovigilance–Pharmacokinetic Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
Technical Support Center: PI3K Pathway in Nintedanib Non-Responders
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guides for investigating the role of the PI3K pathway in non-response to Nintedanib esylate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Nintedanib and its primary mechanism of action?
Nintedanib is a small molecule tyrosine kinase inhibitor (TKI).[1] Its primary mechanism involves competitively binding to the ATP-binding pocket of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[2] The main targets relevant to its anti-fibrotic and anti-angiogenic effects are Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1][3] By inhibiting these receptors, Nintedanib blocks downstream signaling cascades that promote fibroblast proliferation, migration, and differentiation, key processes in the pathogenesis of idiopathic pulmonary fibrosis (IPF) and tumor angiogenesis.[2][3][4]
Q2: What is the PI3K/Akt/mTOR pathway and its role in diseases treated by Nintedanib?
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates essential cellular functions, including cell growth, proliferation, survival, and metabolism.[5][6] In the context of diseases like IPF and non-small cell lung cancer (NSCLC), this pathway is often aberrantly activated.[5][7] This hyperactivation drives the proliferation and survival of fibroblasts, leading to excessive extracellular matrix deposition in IPF, and promotes tumor cell survival and resistance to apoptosis in NSCLC.[5][7]
Q3: How is the PI3K pathway linked to Nintedanib's therapeutic effect?
The growth factors that Nintedanib targets—VEGF, FGF, and PDGF—are primary upstream activators of the PI3K/Akt/mTOR pathway.[5][7] Therefore, a key component of Nintedanib's therapeutic effect is the inhibition of this pathway.[8][9] By blocking the receptors, Nintedanib is expected to reduce the phosphorylation and activation of PI3K and its downstream effector Akt, thereby mitigating the pro-fibrotic or pro-cancerous cellular activities.[8]
Q4: What does it mean if the PI3K pathway is still active in a Nintedanib non-responder?
Persistent activation of the PI3K/Akt pathway in the presence of Nintedanib is a hallmark of a drug resistance mechanism. It suggests that the pathological cells have found an alternative way to activate this crucial survival pathway, bypassing the blockade imposed by Nintedanib on its primary targets. This renders the drug ineffective and allows the disease to progress.
Q5: What are the known or hypothesized mechanisms for sustained PI3K activation despite Nintedanib treatment?
Several mechanisms can lead to Nintedanib resistance through sustained PI3K pathway activation:
-
Bypass Signaling: Cancer or fibrotic cells may upregulate other receptor tyrosine kinases that are not inhibited by Nintedanib, which can then signal to activate the PI3K pathway.
-
Pathway Mutations: The cells may acquire gain-of-function mutations in the PIK3CA gene or loss-of-function mutations in the tumor suppressor PTEN.[10][11] These genetic alterations can lead to constitutive, ligand-independent activation of the PI3K pathway.
-
Upregulation of Other Activators: Molecules like Secreted Phosphoprotein 1 (SPP1) have been shown to promote IPF and NSCLC progression by activating the PI3K/Akt/mTOR pathway, potentially providing an alternative activation route.[12][13]
-
Feedback Loop Activation: The inhibition of one signaling pathway can sometimes lead to the compensatory upregulation of another. It is plausible that feedback mechanisms could reactivate the PI3K pathway in response to Nintedanib's effects on other pathways.[14]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1, can actively pump Nintedanib out of the cell, lowering its intracellular concentration to sub-therapeutic levels and allowing the PI3K pathway to remain active.[15][16]
Section 2: Troubleshooting Guides
Problem 1: We are observing inconsistent IC50 values for Nintedanib in our cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Health & Passage Number | Ensure cells are healthy, free of contamination, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Drug Preparation/Stability | Prepare fresh Nintedanib stock solutions in DMSO and aliquot for single use to avoid freeze-thaw cycles. Confirm the final DMSO concentration is consistent and non-toxic across all wells (typically <0.1%). |
| Seeding Density | Optimize and maintain a consistent cell seeding density. Over- or under-confluent cells can respond differently to treatment. |
| Assay Incubation Time | Ensure the incubation time (e.g., 72 hours) is consistent across all experiments. The IC50 value can shift with different treatment durations. |
Problem 2: We do not see a decrease in phosphorylated Akt (p-Akt) after Nintedanib treatment in our "sensitive" cell model via Western Blot.
| Possible Cause | Troubleshooting Step |
| Treatment Timepoint | Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal timepoint for observing p-Akt inhibition. Signaling pathway changes can be rapid and transient. |
| Serum Starvation | The PI3K pathway may be strongly activated by growth factors in fetal bovine serum (FBS). Serum-starve the cells for 12-24 hours before Nintedanib treatment to reduce baseline p-Akt levels. |
| Antibody Quality | Validate your primary antibodies for p-Akt and total Akt. Run positive and negative controls to ensure specificity and sensitivity. |
| Nintedanib Dose | Ensure the dose used is sufficient to inhibit the target receptors. Use a dose at or above the known IC50 for the cell line. |
Problem 3: Our Nintedanib-resistant model shows high p-Akt, but we found no PIK3CA mutations or PTEN loss.
| Possible Cause | Troubleshooting Step |
| Alternative RTK Activation | Use a phospho-RTK array to screen for other activated receptors that could be driving PI3K signaling. |
| Upstream Activators | Investigate other signaling molecules known to activate PI3K. For example, measure the expression of SPP1.[12][13] |
| Feedback Mechanisms | Analyze the activity of parallel pathways, such as MAPK/ERK, to check for compensatory signaling. |
| Drug Efflux | Test for the expression and function of drug efflux pumps like ABCB1.[15][16] Use an efflux pump inhibitor (e.g., Verapamil) in combination with Nintedanib to see if sensitivity is restored. |
Section 3: Key Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K Pathway Activation
-
Cell Culture and Treatment: Seed cells (e.g., lung fibroblasts or NSCLC cells) in 6-well plates. Allow them to adhere and grow to 70-80% confluency. Serum-starve cells for 12-24 hours if required. Treat with Nintedanib (e.g., 1 µM) or vehicle (DMSO) for the desired time (e.g., 6 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., rabbit anti-p-Akt Ser473, rabbit anti-total Akt, mouse anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and apply an ECL substrate.
-
Imaging: Visualize protein bands using a chemiluminescence imaging system. Quantify band intensity and normalize p-Akt to total Akt and the loading control (β-actin).
Protocol 2: Cell Viability (IC50) Assay for Nintedanib Response
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
Drug Dilution: Prepare a 2X serial dilution series of Nintedanib in culture medium, ranging from a high concentration (e.g., 20 µM) to a low concentration (e.g., 0.01 µM), including a vehicle-only control.
-
Treatment: Remove the old medium from the 96-well plate and add 100 µL of the appropriate drug dilution to each well (in triplicate or quadruplicate).
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells (defined as 100% viability). Plot the normalized viability against the log of the Nintedanib concentration and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Section 4: Data Presentation
Table 1: Example of Nintedanib IC50 Values in Responder vs. Non-Responder Cell Lines
| Cell Line Model | Description | Nintedanib IC50 (µM) |
| A549-SENS | Nintedanib-Sensitive NSCLC | 1.2 ± 0.3 |
| A549-RES | Nintedanib-Resistant NSCLC | 15.8 ± 2.1 |
| hFLF-SENS | Nintedanib-Sensitive Fibroblast | 0.8 ± 0.2 |
| hFLF-RES | Nintedanib-Resistant Fibroblast | 9.5 ± 1.5 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Example Protein Expression Profile in Responder vs. Non-Responder Models
| Protein | Cell Line Model | Relative Expression (Normalized to Control) |
| p-Akt (Ser473) | A549-SENS (Nintedanib-treated) | 0.25 |
| p-Akt (Ser473) | A549-RES (Nintedanib-treated) | 0.95 |
| PTEN | A549-SENS | 1.00 |
| PTEN | A549-RES | 0.15 |
Data are hypothetical, representing fold-change relative to an untreated, sensitive control.
Section 5: Diagrams and Workflows
Caption: Nintedanib's intended mechanism of action via RTK inhibition.
Caption: PI3K pathway activation in Nintedanib non-responders.
Caption: Experimental workflow for investigating Nintedanib resistance.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Nintedanib - Wikipedia [en.wikipedia.org]
- 4. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/Akt in IPF: untangling fibrosis and charting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | PI3K/Akt in IPF: untangling fibrosis and charting therapies [frontiersin.org]
- 8. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. SPP1 induces idiopathic pulmonary fibrosis and NSCLC progression via the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. oncotarget.com [oncotarget.com]
- 16. aacrjournals.org [aacrjournals.org]
Technical Support Center: Enhancing Nintedanib Esylate Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Nintedanib esylate for improved oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound?
A1: The oral bioavailability of this compound is low (approximately 4.7%) due to several factors:
-
Poor Solubility: Nintedanib displays pH-dependent solubility, with increased solubility at an acidic pH (<3) and very low aqueous solubility under neutral pH conditions found in the small intestine.[1][2][3]
-
First-Pass Metabolism: The drug undergoes significant first-pass metabolism in the liver, primarily through hydrolytic cleavage by esterases.[3][4][5][6]
-
P-glycoprotein (P-gp) Efflux: Nintedanib is a substrate for the P-gp efflux transporter, which actively pumps the drug out of intestinal cells, reducing its absorption.[2][3][7][8]
Q2: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A2: Several advanced formulation approaches have been investigated to overcome the bioavailability challenges of this compound:
-
Lipid-Based Formulations: These include Nanostructured Lipid Carriers (NLCs) and Self-Microemulsifying Drug Delivery Systems (SMEDDS).[1][9][10] These systems can enhance solubility, protect the drug from degradation, and promote lymphatic uptake, thereby bypassing first-pass metabolism.[10][11]
-
Amorphous Solid Dispersions (ASDs): By converting the crystalline drug into an amorphous state using polymers, ASDs can significantly improve the dissolution rate and maintain supersaturation in the gastrointestinal tract.[12][13][14][15]
-
Nanocrystals: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to enhanced dissolution velocity and saturation solubility.[2][16]
-
Liposomes: These vesicular systems can encapsulate the drug, improve its solubility, and offer controlled release.[4]
Q3: How does food intake affect the absorption of this compound?
A3: Co-administration with food can increase the exposure to Nintedanib by approximately 20% and delay its absorption.[5][7] Taking Nintedanib with food is recommended to enhance absorption and may also help reduce gastrointestinal side effects.[17][18]
Troubleshooting Guides
Issue 1: Low Drug Loading or Entrapment Efficiency in Lipid-Based Formulations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of Nintedanib in the lipid phase. | Screen various oils, surfactants, and co-surfactants to find a system with high solubilizing capacity for Nintedanib.[1][9] | Increased drug loading and formation of a stable formulation. |
| Drug precipitation during formulation. | Optimize the ratio of oil, surfactant, and co-surfactant. For liposomes, adjust the phospholipid to cholesterol ratio.[4] | Prevention of drug precipitation and improved entrapment efficiency. |
| Inadequate homogenization or sonication. | Increase the homogenization speed or sonication time and power to ensure the formation of fine, uniform nanoparticles.[10] | Reduced particle size and polydispersity index (PDI), leading to higher entrapment. |
Issue 2: Recrystallization of Amorphous Nintedanib in Solid Dispersions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate polymer selection. | Select a polymer that has strong interactions with Nintedanib (e.g., hydrogen bonding) to inhibit molecular mobility and prevent recrystallization. Enteric polymers like HPMCAS and Eudragit have shown promise.[12][13][15] | A stable amorphous solid dispersion with a high glass transition temperature (Tg). |
| High drug loading. | Reduce the drug-to-polymer ratio to ensure the drug is molecularly dispersed within the polymer matrix.[14] | Enhanced stability of the amorphous form. |
| Exposure to high humidity and temperature. | Store the ASDs in tightly sealed containers with desiccants at controlled room temperature to prevent moisture-induced crystallization. | Long-term physical stability of the formulation. |
Issue 3: Inconsistent In Vivo Pharmacokinetic Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in food intake of test animals. | Standardize the feeding schedule for animal studies. Administer the formulation with or without a standardized meal to mimic clinical recommendations.[5][7] | Reduced variability in drug absorption and more reliable pharmacokinetic data. |
| P-gp efflux saturation. | Consider co-administration with a P-gp inhibitor (e.g., ketoconazole, Vitamin E TPGS) in preclinical studies to assess the contribution of P-gp to the drug's low bioavailability.[7][19] | Increased plasma concentrations of Nintedanib, confirming P-gp mediated efflux. |
| Inadequate analytical method sensitivity. | Develop and validate a highly sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of Nintedanib in plasma.[20] | Accurate determination of pharmacokinetic parameters, especially at low concentrations. |
Data Presentation
Table 1: Comparison of Different this compound Formulations for Bioavailability Enhancement
| Formulation Type | Key Excipients | Particle Size (nm) | Entrapment Efficiency (%) | Fold Increase in Oral Bioavailability (Compared to Suspension/Solution) | Reference |
| TPGS Liposomes | Phospholipids, Cholesterol, Vitamin E TPGS | 125 ± 6.7 | 88.6 ± 4.1 | ~6.23 (vs. marketed formulation) | [4] |
| Nanostructured Lipid Carriers (NLCs) | Solid lipid, Liquid lipid | 125.7 ± 5.5 | 88.5 ± 2.5 | >26.31 | [10][11] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | MCT (oil), RH 40 (surfactant), Ethylene glycol (co-surfactant) | ~23 | N/A | 2.8-fold increase in permeability | [1][21] |
| Amorphous Solid Dispersion (ASD) | Eudragit L100 | N/A | N/A | 2.45 | [15] |
| Nanocrystals | Sodium carboxyl methyl cellulose (CMC-Na) | 325.3 ± 1.03 | N/A | 2.51 | [16] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol is based on the high-speed homogenization followed by probe sonication method.[10]
-
Preparation of Lipid Phase:
-
Accurately weigh the solid lipid (e.g., glyceryl monostearate) and liquid lipid (e.g., oleic acid).
-
Heat the mixture to 10-15°C above the melting point of the solid lipid until a clear, uniform lipid melt is obtained.
-
Dissolve the accurately weighed this compound in the lipid melt under constant stirring.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant (e.g., Poloxamer 188) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for a defined period (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.
-
-
Nanoemulsion Formation:
-
Immediately subject the pre-emulsion to probe sonication at a specific power output and duration to reduce the particle size to the nanometer range.
-
-
Cooling and NLC Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring to solidify the lipid matrix and form the NLCs.
-
Protocol 2: In Vitro Dissolution Testing for Amorphous Solid Dispersions (ASDs)
This protocol is designed to simulate the pH changes in the gastrointestinal tract.[15]
-
Apparatus: USP Dissolution Apparatus II (Paddle type).
-
Media:
-
Acidic stage: 0.1 N HCl (pH 1.2) for 2 hours.
-
Intestinal stage: Phosphate buffer (pH 6.8) for the remainder of the study.
-
-
Procedure:
-
Fill the dissolution vessels with 750 mL of 0.1 N HCl and maintain the temperature at 37 ± 0.5°C.
-
Place the ASD formulation (equivalent to a specific dose of Nintedanib) in each vessel and start the apparatus at a specified paddle speed (e.g., 75 rpm).
-
After 2 hours, add 250 mL of a pre-warmed phosphate buffer concentrate to each vessel to adjust the pH to 6.8.
-
Withdraw samples at predetermined time intervals and replace with an equal volume of fresh dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.22 µm) and analyze the concentration of Nintedanib using a validated analytical method like RP-HPLC.
-
Protocol 3: RP-HPLC Method for Quantification of Nintedanib
This is a general protocol; specific parameters may need optimization.[20][22]
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate buffer, pH 3) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Nintedanib can be detected at its absorption maxima, for example, 391 nm.[23]
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and make serial dilutions to create a calibration curve.
-
Sample Preparation: Dilute the samples from dissolution or extraction experiments with the mobile phase to fall within the concentration range of the calibration curve.
-
Analysis: Inject the standards and samples into the HPLC system and determine the concentration of Nintedanib based on the peak area and the calibration curve.
Visualizations
Caption: Workflow for the preparation of Nintedanib-loaded Nanostructured Lipid Carriers (NLCs).
References
- 1. Improving The Oral Absorption Of Nintedanib By A Self-Microemulsion Drug Delivery System: Preparation And In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability enhancement of vitamin E TPGS liposomes of this compound: formulation optimization, cytotoxicity and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Improving The Oral Absorption Of Nintedanib By A Self-Microemulsion Drug Delivery System: Preparation And In Vitro/In Vivo Evaluation | Semantic Scholar [semanticscholar.org]
- 10. Enhanced oral bioavailability of this compound with nanostructured lipid carriers by lymphatic targeting: In vitro, cell line and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enteric Polymer-Based Amorphous Solid Dispersions Enhance Oral Absorption of the Weakly Basic Drug Nintedanib via Stabilization of Supersaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Utilizing hydroxypropyl methylcellulose acetate succinate-based amorphous solid dispersions to enhance oral bioavailability and antifibrotic activity of nintedanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation, Characterization and Evaluation of Nintedanib Amorphous Solid Dispersions with Enhanced Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rod-shaped nintedanib nanocrystals improved oral bioavailability through multiple intestinal absorption pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. Diet tips and foods to avoid while taking Ofev [medicalnewstoday.com]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
Validation & Comparative
A Head-to-Head Battle in Preclinical IPF Models: Nintedanib Esylate Versus Pirfenidone
A Comparative Guide for Researchers in Fibrosis Drug Development
In the landscape of idiopathic pulmonary fibrosis (IPF) treatment, two drugs, Nintedanib esylate and Pirfenidone, have emerged as the standard of care, slowing the relentless progression of this devastating disease. For researchers and drug development professionals, understanding the comparative efficacy and mechanisms of these two agents in preclinical models is crucial for the development of next-generation antifibrotic therapies. This guide provides an objective comparison of Nintedanib and Pirfenidone in widely-used animal models of IPF, supported by experimental data, detailed protocols, and pathway visualizations.
Mechanism of Action: A Tale of Two Strategies
Nintedanib and Pirfenidone employ distinct, yet overlapping, mechanisms to combat the fibrotic cascade. Nintedanib is a potent intracellular inhibitor of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1][2] By blocking these key signaling pathways, Nintedanib effectively inhibits fibroblast proliferation, migration, and differentiation into myofibroblasts, the primary collagen-producing cells in fibrotic tissue.
Pirfenidone, on the other hand, exhibits a broader, though less defined, mechanism of action. It is known to downregulate the expression of pro-fibrotic and pro-inflammatory cytokines, most notably transforming growth factor-beta (TGF-β), a central mediator of fibrosis.[1] Pirfenidone also demonstrates antioxidant properties, further contributing to its antifibrotic effects.
Comparative Efficacy in the Bleomycin-Induced Mouse Model of IPF
The bleomycin-induced mouse model is the most widely utilized preclinical model for studying IPF. In this model, intratracheal administration of the chemotherapeutic agent bleomycin induces lung injury and subsequent fibrosis that mimics key features of human IPF. Several studies have directly compared the efficacy of Nintedanib and Pirfenidone in this model.
Quantitative Comparison of Key Fibrotic Endpoints
The following tables summarize the quantitative data from a representative comparative study in the bleomycin-induced mouse model.
Table 1: Effect of Nintedanib and Pirfenidone on Plasma Biomarkers of Lung Injury and Fibrosis [1]
| Biomarker | Control | Bleomycin (Vehicle) | Nintedanib | Pirfenidone |
| TGF-β1 (pg/mL) | 25.3 ± 3.1 | 58.7 ± 4.5 | 35.1 ± 3.8 | 38.2 ± 4.1 |
| SP-A (ng/mL) | 10.2 ± 1.5 | 25.6 ± 2.3 | 15.4 ± 1.9 | 17.1 ± 2.0 |
| SP-D (ng/mL) | 30.5 ± 4.2 | 75.1 ± 6.8 | 45.3 ± 5.1 | 49.8 ± 5.5 |
| KL-6 (U/mL) | 1.2 ± 0.2 | 3.5 ± 0.4 | 1.8 ± 0.3 | 2.1 ± 0.3 |
| *p < 0.05 compared to Bleomycin (Vehicle) group. Data are presented as mean ± SEM. |
Table 2: Effect of Nintedanib and Pirfenidone on Lung Tissue Markers of Fibrosis [1]
| Marker | Control | Bleomycin (Vehicle) | Nintedanib | Pirfenidone |
| α-SMA Expression (relative to control) | 1.0 | 4.2 ± 0.5 | 2.1 ± 0.3 | 2.5 ± 0.4 |
| Collagen I Expression (relative to control) | 1.0 | 5.1 ± 0.6 | 2.3 ± 0.4 | 2.8 ± 0.5 |
| Hydroxyproline Content (µ g/right lung) | 95.8 ± 8.7 | 210.5 ± 15.2 | 140.3 ± 10.1 | 162.9 ± 12.5 |
| Ashcroft Score | 0.5 ± 0.1 | 5.8 ± 0.4 | 3.2 ± 0.3 | 3.9 ± 0.4 |
| *p < 0.05 compared to Bleomycin (Vehicle) group. Data are presented as mean ± SEM. |
These data indicate that both Nintedanib and Pirfenidone significantly attenuate the bleomycin-induced increase in plasma biomarkers of lung injury and fibrosis, as well as reduce the expression of key fibrotic markers and collagen deposition in the lung tissue. While both drugs show efficacy, some studies suggest that Nintedanib may have a slight advantage in reducing certain markers.[3]
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
A widely accepted protocol for inducing pulmonary fibrosis in mice involves the following steps:
-
Animal Model: C57BL/6 mice (8-10 weeks old) are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Anesthesia: Mice are anesthetized using an appropriate method, such as intraperitoneal injection of ketamine/xylazine or isoflurane inhalation.
-
Bleomycin Administration: A single intratracheal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg body weight) dissolved in sterile saline is administered. The instillation is performed using a fine-gauge needle or a specialized microsprayer to ensure delivery to the lungs.
-
Post-Procedure Care: Animals are monitored closely during recovery from anesthesia and throughout the study period.
-
Drug Administration: Nintedanib (e.g., 60 mg/kg/day) or Pirfenidone (e.g., 200 mg/kg/day) is typically administered orally via gavage, starting either prophylactically (before or at the time of bleomycin administration) or therapeutically (several days after bleomycin administration) and continued for the duration of the experiment (typically 14-28 days).[3][4]
Assessment of Pulmonary Fibrosis
Histological Analysis (Ashcroft Score):
-
Tissue Processing: Lungs are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Staining: 5 µm sections are stained with Masson's trichrome to visualize collagen deposition.
-
Scoring: The severity of fibrosis is quantified using the Ashcroft scoring system, a semi-quantitative method where a score from 0 (normal lung) to 8 (total fibrous obliteration of the field) is assigned to multiple microscopic fields.[5][6] The mean score from all fields is calculated for each animal.
Collagen Quantification (Hydroxyproline Assay):
-
Tissue Hydrolysis: The right lung is excised, weighed, and hydrolyzed in 6N HCl at 110°C for 18-24 hours.[7][8][9]
-
Assay: The hydroxyproline content in the hydrolysates is determined colorimetrically. The amount of hydroxyproline is directly proportional to the amount of collagen in the tissue.[7][8][9]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in IPF and the points of intervention for Nintedanib and Pirfenidone can aid in understanding their mechanisms of action.
Caption: Simplified signaling pathways in IPF and points of intervention for Pirfenidone and Nintedanib.
Caption: General experimental workflow for comparing antifibrotic agents in the bleomycin-induced mouse model.
Conclusion
Both this compound and Pirfenidone demonstrate significant antifibrotic efficacy in preclinical models of IPF, albeit through different primary mechanisms of action. Nintedanib's targeted inhibition of key tyrosine kinases and Pirfenidone's broader modulation of pro-fibrotic and inflammatory pathways both lead to a reduction in fibrosis. The choice of which drug to use as a benchmark or in combination studies will depend on the specific scientific question being addressed. This guide provides a foundational understanding of their comparative performance in the widely used bleomycin-induced mouse model, offering valuable insights for the continued development of novel therapies for idiopathic pulmonary fibrosis.
References
- 1. Pirfenidone and nintedanib attenuate pulmonary fibrosis in mice by inhibiting the expression of JAK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pirfenidone and nintedanib attenuate pulmonary fibrosis in mice by inhibiting the expression of JAK2 - Yang - Journal of Thoracic Disease [jtd.amegroups.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. researchgate.net [researchgate.net]
- 5. Standardized quantification of pulmonary fibrosis in histological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxyproline assay [bio-protocol.org]
- 8. Hydroxyproline assay [bio-protocol.org]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Combination Therapy of Nintedanib and Docetaxel Shows Survival Benefit in Advanced Lung Adenocarcinoma
A comprehensive analysis of clinical trial data reveals that the combination of nintedanib and docetaxel offers a significant survival advantage for patients with advanced or recurrent non-small cell lung cancer (NSCLC) of adenocarcinoma histology that has progressed after first-line chemotherapy, when compared to docetaxel monotherapy. This guide provides a detailed comparison of the combination therapy versus docetaxel alone, supported by key experimental data and protocols from the pivotal LUME-Lung 1 phase III trial.
Nintedanib, an oral triple angiokinase inhibitor, targets vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR), key drivers of angiogenesis and tumor growth.[1][2] Docetaxel is a standard chemotherapy agent. The combination therapy is approved in the European Union for adult patients with locally advanced, metastatic, or locally recurrent NSCLC of adenocarcinoma tumor histology after first-line chemotherapy.[3][4][5]
Efficacy and Performance Data
The LUME-Lung 1 trial, a large, randomized, double-blind, placebo-controlled phase III study, provides the primary evidence for the efficacy of the nintedanib and docetaxel combination.[6][7][8]
Overall Survival (OS)
In the overall study population with adenocarcinoma histology, the combination of nintedanib and docetaxel demonstrated a statistically significant improvement in median overall survival compared to docetaxel plus placebo.[7][9][10] The benefit was particularly pronounced in patients with adenocarcinoma who progressed within 9 months of starting first-line therapy.[5][7]
| Patient Subgroup | Nintedanib + Docetaxel (Median OS) | Placebo + Docetaxel (Median OS) | Hazard Ratio (HR) [95% CI] | p-value |
| All Adenocarcinoma Patients | 12.6 months | 10.3 months | 0.83 [0.70-0.99] | 0.0359 |
| Adenocarcinoma Patients with Progression <9 months | 10.9 months | 7.9 months | 0.75 [0.60-0.92] | 0.0073 |
| Overall NSCLC Population | 10.1 months | 9.1 months | 0.94 [0.83-1.05] | 0.2720 |
Progression-Free Survival (PFS)
The combination therapy also resulted in a significant improvement in progression-free survival (PFS) in the overall NSCLC population, irrespective of histology.[6][7][9][11]
| Treatment Group | Median PFS | Hazard Ratio (HR) [95% CI] | p-value |
| Nintedanib + Docetaxel | 3.4 months | 0.79 [0.68-0.92] | 0.0019 |
| Placebo + Docetaxel | 2.7 months |
A retrospective observational study also showed a significantly higher median PFS of 4.7 months for the Nintedanib-Docetaxel group compared to 2.8 months for the Docetaxel monotherapy group.[12] Real-world data from a multicenter study in Thailand reported a median PFS of 5.6 months with the combination therapy.[13]
Safety and Tolerability
The most common adverse events (AEs) associated with the nintedanib and docetaxel combination were gastrointestinal side effects and elevations in liver enzymes, which were generally manageable.[3][4][9][14]
| Adverse Event (All Grades) | Nintedanib + Docetaxel | Placebo + Docetaxel |
| Diarrhea | 42.3% | 21.8% |
| Nausea | 24.0% | 18.0% |
| Vomiting | 17.0% | 9.0% |
| Decreased Appetite | 22.2% | 15.6% |
| Elevated ALT | 28.5% | 8.4% |
| Elevated AST | 22.5% | 6.6% |
Grade 3 or worse adverse events that were more common with the combination therapy included diarrhea (6.6% vs 2.6%), and reversible increases in ALT (7.8% vs 0.9%) and AST (3.4% vs 0.5%).[7] Despite the increased incidence of certain adverse events, the addition of nintedanib to docetaxel did not have a detrimental effect on patient-reported quality of life.[5][15]
Experimental Protocols
The following is a summary of the methodology used in the LUME-Lung 1 clinical trial.
Study Design: The LUME-Lung 1 was a phase III, multicenter, randomized, double-blind, placebo-controlled trial.[6][7] A total of 1,314 patients with stage IIIB/IV or recurrent NSCLC that had progressed after first-line chemotherapy were enrolled from 211 centers in 27 countries.[6][7]
Patient Population: Patients had a confirmed diagnosis of stage IIIB/IV or recurrent NSCLC and had experienced disease progression during or after one prior platinum-based chemotherapy regimen.[7] Patients were stratified based on ECOG performance status, prior bevacizumab treatment, histology (squamous vs. non-squamous), and the presence of brain metastases.[7]
Treatment Regimen:
-
Experimental Arm: Nintedanib 200 mg administered orally twice daily on days 2 to 21, in combination with intravenous docetaxel 75 mg/m² on day 1 of a 21-day cycle.[7][11]
-
Control Arm: Matching placebo orally twice daily on days 2 to 21, in combination with intravenous docetaxel 75 mg/m² on day 1 of a 21-day cycle.[7][11] Treatment was continued until disease progression or unacceptable adverse events.[11]
Endpoints:
-
Primary Endpoint: Progression-free survival (PFS), assessed by an independent central review.[7][8][9]
Dose Modifications: For the management of adverse reactions, temporary interruption of nintedanib was the initial measure. If the adverse reaction persisted, the dose could be reduced in 50mg steps per day. The docetaxel dose could be reduced from 75mg/m² to 60mg/m² in cases of febrile neutropenia, prolonged neutropenia, or severe cutaneous reactions or neuropathy.[16]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of the combination therapy and the workflow of the LUME-Lung 1 trial.
Caption: Mechanism of action of Nintedanib and Docetaxel combination therapy.
Caption: Experimental workflow of the LUME-Lung 1 clinical trial.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Nintedanib and docetaxel provide small PFS advantage in NSCLC | MDedge [mdedge.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Nintedanib in advanced NSCLC: management of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nintedanib in combination with docetaxel for second-line treatment of advanced non-small-cell lung cancer; GENESIS-SEFH drug evaluation report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news.cancerconnect.com [news.cancerconnect.com]
- 7. Docetaxel plus nintedanib versus docetaxel plus placebo in patients with previously treated non-small-cell lung cancer (LUME-Lung 1): a phase 3, double-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. More Proof Lung Cancer is Not One Disease: New Investigational Treatment, Nintedanib* Plus Chemotherapy, Extends Life of Lung Cancer Patients With Adenocarcinoma [newswire.ca]
- 10. Nintedanib plus Docetaxel an Effective Combination in Patients with Advanced Non–Small-Cell Lung Cancer | Value-Based Cancer Care [valuebasedcancer.com]
- 11. Nintedanib Combined With Docetaxel Is Effective Second-Line Option for Advanced NSCLC - The ASCO Post [ascopost.com]
- 12. 4CPS-089 Comparative effectiveness of nintedanib plus docetaxel versus docetaxel monotherapy in adenocarcinoma non-small cell lung cancer | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 13. Frontiers | Efficacy of Combination Docetaxel and Nintedanib in Advanced Non-Small Cell Lung Cancer in Thailand: A Multicenter Study [frontiersin.org]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Analysis of patient-reported outcomes from the LUME-Lung 1 trial: a randomised, double-blind, placebo-controlled, Phase III study of second-line nintedanib in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. thamesvalleycanceralliance.nhs.uk [thamesvalleycanceralliance.nhs.uk]
Nintedanib Esylate and PI3K Inhibitors: A Synergistic Approach to Overcoming Tumor Resistance
A detailed comparison guide for researchers and drug development professionals on the enhanced anti-tumor effects of combining Nintedanib Esylate with Phosphoinositide 3-kinase (PI3K) inhibitors.
The combination of Nintedanib, a multi-target tyrosine kinase inhibitor, with PI3K inhibitors has demonstrated significant synergistic effects in pre-clinical cancer models, particularly in bladder cancer. This guide provides an objective comparison of the combination's performance against individual treatments, supported by experimental data and detailed methodologies. The central finding is that PI3K pathway activation can be a resistance mechanism to Nintedanib, and co-inhibition of this pathway can restore and enhance anti-tumor activity.[1]
Quantitative Data Summary
The synergistic anti-tumor activity of Nintedanib in combination with the PI3Kα inhibitor Alpelisib has been demonstrated in various bladder cancer cell lines. The following tables summarize the key quantitative findings from in vitro cell viability assays and in vivo xenograft models.
Table 1: In Vitro Cell Viability of Bladder Cancer Cell Lines after 72-hour Treatment
| Cell Line | Treatment | Concentration | % Viable Cells (relative to DMSO) |
| SW1710 | Nintedanib | 5 µM | ~80% |
| Alpelisib | 1 µM | ~90% | |
| Nintedanib + Alpelisib | 5 µM + 1 µM | ~40% | |
| SCaBER | Nintedanib | 5 µM | ~75% |
| Alpelisib | 1 µM | ~85% | |
| Nintedanib + Alpelisib | 5 µM + 1 µM | ~35% | |
| VM-CUB-1 | Nintedanib | 5 µM | ~85% |
| Alpelisib | 1 µM | ~95% | |
| Nintedanib + Alpelisib | 5 µM + 1 µM | ~50% |
Data extracted from graphical representations in Marqués et al.[2]
Table 2: In Vivo Tumor Growth Inhibition in Bladder Cancer Xenograft Models
| Cell Line Xenograft | Treatment Group | Dosage | Relative Tumor Volume (vs. Vehicle) | P-value |
| SW1710 | Vehicle | - | 100% | - |
| Alpelisib | 25 mg/kg | ~80% | >0.05 | |
| Nintedanib | 40 mg/kg | ~60% | <0.05 | |
| Nintedanib + Alpelisib | 40 mg/kg + 25 mg/kg | ~20% | <0.001 | |
| SCaBER | Vehicle | - | 100% | - |
| Alpelisib | 25 mg/kg | ~90% | >0.05 | |
| Nintedanib | 40 mg/kg | ~50% | <0.05 | |
| Nintedanib + Alpelisib | 40 mg/kg + 25 mg/kg | ~15% | <0.0005 | |
| VM-CUB-1 | Vehicle | - | 100% | - |
| Alpelisib | 25 mg/kg | ~85% | >0.05 | |
| Nintedanib | 40 mg/kg | ~70% | <0.05 | |
| Nintedanib + Alpelisib | 40 mg/kg + 25 mg/kg | ~30% | <0.001 |
Data extracted from graphical representations in Marqués et al.[2]
Signaling Pathway Inhibition
The synergistic effect of combining Nintedanib with a PI3K inhibitor is rooted in the dual blockade of key oncogenic signaling pathways. Nintedanib primarily inhibits receptor tyrosine kinases such as VEGFR, FGFR, and PDGFR. However, tumor cells can develop resistance by activating downstream pathways, notably the PI3K/AKT/mTOR pathway. By co-administering a PI3K inhibitor, this escape mechanism is blocked, leading to a more potent and durable anti-tumor response.
Caption: Dual inhibition of receptor tyrosine kinases and the PI3K pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study by Marqués et al.
In Vitro Cell Viability Assay
Objective: To assess the effect of Nintedanib, Alpelisib, and their combination on the viability of bladder cancer cells.
Method:
-
Cell Culture: Human bladder cancer cell lines (SW1710, SCaBER, VM-CUB-1) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Plating: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells were treated with various concentrations of Nintedanib, Alpelisib, their combination, or DMSO as a vehicle control.
-
Incubation: The treated cells were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability was determined using a colorimetric assay, such as the MTT or resazurin assay. The absorbance or fluorescence was measured using a microplate reader.
-
Data Analysis: The percentage of viable cells was calculated relative to the DMSO-treated control cells.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Nintedanib, Alpelisib, and their combination in a mouse model of bladder cancer.
Method:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were used.
-
Tumor Implantation: Human bladder cancer cells (SW1710, SCaBER, VM-CUB-1) were subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size. Mice with established tumors were then randomized into four treatment groups: Vehicle, Nintedanib alone, Alpelisib alone, and the combination of Nintedanib and Alpelisib.
-
Drug Administration:
-
Nintedanib was administered orally at a dose of 40 mg/kg.
-
Alpelisib was administered orally at a dose of 25 mg/kg.
-
Treatments were given daily or as per the established dosing schedule.
-
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study was concluded after a predefined period or when tumors in the control group reached a certain size. Tumors were then excised for further analysis.
-
Data Analysis: Relative tumor volume was calculated for each treatment group and compared to the vehicle control group. Statistical significance was determined using appropriate tests (e.g., Mann-Whitney U-test).[2]
Caption: Workflow for the in vivo xenograft study.
References
Nintedanib Esylate Efficacy in Fibrosis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nintedanib esylate's performance against alternative treatments for fibrosis, with a focus on validation through key biomarkers. The information is supported by experimental data and detailed methodologies to aid in preclinical and clinical research.
Nintedanib is a multi-targeted tyrosine kinase inhibitor that has demonstrated efficacy in slowing the progression of fibrotic diseases, most notably Idiopathic Pulmonary Fibrosis (IPF).[1][2] Its mechanism of action involves the inhibition of key signaling pathways implicated in the pathogenesis of fibrosis. This guide delves into the quantitative evidence of Nintedanib's effects on relevant fibrosis biomarkers and compares its performance with the alternative antifibrotic agent, Pirfenidone.
Comparative Efficacy: Nintedanib vs. Placebo and Pirfenidone
Clinical trials have provided quantitative data on the impact of Nintedanib on various biomarkers associated with fibrosis. The INMARK trial, a randomized, placebo-controlled study, offers significant insights into these effects. While direct head-to-head trials comparing Nintedanib and Pirfenidone on a comprehensive panel of fibrosis biomarkers are limited, existing clinical data allows for an indirect comparison of their therapeutic effects.
Nintedanib: Biomarker Modulation in the INMARK Trial
The INMARK trial investigated the effects of Nintedanib on circulating biomarkers in patients with IPF over a 12-week period compared to a placebo group. The results demonstrated a significant modulatory effect of Nintedanib on markers of epithelial injury and extracellular matrix (ECM) turnover.
Table 1: Quantitative Changes in Fibrosis Biomarkers with Nintedanib Treatment (INMARK Trial)
| Biomarker | Category | Nintedanib Group (Fold Change from Baseline at Week 12) | Placebo Group (Fold Change from Baseline at Week 12) | Ratio (Nintedanib/Placebo) | p-value |
| SP-D | Epithelial Injury | 4% decrease | 3% increase | 0.94 | 0.024 |
| CA-125 | Epithelial Injury | 22% decrease | 4% increase | 0.75 | <0.0001 |
| C3A | ECM Turnover | Small increase | No significant change | - | - |
| C3M | ECM Turnover | Small decrease | No significant change | - | - |
Data sourced from the INMARK trial results.[3][4][5]
Nintedanib vs. Pirfenidone: A Comparative Overview
Pirfenidone is another approved antifibrotic medication for IPF.[6] While both drugs aim to slow disease progression, their mechanisms of action differ. Nintedanib targets receptor tyrosine kinases, while Pirfenidone's mechanism is not fully elucidated but is known to have anti-inflammatory and antioxidant properties.[1] A post hoc analysis of the CleanUP-IPF trial compared the effects of Nintedanib and Pirfenidone on clinical outcomes.
Table 2: Comparison of Clinical and Biomarker Data for Nintedanib and Pirfenidone
| Parameter | Nintedanib | Pirfenidone | Study/Comparison Details |
| Forced Vital Capacity (FVC) Decline | Slower 12-month decline | - | Post hoc analysis of the CleanUP-IPF trial showed a mean difference of 106 mL higher FVC at 12 months for Nintedanib users.[7][8] |
| Blood Glutathione (GSH) | Significantly increased (486 ± 70 to 723 ± 194 µmol/L) | Non-significant trend towards an increase | Preliminary report comparing effects on oxidative stress markers.[1] |
| Asymmetric Dimethylarginine (ADMA) | Significantly reduced (0.501 ± 0.094 to 0.468 ± 0.071 µmol/L) | No significant change | Preliminary report comparing effects on oxidative stress markers.[1] |
| Kynurenine/Tryptophan (Kyn/Trp) Ratio | No significant change | Significantly reduced (0.030 ± 0.011 to 0.025 ± 0.010) | Preliminary report comparing effects on inflammatory markers.[1] |
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways affected by Nintedanib and the experimental procedures used to assess its efficacy is crucial for researchers.
Nintedanib's Mechanism of Action: Key Signaling Pathways
Nintedanib exerts its antifibrotic effects by inhibiting the signaling of several receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] These receptors are pivotal in the activation of fibroblasts, their transformation into myofibroblasts, and the excessive deposition of ECM, which are hallmarks of fibrosis. A key downstream pathway affected is the Transforming Growth Factor-beta (TGF-β) signaling cascade, a central regulator of fibrosis.
References
- 1. Comparison of Pirfenidone and Nintedanib: Post Hoc Analysis of the CleanUP-IPF Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aviscerabioscience.net [aviscerabioscience.net]
- 3. elkbiotech.com [elkbiotech.com]
- 4. Comparison of Pirfenidone and Nintedanib: Post Hoc Analysis of the CleanUP-IPF Study. [vivo.weill.cornell.edu]
- 5. A Comparison of the Effectiveness of Nintedanib and Pirfenidone in Treating Idiopathic Pulmonary Fibrosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. msesupplies.com [msesupplies.com]
- 8. epitopediagnostics.com [epitopediagnostics.com]
A Head-to-Head Comparison of Nintedanib Esylate and Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nintedanib esylate with other prominent multi-targeted tyrosine kinase inhibitors (TKIs), including Sunitinib, Sorafenib, and Pazopanib. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding of these compounds.
Mechanism of Action and Signaling Pathways
Nintedanib is a small molecule inhibitor that targets multiple tyrosine kinases.[1] It competitively binds to the ATP-binding pocket of vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[2][3] This inhibition blocks downstream signaling cascades involved in the proliferation, migration, and survival of fibroblasts and endothelial cells, thereby interfering with tumor angiogenesis and fibrosis.[2] Nintedanib also demonstrates inhibitory activity against other kinases such as Lck, Lyn, and Src.[1]
Similarly, Sunitinib, Sorafenib, and Pazopanib are multi-kinase inhibitors that target VEGFR and PDGFR, playing a crucial role in their anti-angiogenic and anti-tumor effects.[4][5] However, their kinase inhibition profiles and potency against specific targets vary, leading to differences in their clinical efficacy and adverse effect profiles. Sorafenib is also known to inhibit the Raf/MEK/ERK signaling pathway.[5] Sunitinib targets a broad spectrum of kinases including KIT, FLT3, and RET.[6] Pazopanib also inhibits c-Kit and c-Fms.[7]
Caption: General Signaling Pathway Inhibition by TKIs.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Nintedanib, Sunitinib, Pazopanib, and Cediranib against a panel of key tyrosine kinases. This data provides a direct comparison of their in vitro potency.
| Kinase Target | Nintedanib IC50 (nmol/L) | Sunitinib IC50 (nmol/L) | Pazopanib IC50 (nmol/L) |
| VEGFR1 | 34 | 80 | 10 |
| VEGFR2 | 13 | 2 | 30 |
| VEGFR3 | 13 | 7 | 47 |
| PDGFRα | 59 | 69 | 84 |
| PDGFRβ | 65 | 2 | 84 |
| FGFR1 | 69 | >10,000 | 74 |
| FGFR2 | 37 | >10,000 | >10,000 |
| FGFR3 | 108 | >10,000 | >10,000 |
| FLT3 | 26 | 22 | 230 |
| c-Kit | >10,000 | 1 | 140 |
Data adapted from Aichberger et al., 2015. Note: Cediranib data from the source is not included as it is not a primary comparator in this guide.
Preclinical Efficacy
Preclinical studies in various human tumor xenograft models have demonstrated the anti-tumor activity of these TKIs.
| TKI | Tumor Models with Demonstrated Efficacy |
| Nintedanib | Non-small cell lung cancer, Ovarian cancer, Renal cell carcinoma, Prostate carcinoma.[8] |
| Sunitinib | Renal cell carcinoma, Gastrointestinal stromal tumors, Colon cancer, Non-small-cell lung cancer, Melanoma, Squamous cell carcinoma.[4] |
| Sorafenib | Renal cell carcinoma, Hepatocellular carcinoma, Breast cancer, Colon cancer, Ovarian cancer, Thyroid cancer, Pancreatic cancer, Melanoma.[9] |
| Pazopanib | Renal cell carcinoma, Colorectal cancer, Non-small cell lung cancer, Multiple myeloma.[10] |
Head-to-Head Clinical Comparison: Pazopanib vs. Sunitinib in Renal Cell Carcinoma
The COMPARZ study was a randomized, open-label, phase III trial that directly compared the efficacy and safety of Pazopanib with Sunitinib in patients with metastatic renal cell carcinoma (mRCC).
| Outcome | Pazopanib | Sunitinib |
| Progression-Free Survival (PFS) | 8.4 months | 9.5 months |
| Overall Survival (OS) | 28.4 months | 29.3 months |
| Objective Response Rate (ORR) | 31% | 25% |
| Most Common Adverse Events | Diarrhea, hair color change, nausea, hypertension, anorexia | Fatigue, diarrhea, hand-foot syndrome, nausea, mucositis |
The study concluded that Pazopanib was non-inferior to Sunitinib in terms of PFS. The safety profiles of the two drugs were different, with Pazopanib being associated with a better quality of life.[11][12]
Pharmacokinetic Properties
| Parameter | Nintedanib | Sunitinib | Sorafenib | Pazopanib |
| Bioavailability | ~4.7% | Not specified | ~38-49% | Not specified |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | 6-12 hours | ~3 hours | 2-4 hours |
| Plasma Protein Binding | >97% | 95% | 99.5% | >99% |
| Metabolism | Ester cleavage, glucuronidation | CYP3A4 | CYP3A4, UGT1A9 | CYP3A4 |
| Elimination Half-life | ~10-15 hours | Not specified | ~25-48 hours | Not specified |
Pharmacokinetic parameters can vary between individuals and may be influenced by factors such as food intake and co-administered medications.[13][14]
Experimental Protocols
In Vitro Kinase Inhibition Assay
Caption: General Workflow for In Vitro Kinase Assay.
Methodology:
-
Reaction Mixture Preparation: Recombinant human kinases are incubated with a specific substrate and ATP in a kinase reaction buffer.
-
Compound Addition: The test compounds (TKIs) are added to the reaction mixture at varying concentrations.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Detection of Kinase Activity: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved through various methods, including:
-
Radiometric Assays: Using radiolabeled ATP ([γ-³²P]-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.[15]
-
Fluorescence-Based Assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor.
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve.[16]
Cell Proliferation Assay
Methodology:
-
Cell Seeding: Tumor cells are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the TKIs.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.
-
Assessment of Cell Viability/Proliferation: The number of viable cells is determined using one of several methods:
-
Metabolic Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the cell number.[17]
-
ATP-Based Assays (e.g., CellTiter-Glo): This luminescent assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[17]
-
Dye Exclusion Assays (e.g., Trypan Blue): This method involves counting the number of viable cells that exclude the dye using a hemocytometer or automated cell counter.
-
DNA Synthesis Assays (e.g., BrdU incorporation): This assay measures the incorporation of a thymidine analog (BrdU) into the DNA of proliferating cells.[18]
-
-
Data Analysis: The results are expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits cell proliferation by 50%) is calculated.
Conclusion
Nintedanib, Sunitinib, Sorafenib, and Pazopanib are all potent multi-targeted TKIs with significant anti-angiogenic and anti-tumor activities. While they share common targets in the VEGFR and PDGFR pathways, their distinct kinase inhibition profiles lead to differences in their preclinical and clinical activity, as well as their safety profiles. This guide provides a comparative overview to aid researchers in understanding the nuances of these important therapeutic agents. Further head-to-head clinical trials are needed to fully elucidate the comparative efficacy and safety of Nintedanib against other TKIs in various cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical potential of nintedanib for the second-line treatment of advanced non-small-cell lung cancer: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nintedanib in NSCLC: evidence to date and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunitinib: from rational design to clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medscape.com [medscape.com]
- 12. onclive.com [onclive.com]
- 13. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro protein kinase assay [bio-protocol.org]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
- 18. Cell Proliferation Assays and Cell Viability Assays [labome.com]
Nintedanib Esylate's Impact on Forced Vital Capacity Decline: A Comparative Guide
Nintedanib esylate has emerged as a significant therapeutic agent in the management of idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases (ILDs). Its primary mechanism of action involves the inhibition of multiple tyrosine kinases, which play a crucial role in the signaling pathways that lead to fibrosis.[1][2] This guide provides a comprehensive comparison of nintedanib's effect on the decline of forced vital capacity (FVC), a key indicator of lung function, with the alternative treatment pirfenidone, supported by data from pivotal clinical trials.
Comparative Efficacy: Nintedanib vs. Pirfenidone
Both nintedanib and pirfenidone are approved for the treatment of IPF and have demonstrated efficacy in slowing the rate of FVC decline.[3] Clinical evidence suggests that nintedanib may have a more pronounced effect in reducing FVC decline compared to pirfenidone. A post hoc analysis of the CleanUP-IPF study found that patients treated with nintedanib had a slower 12-month decline in FVC compared to those on pirfenidone.[4][5] However, this difference was less pronounced at the 24-month mark.[4] Another real-world study with a five-year follow-up indicated that while patients on nintedanib showed significantly better lung function in the second year, these differences were not sustained over the entire five-year period.[6]
It is important to note that baseline patient characteristics can influence treatment outcomes. In one study, patients in the nintedanib group had less severe disease at the start of the trial.[6]
Quantitative Analysis of FVC Decline
The following tables summarize the key findings on FVC decline from major clinical trials for nintedanib and pirfenidone.
Table 1: Nintedanib Clinical Trial Data on FVC Decline
| Clinical Trial | Patient Population | Treatment Group | Placebo Group | Outcome |
| INBUILD [7][8][9] | Progressive Fibrosing ILDs | Adjusted annual rate of FVC decline: -81 mL/year | Adjusted annual rate of FVC decline: -188 mL/year | Nintedanib slowed the rate of FVC decline by 57% compared to placebo. |
| SENSCIS [10][11][12][13] | Systemic Sclerosis-associated ILD (SSc-ILD) | Annual rate of FVC decline: -52.4 mL/year | Annual rate of FVC decline: -93.3 mL/year | Nintedanib slowed the rate of FVC decline by 44% compared to placebo. |
| INPULSIS (Pooled) [14][15] | Idiopathic Pulmonary Fibrosis (IPF) | Adjusted annual rate of FVC decline: -113.6 mL/year | Adjusted annual rate of FVC decline: -223.5 mL/year | Nintedanib reduced the rate of FVC decline by approximately 50% compared to placebo. |
| INSTAGE [16][17][18] | IPF with severe gas exchange impairment | Nintedanib + Sildenafil showed a numerically greater effect on reducing FVC decline vs. nintedanib alone. | N/A (Comparison between combination and monotherapy) | No significant difference in FVC change between groups. |
Table 2: Pirfenidone Clinical Trial Data on FVC Decline
| Clinical Trial | Patient Population | Treatment Group | Placebo Group | Outcome |
| ASCEND [19] | Idiopathic Pulmonary Fibrosis (IPF) | Mean FVC decline from baseline: 235 mL | Mean FVC decline from baseline: 428 mL | Pirfenidone significantly reduced the decline in FVC compared to placebo. |
| CAPACITY (Pooled) [20][21] | Idiopathic Pulmonary Fibrosis (IPF) | Adjusted annual rate of FVC decline: -109.0 mL/year | Adjusted annual rate of FVC decline: -207.5 mL/year | Pirfenidone significantly lowered the annual rate of FVC decline compared to placebo. |
Experimental Protocols
A general outline of the methodology employed in the pivotal clinical trials for nintedanib is presented below. Specific details varied between trials.
INBUILD Trial Protocol Outline
-
Objective: To evaluate the efficacy and safety of nintedanib in patients with progressive fibrosing ILDs.[7][9]
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[8]
-
Inclusion Criteria: Patients with a diagnosis of a fibrosing ILD other than IPF, with features of progression within the 24 months prior to screening.[9] This progression was defined by a relative decline in FVC, worsening of respiratory symptoms, and/or increased fibrosis on high-resolution computed tomography (HRCT).[8]
-
Treatment: Patients were randomized to receive either nintedanib 150 mg twice daily or a placebo.[8]
-
Primary Endpoint: The annual rate of decline in FVC (mL/year) over 52 weeks.[8]
Signaling Pathways and Experimental Workflow
Nintedanib's Mechanism of Action
Nintedanib is a small molecule inhibitor that targets multiple tyrosine kinases.[1][22] It competitively binds to the ATP-binding pocket of fibroblast growth factor receptors (FGFRs), platelet-derived growth factor receptors (PDGFRs), and vascular endothelial growth factor receptors (VEGFRs).[2][23][24] This action blocks downstream signaling cascades that are crucial for the proliferation, migration, and differentiation of fibroblasts, key cells in the fibrotic process.[1][2][22]
Caption: Nintedanib's inhibition of key tyrosine kinase receptors.
A Representative Clinical Trial Workflow
The following diagram illustrates a typical workflow for a pivotal clinical trial investigating the effect of nintedanib on FVC decline.
References
- 1. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Idiopathic pulmonary fibrosis: a holistic approach to disease management in the antifibrotic age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Pirfenidone and Nintedanib: Post Hoc Analysis of the CleanUP-IPF Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study finds slower FVC decline with nintedanib in patients with IPF compared to Pirfenidone [medicaldialogues.in]
- 6. thoracrespract.org [thoracrespract.org]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. usscicomms.com [usscicomms.com]
- 9. INBUILD – Nintedanib in Progressive Fibrosing Interstitial Lung Diseases [52in52.goodybedside.georgetown.domains]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. pharmatimes.com [pharmatimes.com]
- 14. Meta-Analysis of Effect of Nintedanib on Reducing FVC Decline Across Interstitial Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pardon Our Interruption [patient.boehringer-ingelheim.com]
- 16. atsjournals.org [atsjournals.org]
- 17. Nintedanib and Sildenafil in Patients with Idiopathic Pulmonary Fibrosis and Right Heart Dysfunction. A Prespecified Subgroup Analysis of a Double-Blind Randomized Clinical Trial (INSTAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nintedanib and Sildenafil in Patients with Idiopathic Pulmonary Fibrosis. Echoes of the Past, Lessons for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fiercebiotech.com [fiercebiotech.com]
- 20. publications.ersnet.org [publications.ersnet.org]
- 21. Pirfenidone Treatment in Individuals with Idiopathic Pulmonary Fibrosis: Impact of Timing of Treatment Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. go.drugbank.com [go.drugbank.com]
- 23. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 24. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Nintedanib Esylate's In Vivo Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nintedanib esylate, a multi-kinase inhibitor, has emerged as a critical therapeutic agent in the management of idiopathic pulmonary fibrosis (IPF) and other fibrosing interstitial lung diseases. Its efficacy is attributed to the simultaneous inhibition of key receptor tyrosine kinases involved in fibroblast proliferation, migration, and differentiation. This guide provides an objective assessment of Nintedanib's in vivo target engagement, supported by experimental data, and compares its performance with other relevant multi-kinase inhibitors.
Nintedanib's Core Targets and In Vivo Engagement
Nintedanib primarily targets the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR) families.[1][2][3][4][5][6] In vivo studies have demonstrated that Nintedanib effectively engages these targets, leading to the modulation of downstream signaling pathways crucial for fibrogenesis.
A key indicator of in vivo target engagement is the inhibition of receptor phosphorylation. Studies in mouse models of lung fibrosis have shown that Nintedanib inhibits the phosphorylation of PDGFR and the subsequent activation of downstream signaling molecules such as Akt and ERK1/2 in lung tissue.[3][4][6] Dose-dependent inhibition of tumor growth in mouse xenograft models has also been linked to the suppression of FRS2α phosphorylation, a downstream substrate of FGFR.[7][8][9]
Furthermore, a study in a rat model of bleomycin-induced lung fibrosis provided evidence of in vivo target engagement by observing a compensatory increase in lung VEGF levels (≥ 3-fold) in Nintedanib-treated animals, suggesting a response to the blockade of VEGF receptors.
Clinical evidence from the INMARK trial further supports Nintedanib's target engagement in humans. The trial demonstrated that Nintedanib treatment significantly reduces blood levels of biomarkers associated with collagen synthesis (Pro-C6) and epithelial injury (SP-D), with these effects observable as early as four weeks into treatment.
Comparative Analysis with Other Multi-Kinase Inhibitors
While Pirfenidone is another approved treatment for IPF, its broader and less defined mechanism of action makes a direct comparison of in vivo target phosphorylation with Nintedanib challenging. Therefore, for a more direct comparison of target engagement at the molecular level, we will consider other multi-kinase inhibitors with overlapping target profiles, such as Sunitinib, Sorafenib, and Axitinib.
| Drug | Primary Targets | In Vivo Model | Key Findings on Target Engagement | Reference |
| Nintedanib | VEGFR, FGFR, PDGFR | Bleomycin-induced lung fibrosis (mouse, rat) | - Inhibition of PDGFR, Akt, and ERK1/2 phosphorylation in lung tissue. - Dose-dependent inhibition of FRS2α phosphorylation (FGFR downstream). - ≥ 3-fold increase in lung VEGF levels (compensatory response). | [3][4][6][7][8][9] |
| Sunitinib | VEGFR, PDGFR, KIT | Bleomycin-induced lung fibrosis (mouse), Mammary cancer (mouse) | - Attenuated pulmonary fibrosis and fibroblast accumulation. - Reduced phosphorylation of Smad2/3. - Reduced p-VEGFR-2 in tumor tissue. | [10][11][12][13][14] |
| Sorafenib | VEGFR, PDGFR, RAF | Thioacetamide-induced liver fibrosis (rat) | - Inhibited fibrogenic gene expression. - No significant effect on β-PDGFR expression. | [15][16][17] |
| Axitinib | VEGFR | Pressure overload-induced cardiac fibrosis (mouse) | - Reduced cardiac fibrosis and hypertrophy. - Inhibited TGF-β expression. | [18][19][20][21] |
This table highlights that while these inhibitors share common targets with Nintedanib, the extent of their in vivo characterization in fibrosis models varies. Nintedanib has more extensive published data specifically demonstrating in vivo target phosphorylation inhibition within the context of lung fibrosis models.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by Nintedanib and a typical experimental workflow for assessing in vivo target engagement.
Key Experimental Protocols
1. Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a widely used model to mimic human IPF and evaluate the efficacy of anti-fibrotic agents.[22][23][24]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (typically 1.5-5 mg/kg) is administered to anesthetized mice.[22][23][24] Control animals receive a saline instillation.
-
Treatment: Nintedanib (e.g., 30, 60, 100, or 120 mg/kg/day) or a vehicle control is administered orally (by gavage) starting at a specified time point after bleomycin instillation (e.g., day 7) and continued for a defined period (e.g., 14 or 21 days).[23][25]
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and lung tissues are collected for analysis. This can include:
-
Histopathology: Staining with Masson's trichrome to assess collagen deposition and fibrosis.
-
Hydroxyproline Assay: To quantify total collagen content in the lungs.
-
Western Blot Analysis: To measure the levels of phosphorylated and total VEGFR, PDGFR, FGFR, and downstream signaling proteins.
-
Gene Expression Analysis (qPCR): To measure the mRNA levels of fibrotic markers like collagen I and TGF-β.
-
2. Western Blot Analysis for Phosphorylated Receptor Tyrosine Kinases
This technique is crucial for directly assessing the inhibition of receptor activation.[26][27][28][29][30]
-
Sample Preparation: Lung tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. Protein concentration is determined using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated form of the target receptor (e.g., anti-phospho-VEGFR2) and the total form of the receptor.
-
Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is then detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: The band intensities for the phosphorylated and total proteins are quantified using densitometry software. The ratio of phosphorylated to total protein is calculated to determine the extent of receptor inhibition.
Conclusion
The available in vivo data strongly supports the effective target engagement of this compound with its primary targets, VEGFR, FGFR, and PDGFR. This engagement translates to the inhibition of key downstream signaling pathways implicated in the pathogenesis of pulmonary fibrosis. While direct in vivo comparisons of target phosphorylation with Pirfenidone are limited, a comparative analysis with other multi-kinase inhibitors highlights Nintedanib's well-characterized in vivo activity in fibrosis models. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and compare the in vivo efficacy and target engagement of novel anti-fibrotic therapies.
References
- 1. atsjournals.org [atsjournals.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nintedanib overcomes drug resistance from upregulation of FGFR signalling and imatinib‐induced KIT mutations in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nintedanib overcomes drug resistance from upregulation of FGFR signalling and imatinib-induced KIT mutations in gastrointestinal stromal tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sunitinib, a Small-Molecule Kinase Inhibitor, Attenuates Bleomycin-Induced Pulmonary Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contrasting effects of sunitinib within in vivo models of metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo antitumor and antimetastatic activity of sunitinib in preclinical neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sunitinib suppresses tumor growth and metastases in a highly metastatic mouse mammary cancer model [pubmed.ncbi.nlm.nih.gov]
- 14. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Layered Double Hydroxides-Loaded Sorafenib Inhibit Hepatic Stellate Cells Proliferation and Activation In Vitro and Reduce Fibrosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchportal.vub.be [researchportal.vub.be]
- 17. researchgate.net [researchgate.net]
- 18. Axitinib targets cardiac fibrosis in pressure overload-induced heart failure through VEGFA-KDR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Axitinib attenuates the progression of liver fibrosis by restoring mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dmu.repo.nii.ac.jp [dmu.repo.nii.ac.jp]
- 25. Nintedanib reduces ventilation‐augmented bleomycin‐induced epithelial–mesenchymal transition and lung fibrosis through suppression of the Src pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases | Springer Nature Experiments [experiments.springernature.com]
- 27. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 28. Preparation of a phosphotyrosine-protein standard for use in semiquantitative western blotting with enhanced chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 30. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
A Comparative Guide to the Off-Target Effects of Nintedanib Esylate in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Nintedanib, a multi-targeted tyrosine kinase inhibitor (TKI), has demonstrated efficacy in treating idiopathic pulmonary fibrosis (IPF) and certain cancers. Its primary mechanism of action involves the inhibition of vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). However, like many TKIs, nintedanib exhibits off-target activities that can contribute to both its therapeutic effects and adverse events. This guide provides a comparative analysis of the off-target effects of nintedanib esylate and other prominent TKIs—sorafenib, sunitinib, and imatinib—observed in preclinical models.
Kinase Inhibition Profile: A Comparative Overview
The following tables summarize the half-maximal inhibitory concentration (IC50) values of nintedanib and its comparators against a panel of on-target and off-target kinases. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: On-Target Kinase Inhibition (IC50, nM)
| Kinase | Nintedanib | Sorafenib | Sunitinib | Imatinib |
| VEGFR1 | 34 | 26 | - | - |
| VEGFR2 | 13 | 90 | 80 | - |
| VEGFR3 | 13 | 20 | - | - |
| PDGFRα | 59 | - | - | 100 |
| PDGFRβ | 65 | 57 | 2 | - |
| FGFR1 | 69 | - | - | - |
| FGFR2 | 37 | - | - | - |
| FGFR3 | 108 | - | - | - |
| c-Kit | - | 68 | Potent inhibitor | 100 |
| B-Raf | - | 22 (wild-type), 38 (V600E) | - | - |
| Abl | - | - | - | 600 |
Table 2: Off-Target Kinase Inhibition (IC50, nM)
| Kinase | Nintedanib | Sorafenib | Sunitinib |
| Src | 156 | - | - |
| Lck | 16 | - | - |
| Lyn | 195 | - | - |
| Flt-3 | 26 | 58 | Potent inhibitor |
| RET | 35 | 43 | Potent inhibitor |
| Raf-1 | - | 6 | - |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Nintedanib's Primary and Off-Target Signaling Inhibition
Caption: Nintedanib's inhibition of primary (solid lines) and off-target (dashed lines) kinases.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Workflow: Bleomycin-Induced Pulmonary Fibrosis Model
Caption: Workflow for the bleomycin-induced pulmonary fibrosis mouse model.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against specific kinases.
-
Reagent Preparation:
-
Recombinant human kinases are sourced from commercial vendors.
-
Peptide or protein substrates specific to each kinase are prepared in an appropriate assay buffer.
-
Adenosine triphosphate (ATP) is prepared at a concentration typically near its Michaelis-Menten constant (Km) for each kinase.
-
Test compounds (Nintedanib, Sorafenib, Sunitinib, Imatinib) are serially diluted in dimethyl sulfoxide (DMSO) to generate a range of concentrations.
-
-
Assay Procedure:
-
The kinase, substrate, and test compound are pre-incubated in a microplate well for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding to the kinase.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution, which typically contains a chelating agent like EDTA to sequester Mg2+, a necessary cofactor for kinase activity.
-
-
Detection:
-
The extent of substrate phosphorylation is quantified using various methods, such as:
-
Fluorescence/Luminescence-based assays: These assays often employ antibodies that specifically recognize the phosphorylated substrate, coupled with a fluorescent or luminescent reporter.
-
Radiometric assays: These assays use radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP), and the incorporation of the radioactive phosphate into the substrate is measured.
-
-
-
Data Analysis:
-
The raw data (e.g., fluorescence intensity, luminescence, or radioactivity counts) are converted to percent inhibition relative to control wells (containing DMSO without the inhibitor).
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
-
Bleomycin-Induced Pulmonary Fibrosis in Mice
This in vivo model is widely used to evaluate the efficacy of anti-fibrotic agents.
-
Animal Model:
-
Male C57BL/6 mice, typically 8-10 weeks old, are used due to their susceptibility to bleomycin-induced fibrosis.
-
-
Induction of Fibrosis:
-
Mice are anesthetized.
-
A single intratracheal instillation of bleomycin sulfate (typically 1-3 U/kg) dissolved in sterile saline is administered to induce lung injury and subsequent fibrosis. Control animals receive saline only.
-
-
Drug Administration:
-
Treatment with nintedanib (e.g., 30-60 mg/kg) or vehicle is typically initiated a few days after bleomycin administration and continued daily via oral gavage for a specified period (e.g., 14-21 days).
-
-
Evaluation of Fibrosis:
-
At the end of the treatment period, mice are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid. The fluid is analyzed for total and differential cell counts (e.g., macrophages, neutrophils, lymphocytes) and cytokine levels (e.g., TGF-β) to assess inflammation.
-
Histopathology: The lungs are harvested, fixed, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess general lung architecture and inflammation, and with Masson's Trichrome or Picrosirius Red to visualize and quantify collagen deposition (a hallmark of fibrosis). The severity of fibrosis is often scored using a semi-quantitative system, such as the Ashcroft score.
-
Collagen Quantification: The total lung collagen content is measured biochemically using a hydroxyproline assay, as hydroxyproline is a major component of collagen.
-
Conclusion
This compound exhibits a distinct kinase inhibition profile, targeting key drivers of angiogenesis and fibrosis while also affecting several off-target kinases. This polypharmacology likely contributes to its therapeutic efficacy but may also be responsible for some of its adverse effects. The preclinical models and experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of nintedanib with other TKIs, facilitating a deeper understanding of their mechanisms of action and aiding in the development of more selective and effective therapies. Researchers should consider the variability in reported IC50 values and, when possible, conduct head-to-head comparative studies under standardized conditions for the most accurate assessment of off-target effects.
Nintedanib Esylate: A Comparative Analysis of Efficacy in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Nintedanib, an orally available small-molecule tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in oncology. By targeting key pro-angiogenic and pro-fibrotic pathways, namely the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR), Nintedanib exhibits a multi-faceted mechanism of action.[1][2] This guide provides a comparative overview of the preclinical efficacy of Nintedanib esylate across various patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC), malignant pleural mesothelioma (MPM), and ovarian cancer. PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly recognized for their ability to recapitulate the heterogeneity and clinical behavior of human cancers, offering a more predictive preclinical platform.[3][4]
Nintedanib's Mechanism of Action: Targeting Key Signaling Pathways
Nintedanib exerts its therapeutic effects by competitively binding to the ATP-binding pocket of VEGFR 1-3, FGFR 1-3, and PDGFR α and β.[5] This inhibition blocks the downstream signaling cascades that are crucial for tumor angiogenesis, proliferation, and migration. The simultaneous targeting of these three pathways may offer a more potent and durable anti-tumor response compared to agents that inhibit a single pathway.
Efficacy of Nintedanib in Non-Small Cell Lung Cancer (NSCLC) PDX Models
Preclinical studies have demonstrated the potent anti-tumor effects of Nintedanib in xenograft models of human lung cancer.[6] While specific quantitative data from a wide range of NSCLC PDX models is limited in publicly available literature, the existing evidence suggests that Nintedanib, particularly in combination with chemotherapy, shows promise. Clinical trials have shown that Nintedanib in combination with docetaxel improves progression-free survival and overall survival in patients with advanced NSCLC of adenocarcinoma histology.[1][7]
| PDX Model Type | Treatment Regimen | Efficacy Endpoint | Outcome | Citation |
| Human Lung Cancer Xenografts | Nintedanib Monotherapy | Tumor Growth Inhibition | Potent anti-tumor effects observed. | [6] |
| Advanced NSCLC (Clinical Trial) | Nintedanib + Docetaxel | Progression-Free Survival (PFS) | Significant prolongation of PFS compared to placebo + docetaxel. | [1] |
| Advanced NSCLC (Clinical Trial) | Nintedanib + Docetaxel | Overall Survival (OS) | Favorable improvement in OS for adenocarcinoma patients. | [1] |
Efficacy of Nintedanib in Malignant Pleural Mesothelioma (MPM) PDX Models
Nintedanib has shown significant preclinical activity in in vivo models of MPM. Studies using orthotopic xenografts of human MPM cell lines have demonstrated that Nintedanib can reduce tumor burden and prolong survival.[8][9] The LUME-Meso Phase II clinical trial provided further evidence, showing that the addition of Nintedanib to standard chemotherapy (pemetrexed/cisplatin) improved progression-free survival in patients with unresectable MPM.[10]
| Model Type | Treatment Regimen | Efficacy Endpoint | Outcome | Citation |
| Orthotopic MPM Xenografts (p31, SPC111) | Nintedanib Monotherapy (intraperitoneal) | Tumor Weight | Significant reduction in total tumor weight. | [11] |
| Orthotopic MPM Xenografts (p31, SPC111) | Nintedanib + Cisplatin/Pemetrexed | Tumor Weight | Additive effect on tumor weight reduction compared to either treatment alone. | [11] |
| Unresectable MPM (Phase II Clinical Trial) | Nintedanib + Pemetrexed/Cisplatin | Progression-Free Survival (PFS) | Median PFS of 9.4 months vs. 5.7 months for placebo. | [10] |
| Unresectable MPM (Phase II Clinical Trial) | Nintedanib + Pemetrexed/Cisplatin | Overall Survival (OS) | Median OS of 18.3 months vs. 14.5 months for placebo. | [10] |
Efficacy of Nintedanib in Ovarian Cancer PDX Models
| Model Type | Treatment Regimen | Efficacy Endpoint | Outcome | Citation |
| Advanced Ovarian Cancer (Phase III Clinical Trial) | Nintedanib + First-line Chemotherapy | Progression-Free Survival (PFS) | Statistically significant improvement in PFS. | [5] |
Experimental Protocols for PDX-Based Efficacy Studies
The following outlines a general methodology for evaluating the efficacy of Nintedanib in PDX models, synthesized from various reported protocols.
PDX Model Establishment
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients during surgical resection or biopsy and transported in a suitable medium.
-
Implantation: Small fragments of the tumor tissue (typically 2-3 mm³) are subcutaneously implanted into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice). For certain cancer types like ovarian cancer, intraperitoneal or subrenal capsule implantation may be more clinically relevant.
-
Engraftment and Expansion: Once the tumors reach a certain size (e.g., 500-1000 mm³), they are harvested and can be passaged into subsequent cohorts of mice for expansion and cryopreservation. Early passages are generally preferred to maintain the characteristics of the original tumor.
Nintedanib Administration
-
Dosing: Nintedanib is typically administered orally via gavage. The dosage can vary depending on the study, but doses around 50-100 mg/kg daily have been used in preclinical models.
-
Vehicle Control: A control group of mice receives the vehicle solution used to dissolve or suspend the Nintedanib.
-
Treatment Schedule: Treatment is typically initiated once the tumors reach a palpable size (e.g., 100-200 mm³) and continues for a defined period or until a predetermined endpoint is reached.
Efficacy Assessment
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, with volume calculated using the formula: (length × width²) / 2.
-
Survival Analysis: In some studies, the primary endpoint is overall survival, with mice being monitored until they meet predefined humane endpoints.
-
Biomarker Analysis: At the end of the study, tumors can be harvested for histological and molecular analysis to assess changes in biomarkers related to angiogenesis, proliferation, and apoptosis.
-
Imaging: For orthotopic models, in vivo imaging techniques such as bioluminescence or fluorescence imaging can be used to monitor tumor growth and metastasis.
Conclusion
Patient-derived xenograft models represent a valuable tool for the preclinical evaluation of targeted therapies like this compound. The available data, primarily from xenograft studies and clinical trials, indicates that Nintedanib has significant anti-tumor activity in NSCLC, MPM, and ovarian cancer. However, there is a clear need for more direct comparative studies of Nintedanib's efficacy across a diverse range of well-characterized PDX models for each of these malignancies. Such studies would provide a more nuanced understanding of the patient populations most likely to benefit from this multi-targeted therapy and would be instrumental in guiding the design of future clinical trials. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret such crucial preclinical investigations.
References
- 1. Efficacy and safety of nintedanib in patients with non-small cell lung cancer, and novel insights in radiation-induced lung toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of nintedanib in patients with non-small cell lung cancer, and novel insights in radiation-induced lung toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patient-derived ovarian cancer models demonstrate the influence of tumor-associated macrophages on therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nintedanib in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of nintedanib on non‐small cell lung cancer in a patient with idiopathic pulmonary fibrosis: A case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nintedanib in NSCLC: evidence to date and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nintedanib Is Active in Malignant Pleural Mesothelioma Cell Models and Inhibits Angiogenesis and Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mesotheliomagroup.com [mesotheliomagroup.com]
- 11. researchgate.net [researchgate.net]
Nintedanib Esylate: A Comparative Guide to Real-World Effectiveness
Nintedanib, an intracellular tyrosine kinase inhibitor, has become a cornerstone in the management of idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases (ILDs), including systemic sclerosis-associated ILD (SSc-ILD).[1][2] By targeting key pathways in the fibrotic process, Nintedanib slows the decline of lung function.[1] This guide provides an objective comparison of Nintedanib's real-world performance against alternatives, supported by data from observational studies and detailed experimental methodologies.
Mechanism of Action
Nintedanib functions as a multi-targeted tyrosine kinase inhibitor. It competitively binds to the intracellular ATP-binding pocket of several receptors, primarily the vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR-α and -β).[3][4][5] This action blocks the autophosphorylation of these receptors, thereby inhibiting downstream signaling cascades crucial for the proliferation, migration, and differentiation of fibroblasts—the key cells responsible for excessive connective tissue deposition in fibrotic lung diseases.[5][6][7] Additionally, Nintedanib inhibits non-receptor tyrosine kinases such as Src, which has also been shown to reduce lung fibrosis.[4][6]
Real-World Efficacy: Nintedanib vs. Pirfenidone in IPF
Real-world studies provide critical insights into the comparative effectiveness of Nintedanib and Pirfenidone, the two primary antifibrotic agents for IPF. Data from systematic reviews and meta-analyses of observational studies show that both drugs are effective in slowing the decline of lung function in clinical practice.[8][9]
| Efficacy Endpoint (12-Month Change) | Nintedanib | Pirfenidone | Citation |
| Change in % Predicted FVC | -1.43% | -0.75% | [8][9] |
| Change in % Predicted DLCO | -3.95% | -2.32% | [8][9] |
| IPF-Related Mortality | 7.2% | 13.4% | [8][9] |
| All-Cause Mortality | 16.6% | 20.1% | [8][9] |
| Acute Exacerbation Incidence | 14.4% | 12.5% | [8][9] |
FVC: Forced Vital Capacity; DLCO: Diffusing capacity of the lung for carbon monoxide.
A five-year retrospective study noted that while functional outcomes were similar over the long term, mortality was significantly lower in the Nintedanib group, which included patients with less severe disease at baseline.[10] Conversely, the same study suggested Pirfenidone might prolong survival in patients with more severe disease and greater radiological involvement.[10]
Real-World Efficacy: Nintedanib in Other Progressive Fibrosing ILDs
Nintedanib is the first drug approved for treating chronic fibrosing ILDs with a progressive phenotype and SSc-ILD.[1] Real-world evidence supports its efficacy in these patient populations, often demonstrating a significant reduction in the rate of lung function decline after treatment initiation.
| Efficacy Endpoint (Annualized Change) | 12 Months Pre-Nintedanib | 12 Months Post-Nintedanib | Citation |
| FVC Decline in non-IPF PPF (mL/year) | -239.9 mL | -88.8 mL | [11] |
| DLCO Decline in non-IPF PPF (%/year) | -6.1% | -2.1% | [11] |
PPF: Progressive Pulmonary Fibrosis.
In patients with SSc-ILD, real-world data from an Italian multicenter study showed a stabilization in the percent predicted FVC at 12 months after starting Nintedanib.[12] The percentage of patients with significant lung progression was substantially lower in the 12 months following treatment compared to the 12 months prior (17.5% vs. 60%).[12] Another study on a broad spectrum of connective tissue disease-associated ILD (CTD-ILD) found that Nintedanib, often in combination with immunosuppressants, led to the stabilization of lung function.[13]
Experimental Protocols & Methodologies
The majority of real-world evidence on Nintedanib is derived from retrospective observational studies, often utilizing data from patient registries or multicenter clinical records.[11][14][15]
Typical Study Protocol:
-
Patient Identification: Patients with a confirmed multidisciplinary diagnosis of IPF, SSc-ILD, or other progressive fibrosing ILD who initiated Nintedanib treatment are identified from a clinical database or registry.[14][16]
-
Data Collection: Standardized data is retrospectively collected. This includes baseline demographics, clinical characteristics, pulmonary function tests (PFTs) such as FVC and DLCO, radiological assessments, and concomitant medications.[11][17] For longitudinal analysis, PFT data is collected for a period (e.g., 12 months) before Nintedanib initiation and at regular intervals (e.g., 3, 6, 12 months) after initiation.[15][17]
-
Endpoint Definition: The primary endpoint is typically the annual rate of FVC decline.[15][16] Secondary endpoints often include changes in DLCO, time to first acute exacerbation, all-cause mortality, and treatment tolerability (rates of discontinuation, dose reduction, and adverse events).[8][10]
-
Statistical Analysis: The rate of lung function change pre- and post-Nintedanib initiation is compared using statistical models like the linear mixed-effects model.[16] Survival analyses, such as the Cox proportional hazards model, are used to assess mortality.[16] In comparative studies with Pirfenidone, patient cohorts are often matched or adjusted for baseline characteristics to minimize bias.
Safety and Tolerability Profile
Consistent with clinical trial data, real-world studies confirm that the most common adverse events associated with Nintedanib are gastrointestinal.[18][19]
| Safety & Tolerability | Nintedanib | Pirfenidone | Citation |
| Incidence of Any Adverse Event | 69.7% - 73.2% | 46.2% - 56.4% | [8][10] |
| Most Common Adverse Event | Diarrhea (62.4% - 66.6%) | Nausea, Photosensitivity | [10][18][19] |
| Discontinuation due to Adverse Events | 16.2% | 16.6% | [8][9] |
Diarrhea is the most frequent side effect of Nintedanib, but it is manageable in the majority of patients and infrequently leads to permanent treatment discontinuation.[18][20] Management strategies employed in both clinical trials and real-world practice include the use of anti-diarrheal medications like loperamide, symptomatic treatment, dose reduction to 100 mg twice daily, or temporary treatment interruption.[18][19][21] Elevations in liver enzymes can also occur, supporting the recommendation for regular monitoring, particularly in the first few months of treatment.[18]
References
- 1. Nintedanib: A Review in Fibrotic Interstitial Lung Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. io.nihr.ac.uk [io.nihr.ac.uk]
- 3. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 4. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-world safety and effectiveness of pirfenidone and nintedanib in the treatment of idiopathic pulmonary fibrosis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajmc.com [ajmc.com]
- 10. thoracrespract.org [thoracrespract.org]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. ovid.com [ovid.com]
- 15. Retrospective Observational Study of Nintedanib in Managing Idiopathic and Progressive Pulmonary Fibrosis in Routine Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Short- and long-term clinical outcomes of nintedanib therapy in IPF patients with different phenotypes: A retrospective registry-based study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. A Narrative Review of Real-World Data on the Safety of Nintedanib in Patients with Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Real life data on nintedanib safety: idiopathic pulmonary fibrosis versus systemic sclerosis-interstitial lung disease and strategies adopted to manage adverse effects | springermedizin.de [springermedizin.de]
- 20. researchgate.net [researchgate.net]
- 21. karger.com [karger.com]
Safety Operating Guide
Personal protective equipment for handling Nintedanib esylate
This guide provides crucial safety and logistical information for laboratory professionals handling Nintedanib esylate. Adherence to these procedural steps is vital for ensuring personal safety and proper disposal.
This compound is classified as a substance that may damage fertility or the unborn child and may cause organ damage through prolonged or repeated exposure.[1][2][3][4] It is essential to handle this compound with care, utilizing appropriate personal protective equipment and following designated handling and disposal protocols.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on various safety data sheets.
| PPE Category | Recommendation |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or safety glasses.[1][4][5][6][7][8][9] A face shield may be appropriate for certain procedures.[6] |
| Skin Protection | Wear a lab coat, disposable overall, or other protective clothing.[1][3][5][7][8] Chemical-resistant gloves (e.g., nitrile) are mandatory; double-gloving is recommended.[1][2][5] Gloves should be inspected before use and hands should be washed thoroughly after handling.[1][5] |
| Respiratory Protection | If engineering controls like a chemical fume hood are unavailable or when handling the powder and there is a risk of dust formation, a NIOSH-approved N95, N100, or full-face respirator should be used.[1][2][5][9] |
Operational Handling and Disposal Plan
A systematic approach to handling this compound from receipt to disposal is critical for safety and compliance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly closed, dry, cool, and well-ventilated place.[1]
-
The storage area should be locked and separate from incompatible materials.[1][3][4] For long-term storage, a temperature of -20°C is recommended.[6]
2. Preparation and Handling:
-
All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][5] For solutions, a chemical fume hood or a Class II, B2 Biosafety Cabinet should be used if aerosolization is possible.[2]
-
Ensure an eyewash station and safety shower are readily accessible.[5][8]
3. Spill Response:
-
In the event of a spill, immediately evacuate and restrict access to the area.
-
Don the appropriate PPE before starting cleanup.[10]
-
For liquid spills, cover with an absorbent material.[5][10] For powder spills, gently cover with a moist absorbent pad to avoid generating dust.[10][11]
-
Use tongs or other tools to collect absorbed material and any broken glass into a clearly labeled, sealed container for hazardous waste.[10]
-
Clean the spill area with a suitable decontamination solution (e.g., 10% bleach solution followed by 1% sodium thiosulfate), then wash with soap and water.[10]
-
All contaminated materials, including PPE, must be disposed of as hazardous waste.[10]
4. Disposal:
-
Unused this compound and any contaminated materials are to be considered hazardous waste.[2]
-
Dispose of waste in sealed, properly labeled containers.[1][5]
-
Arrange for collection by a licensed chemical waste disposal company.[5] Do not discharge into drains or the environment.[1][12]
-
Empty containers should also be disposed of as hazardous waste.[1][2]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 3. sds.boehringer-ingelheim.com [sds.boehringer-ingelheim.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. medkoo.com [medkoo.com]
- 6. aksci.com [aksci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. echemi.com [echemi.com]
- 10. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 11. How to Handle Hazardous Drug Spills [educat.med.utah.edu]
- 12. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
